3-Propa-1,2-dienyl-1H-benzimidazol-2-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
117953-85-2 |
|---|---|
Molecular Formula |
C10H8N2O |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
(1Z)-1-prop-2-enylidenebenzimidazol-1-ium-2-olate |
InChI |
InChI=1S/C10H8N2O/c1-2-7-12-9-6-4-3-5-8(9)11-10(12)13/h2-7H,1H2/b12-7- |
InChI Key |
DDNKPSNNRBFUNZ-UHFFFAOYSA-N |
SMILES |
C=CC=[N+]1C2=CC=CC=C2N=C1[O-] |
Isomeric SMILES |
C=C=CN1C2=CC=CC=C2NC1=O |
Canonical SMILES |
C=C=CN1C2=CC=CC=C2NC1=O |
Synonyms |
2H-Benzimidazol-2-one,1,3-dihydro-1-(1,2-propadienyl)-(9CI) |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Synthesis of 3-propa-1,2-dienyl-1H-benzimidazol-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a feasible synthetic route to obtain 3-propa-1,2-dienyl-1H-benzimidazol-2-one, a molecule of interest within the broader class of benzimidazolone derivatives. Benzimidazolones are recognized as privileged structures in medicinal chemistry, exhibiting a wide range of biological activities, including potential applications as antiviral, anticancer, and antihypertensive agents.[1][2][3][4] This document outlines a two-step synthesis beginning with the N-alkylation of 1H-benzimidazol-2-one followed by a base-catalyzed isomerization. Detailed experimental protocols, structured data tables for all compounds, and explanatory diagrams generated using Graphviz are provided to facilitate replication and further investigation by researchers in drug discovery and organic synthesis.
Synthesis Pathway Overview
The synthesis of this compound is proposed to proceed via a two-step sequence:
-
N-Alkylation: The initial step involves the nucleophilic substitution reaction of 1H-benzimidazol-2-one with propargyl bromide. This reaction is typically carried out in the presence of a base and a phase-transfer catalyst to yield the N-propargylated intermediate, 1-(prop-2-ynyl)-1H-benzimidazol-2(3H)-one.[1][2]
-
Isomerization: The second step is a base-catalyzed rearrangement of the terminal alkyne (propargyl group) of the intermediate to a more thermodynamically stable internal allene (propa-1,2-dienyl group).[1] This isomerization is a known transformation for N-propargyl amides and related nitrogen heterocycles.[1]
Figure 1: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 1-(prop-2-ynyl)-1H-benzimidazol-2(3H)-one (Intermediate)
This protocol is adapted from the synthesis of similar N-substituted benzimidazol-2-ones.[1][2]
Materials:
-
1H-benzimidazol-2(3H)-one
-
Potassium carbonate (K₂CO₃)
-
Tetra-n-butylammonium bromide (TBAB)
-
Propargyl bromide (80% solution in toluene)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
To a solution of 1H-benzimidazol-2(3H)-one (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and a catalytic amount of tetra-n-butylammonium bromide (0.1 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add propargyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, filter the mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the DMF.
-
The resulting residue is then purified by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to afford the pure 1-(prop-2-ynyl)-1H-benzimidazol-2(3H)-one.
Step 2: Synthesis of this compound (Final Product)
This is a generalized protocol for the base-catalyzed isomerization of a propargyl group to an allenyl group.[1]
Materials:
-
1-(prop-2-ynyl)-1H-benzimidazol-2(3H)-one
-
Potassium tert-butoxide (t-BuOK) or another suitable strong base
-
Anhydrous solvent (e.g., THF, DMSO)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve 1-(prop-2-ynyl)-1H-benzimidazol-2(3H)-one (1.0 eq) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of potassium tert-butoxide (1.1 eq) in the same anhydrous solvent dropwise.
-
Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Data Presentation
Table 1: Properties of Starting Materials
| Compound | Structure | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |
| 1H-benzimidazol-2-one | 134.13 | White to off-white solid | 310-312 | |
| Propargyl bromide | 118.96 | Colorless to light yellow liquid | -61.1 |
Table 2: Properties of Intermediate Product
| Compound | Structure | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |
| 1-(prop-2-ynyl)-1H-benzimidazol-2(3H)-one | ![]() | 172.18 | Colorless crystals[1] | 155-157[1] |
Table 3: Predicted Properties of Final Product
| Compound | Structure | Molar Mass ( g/mol ) | Appearance (Predicted) |
| This compound | ![]() | 172.18 | Solid |
(Note: A placeholder image is used for the final product as a readily available, confirmed structure image was not found in the initial search.)
Visualization of Workflow and Mechanism
References
- 1. Why base-catalyzed isomerization of N-propargyl amides yields mostly allenamides rather than ynamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Physicochemical Properties of 3-propa-1,2-dienyl-1H-benzimidazol-2-one and Its Analogs
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Introduction to the Benzimidazolone Scaffold
Benzimidazolone and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry. Their structural similarity to naturally occurring nucleotides allows them to interact with various biopolymers, leading to a broad spectrum of biological activities.[1] The benzimidazolone core is a privileged scaffold in drug discovery, with derivatives exhibiting antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive properties, among others.[2][3] The physicochemical properties and biological effects of these molecules can be finely tuned by substitutions at the N1, C2, and C5(6) positions of the benzimidazole ring system.[3]
Physicochemical Properties of Structural Analogs
Due to the absence of specific data for 3-propa-1,2-dienyl-1H-benzimidazol-2-one, this section details the experimentally determined physicochemical properties of two closely related isomers: an alkyne analog and a propenyl analog.
1-(Prop-2-ynyl)-1H-benzimidazol-2(3H)-one (Alkyne Analog)
This compound is an isomer of the title compound, featuring a propargyl group (an alkyne) attached to the nitrogen atom.
Table 1: Physicochemical and Crystallographic Data for 1-(Prop-2-ynyl)-1H-benzimidazol-2(3H)-one [4]
| Property | Value |
| Molecular Formula | C₁₀H₈N₂O |
| Molecular Weight | 172.18 g/mol |
| Melting Point | 399 K (126 °C) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Cell Dimensions | a = 4.5553(6) Å, b = 18.001(3) Å, c = 10.7488(13) Å, β = 93.645(8)° |
| Cell Volume | 879.6(2) ų |
| Z Value | 4 |
| Calculated Density | 1.299 Mg/m³ |
| Radiation | Mo Kα |
| Temperature | 296 K |
1-propenyl-1,3-dihydro-benzimidazol-2-one (Propenyl Analog)
This compound features a propenyl group, representing a rearranged and more stable alkene isomer.
Table 2: Physicochemical and Spectral Data for 1-propenyl-1,3-dihydro-benzimidazol-2-one [1]
| Property | Value |
| Appearance | White solid |
| Molecular Formula | C₁₀H₁₀N₂O |
| Molecular Weight | 174.08 g/mol (found by HRMS) |
| Melting Point | 150 °C |
| ¹H NMR (600 MHz, CDCl₃) | δ (ppm) 9.80 (s, 1H), 7.25 (d, 1H), 7.13-7.08 (m, 3H), 6.70 (d, 1H), 6.20-6.14 (m, 1H), 1.91 (d, 3H) |
| ¹³C NMR (150 MHz, CDCl₃) | δ (ppm) 154.32, 129.04, 127.81, 122.15, 121.57, 121.37, 117.21, 109.75, 109.27, 15.86 |
| FTIR (KBr, cm⁻¹) | 3150, 3061, 2960, 1713, 1663, 1618, 1484, 1397, 1273, 1187, 1097, 937 |
| HRMS (EI+) | m/z calcd for C₁₀H₁₀N₂O (M)⁺ 174.0793, found 174.0802 |
Experimental Protocols
This section outlines the detailed experimental procedures for the synthesis of the aforementioned structural analogs.
Synthesis of 1-(Prop-2-ynyl)-1H-benzimidazol-2(3H)-one[5]
-
Materials: 1H-benzo[d]imidazol-2(3H)-one (0.2 g, 1.5 mmol), potassium carbonate (0.41 g, 3 mmol), tetra-n-butylammonium bromide (0.05 g, 0.15 mmol), propargyl bromide (0.16 ml, 1.8 mmol), and dimethylformamide (DMF, 15 ml).
-
Procedure:
-
To a solution of 1H-benzo[d]imidazol-2(3H)-one in DMF, add potassium carbonate and tetra-n-butylammonium bromide.
-
Add propargyl bromide to the mixture.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Remove the resulting salt by filtration.
-
Concentrate the filtrate under reduced pressure.
-
Separate the residue by column chromatography on silica gel using an eluent of ethyl acetate/petroleum ether (1:2).
-
Isolate the product as colorless crystals upon solvent evaporation.
-
Synthesis of 1-propenyl-1,3-dihydro-benzimidazol-2-one[1]
-
Materials: Amide 3 (N-allyl-2-aminobenzamide, 0.228 mmol), sodium tert-butoxide (NaOᵗBu, 0.458 mmol), Pd(PPh₃)₂Cl₂ (0.0228 mmol), Xantphos (0.0458 mmol), and dry toluene (4 ml).
-
Procedure:
-
In a round-bottom flask, mix amide 3 and NaOᵗBu in dry toluene.
-
Add Pd(PPh₃)₂Cl₂ followed by Xantphos.
-
Degas the mixture with nitrogen for 2 minutes.
-
Stir the reaction mixture at 80 °C for 3 hours.
-
After cooling to room temperature, filter the mixture through a celite pad.
-
Concentrate the filtrate under reduced pressure to obtain the product.
-
Hypothetical Synthesis of this compound
While a specific synthesis for the title compound is not reported, a plausible route involves the N-allenylation of the 1H-benzimidazol-2-one core. This can be conceptualized based on general methodologies for the synthesis of N-allenyl heterocycles, which often proceed through the isomerization of a propargyl precursor.
This proposed pathway first involves the N-alkylation of 1H-benzimidazol-2-one with propargyl bromide to yield the propargyl intermediate, a reaction for which an experimental protocol exists.[4] The subsequent step is a base-catalyzed isomerization of the alkyne to the corresponding allene, a common transformation for terminal alkynes.
Biological Activity and Potential Signaling Pathways
The benzimidazolone scaffold is a cornerstone in the development of various therapeutic agents. While the specific biological activity of this compound is unknown, the activities of its analogs and the broader class of benzimidazolone derivatives provide valuable insights into its potential.
Anticancer Activity of 1-propenyl-1,3-dihydro-benzimidazol-2-one
The propenyl analog has demonstrated cytotoxic effects against several cancer cell lines.[1] It induces cell death in Neura 2a (neuroblastoma), HEK 293 (kidney cancer), and MCF-7 (breast cancer) cells in the low micromolar range.[1] Further studies on HEK 293 cells treated with this compound have shown the activation of caspase-3, a key protease involved in the execution phase of apoptosis (programmed cell death).[1]
General Pharmacological Profile of Benzimidazolone Derivatives
Benzimidazolone derivatives have been investigated for a wide array of pharmacological activities, including:
-
Antimicrobial and Antifungal Activity: Many derivatives show significant activity against various bacterial and fungal strains.[2]
-
Antiviral Activity: The benzimidazole core is present in several antiviral drugs.
-
Anti-inflammatory and Analgesic Activity: Some derivatives act by inhibiting cyclooxygenases (COX), key enzymes in the inflammatory pathway.[5]
The diverse biological effects of benzimidazolone derivatives underscore the potential of novel analogs, such as this compound, as candidates for further investigation in drug discovery programs. The unique stereoelectronic properties of the allene functional group could lead to novel interactions with biological targets and, consequently, unique pharmacological profiles.
References
- 1. Synthesis and cytotoxicity studies of 1-propenyl-1,3-dihydro-benzimidazol-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activities of Some Benzimidazolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Panoramic Review of Benzimidazole Derivatives and their Potential Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-(Prop-2-ynyl)-1H-benzimidazol-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Elusive Mechanism of Action: 3-propa-1,2-dienyl-1H-benzimidazol-2-one
A comprehensive review of existing scientific literature reveals a significant gap in the understanding of the specific mechanism of action for 3-propa-1,2-dienyl-1H-benzimidazol-2-one. While the benzimidazolone scaffold is a well-established pharmacophore with a broad spectrum of biological activities, detailed pharmacological data, including specific molecular targets, signaling pathway modulation, and quantitative metrics for the title compound, are not publicly available at this time. This technical guide will, therefore, provide an in-depth overview of the known mechanisms of action for structurally related benzimidazolone derivatives, offering potential avenues for future research into this compound.
The Benzimidazolone Core: A Privileged Scaffold in Drug Discovery
Benzimidazolone derivatives have garnered significant attention from the medicinal chemistry community due to their diverse pharmacological profiles. These compounds are known to exhibit a range of activities, including but not limited to, anticancer, antiviral, antibacterial, and antifungal properties.[1][2] The biological activity of these derivatives is often dictated by the nature and position of substituents on the benzimidazolone ring system.
Potential Mechanisms of Action Based on Analogous Compounds
Based on the established activities of other benzimidazolone derivatives, several potential mechanisms of action for this compound can be hypothesized. These are summarized below and represent key areas for future investigation.
Table 1: Potential Molecular Targets and Biological Activities of Benzimidazolone Derivatives
| Class of Derivative | Potential Molecular Target | Reported Biological Activity |
| 2-Thiobenzimidazoles | Cyclin-Dependent Kinase 2 (CDK2) | Anticancer[3] |
| Benzimidazole-oxadiazole hybrids | Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | Anticancer[4] |
| N1-aryl-benzimidazol-2-ones | Reverse Transcriptase | Antiviral (HIV-1)[2] |
| General Benzimidazolone Derivatives | Various bacterial and fungal enzymes | Antibacterial, Antifungal[1] |
| Benzimidazole Derivative (BMT-1) | H+/K+-ATPase | Immunomodulatory[5] |
Postulated Signaling Pathway Involvement
Given the prevalence of anticancer activity among benzimidazolone derivatives, a likely mechanism of action for this compound could involve the modulation of key signaling pathways implicated in cancer progression. For instance, the inhibition of receptor tyrosine kinases like VEGFR2 by some benzimidazole-oxadiazole derivatives points towards a potential anti-angiogenic mechanism.[4]
Below is a generalized representation of a receptor tyrosine kinase signaling pathway that could be a target for benzimidazolone compounds.
Figure 1: Generalized VEGFR2 signaling pathway, a potential target for benzimidazolone derivatives.
Experimental Protocols for Future Investigation
To elucidate the precise mechanism of action of this compound, a series of well-defined experimental protocols would be required. The following outlines a potential workflow for researchers.
Workflow for Mechanism of Action Elucidation
Figure 2: A proposed experimental workflow for determining the mechanism of action.
Detailed Methodologies
1. Cell Viability Assays (MTT Assay):
-
Objective: To determine the cytotoxic effects of this compound on various cell lines.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with serial dilutions of the compound and a vehicle control for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value from the dose-response curve.
-
2. Kinase Inhibition Assay:
-
Objective: To assess the inhibitory activity of the compound against a panel of kinases.
-
Protocol:
-
Utilize a commercial kinase profiling service or in-house assays (e.g., ADP-Glo™ Kinase Assay).
-
Prepare a reaction mixture containing the kinase, substrate, ATP, and the test compound at various concentrations.
-
Incubate the reaction mixture for a specified time at the optimal temperature for the kinase.
-
Add a reagent to stop the reaction and detect the amount of ADP produced (luminescence).
-
Determine the IC50 value for each kinase.
-
3. Western Blot Analysis:
-
Objective: To investigate the effect of the compound on the phosphorylation status and expression levels of key signaling proteins.
-
Protocol:
-
Treat cells with the compound at its IC50 concentration for various time points.
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against the target proteins (e.g., p-VEGFR2, total VEGFR2, p-ERK, total ERK).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Conclusion and Future Directions
While the specific mechanism of action for this compound remains to be elucidated, the rich pharmacology of the benzimidazolone class of compounds provides a strong foundation for future research. The immediate focus should be on comprehensive in vitro screening to identify its primary molecular target(s). Subsequent cell-based assays and in vivo studies will be crucial to fully characterize its pharmacological profile and therapeutic potential. The methodologies and potential pathways described in this guide offer a roadmap for researchers to unravel the therapeutic promise of this novel compound.
References
- 1. Synthesis and Biological Activities of Some Benzimidazolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Some Novel Benzimidazole Derivatives as Anticancer Agent and Evaluation for CDK2 Inhibition Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Crystal Structure Analysis of Benzimidazolone Derivatives: A Case Study of a 3-propa-1,2-dienyl-1H-benzimidazol-2-one Analog
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of benzimidazolone derivatives, focusing on a representative analog, 1-(prop-2-ynyl)-1H-benzimidazol-2(3H)-one, an isomer of 3-propa-1,2-dienyl-1H-benzimidazol-2-one. Due to the limited availability of public crystallographic data for the specific requested compound, this guide leverages data from its closely related isomer to illustrate the experimental protocols and data presentation crucial for structural elucidation in drug discovery and materials science.
Introduction
Benzimidazolone and its derivatives are significant scaffolds in medicinal chemistry and materials science, exhibiting a wide range of biological activities and finding applications as pigments.[1][2] The precise three-dimensional arrangement of atoms within these molecules, as determined by single-crystal X-ray diffraction, is fundamental to understanding their structure-activity relationships, guiding lead optimization, and predicting physicochemical properties. This guide details the synthesis, crystallization, and X-ray crystallographic analysis of a representative benzimidazolone derivative.
Experimental Protocols
The following sections outline the detailed experimental procedures for the synthesis, crystallization, and structural determination of benzimidazolone derivatives, based on established methodologies for similar compounds.[3][4]
2.1 Synthesis of 1-(prop-2-ynyl)-1H-benzimidazol-2(3H)-one
A common synthetic route to N-substituted benzimidazolones involves the alkylation of the parent 1H-benzo[d]imidazol-2(3H)-one.[3]
-
Materials: 1H-benzo[d]imidazol-2(3H)-one, propargyl bromide, potassium carbonate, tetra-n-butylammonium bromide, and dimethylformamide (DMF).
-
Procedure:
-
To a solution of 1H-benzo[d]imidazol-2(3H)-one (1.5 mmol) in 15 ml of DMF, add potassium carbonate (3 mmol) and a catalytic amount of tetra-n-butylammonium bromide (0.15 mmol).
-
Add propargyl bromide (1.8 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for a specified period, monitoring the reaction progress by thin-layer chromatography.
-
Upon completion, the reaction mixture is typically subjected to an aqueous work-up and extracted with an organic solvent.
-
The crude product is then purified using column chromatography to yield the desired N-substituted benzimidazolone.[3]
-
2.2 Crystallization
Obtaining single crystals of sufficient quality is a critical step for X-ray diffraction analysis. Slow evaporation is a widely used technique.
-
Procedure:
-
Dissolve the purified compound in a suitable solvent or a mixture of solvents (e.g., a mixture of chloroform and methanol).[4]
-
Allow the solvent to evaporate slowly at room temperature in a dust-free environment.
-
Over a period of several days to weeks, single crystals suitable for X-ray analysis may form.
-
2.3 X-ray Diffraction Data Collection and Structure Refinement
The following protocol is a generalized procedure based on standard crystallographic practices.[3][4]
-
Data Collection:
-
A suitable single crystal is mounted on a goniometer head.
-
X-ray diffraction data are collected at a specific temperature (e.g., 296 K) using a diffractometer equipped with a CCD area detector and a specific radiation source (e.g., Mo Kα radiation, λ = 0.71073 Å).[3][5]
-
The diffractometer software is used to perform cell refinement and data reduction.
-
-
Structure Solution and Refinement:
-
The crystal structure is solved using direct methods with software such as SHELXS97.[4]
-
The structure is then refined by full-matrix least-squares on F² using software like SHELXL97.[4]
-
All non-hydrogen atoms are refined anisotropically.
-
Hydrogen atoms may be located in a difference Fourier map and refined isotropically, or they can be placed in calculated positions and refined using a riding model.[3]
-
The final refinement includes checking for convergence and ensuring a satisfactory goodness-of-fit.
-
Data Presentation
The crystallographic data and refinement details for the representative compound, 1-(prop-2-ynyl)-1H-benzimidazol-2(3H)-one, are summarized in the tables below.[3]
Table 1: Crystal Data and Structure Refinement Details [3]
| Parameter | Value |
| Empirical formula | C₁₀H₈N₂O |
| Formula weight | 172.18 |
| Temperature | 296 K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | |
| a | 4.5553 (6) Å |
| b | 18.001 (3) Å |
| c | 10.7488 (13) Å |
| α | 90° |
| β | 93.645 (8)° |
| γ | 90° |
| Volume | 879.6 (2) ų |
| Z | 4 |
| Density (calculated) | 1.300 Mg/m³ |
| Absorption coefficient | 0.09 mm⁻¹ |
| F(000) | 360 |
| Data collection | |
| Reflections collected | 10826 |
| Independent reflections | 2080 [R(int) = 0.020] |
| Refinement | |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / params | 2080 / 0 / 119 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2σ(I)] | R1 = 0.035, wR2 = 0.101 |
| R indices (all data) | R1 = 0.041, wR2 = 0.105 |
Table 2: Selected Bond Lengths (Å) and Angles (°) for 1-(prop-2-ynyl)-1H-benzimidazol-2(3H)-one [3]
| Bond/Angle | Length (Å) / Angle (°) |
| Bond Lengths | |
| O1-C1 | 1.215 (2) |
| N1-C1 | 1.383 (2) |
| N1-C7 | 1.391 (2) |
| N2-C1 | 1.354 (2) |
| N2-C2 | 1.396 (2) |
| N2-C8 | 1.461 (2) |
| C8-C9 | 1.469 (2) |
| C9-C10 | 1.176 (2) |
| Bond Angles | |
| C1-N1-C7 | 109.29 (12) |
| C1-N2-C2 | 109.91 (12) |
| C1-N2-C8 | 125.12 (12) |
| C2-N2-C8 | 124.96 (12) |
| O1-C1-N1 | 125.68 (14) |
| O1-C1-N2 | 127.87 (14) |
| N1-C1-N2 | 106.45 (12) |
| N2-C8-C9 | 111.45 (13) |
| C10-C9-C8 | 177.9 (2) |
Mandatory Visualization
The following diagram illustrates the general workflow for the crystal structure analysis of a novel benzimidazolone derivative.
References
- 1. Exploring the Efficacy of Benzimidazolone Derivative as Corrosion Inhibitors for Copper in a 3.5 wt.% NaCl Solution: A Comprehensive Experimental and Theoretical Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structures of six industrial benzimidazolone pigments from laboratory powder diffraction data [pubmed.ncbi.nlm.nih.gov]
- 3. 1-(Prop-2-ynyl)-1H-benzimidazol-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jsac.or.jp [jsac.or.jp]
- 5. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Data of 3-propa-1,2-dienyl-1H-benzimidazol-2-one
For Researchers, Scientists, and Drug Development Professionals
Predicted Spectroscopic Data
The expected spectroscopic data for 3-propa-1,2-dienyl-1H-benzimidazol-2-one are summarized below. These predictions are derived from the known spectral properties of the benzimidazol-2-one core and the characteristic signals of an N-allenyl group.
1.1. Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.10-7.30 | m | 4H | Aromatic protons (H4, H5, H6, H7) |
| ~5.50-5.70 | t | 1H | N-CH=C=CH₂ |
| ~5.00-5.20 | d | 2H | N-CH=C=CH₂ |
| ~9.50 (broad) | s | 1H | N1-H |
1.2. Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~210-220 | N-CH=C =CH₂ |
| ~155-160 | C2 (C=O) |
| ~130-135 | C7a |
| ~128-132 | C3a |
| ~120-125 | C5, C6 |
| ~110-115 | C4, C7 |
| ~90-95 | N-CH =C=CH₂ |
| ~80-85 | N-CH=C=CH₂ |
Note on NMR data: The chemical shifts for the allenyl group are particularly characteristic. The central sp-hybridized carbon appears significantly downfield in the ¹³C NMR spectrum.[1] The terminal sp² carbons and the attached protons have distinctive shifts as well.[1]
1.3. Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3200-3000 | Broad | N-H stretch |
| ~3050-3000 | Medium | Aromatic C-H stretch |
| ~1950-1970 | Medium | Asymmetric C=C=C stretch (Allene) |
| ~1700-1720 | Strong | C=O stretch (Amide) |
| ~1610, 1490, 1450 | Medium | Aromatic C=C stretches |
| ~850-870 | Medium | =C-H out-of-plane bend (Allene) |
| ~750 | Strong | Ortho-disubstituted benzene C-H bend |
Note on IR data: The most diagnostic peak for the target molecule in an IR spectrum would be the asymmetric stretch of the allene group, which appears in a unique region of the spectrum where few other functional groups absorb.[2]
1.4. Predicted Mass Spectrometry (MS) Data
| m/z Value | Interpretation |
| 172 | [M]⁺ (Molecular ion) |
| 131 | [M - C₃H₃]⁺ (Loss of the allenyl group) |
| 104 | [M - C₃H₃ - HCN]⁺ (Loss of allenyl and hydrogen cyanide) |
| 77 | [C₆H₅]⁺ (Phenyl fragment) |
Note on MS data: The molecular ion peak is expected at m/z 172. Common fragmentation patterns for benzimidazole derivatives involve the loss of substituents from the nitrogen atoms and fragmentation of the imidazole ring.[3]
Hypothetical Experimental Protocols
2.1. Synthesis of this compound
A potential synthetic route to the target compound is the N-alkylation of 1H-benzimidazol-2-one.
-
Materials: 1H-benzimidazol-2-one, propargyl bromide, a suitable base (e.g., potassium carbonate or sodium hydride), and a polar aprotic solvent (e.g., dimethylformamide (DMF) or acetonitrile).
-
Procedure:
-
To a solution of 1H-benzimidazol-2-one in the chosen solvent, add the base and stir for a short period at room temperature to form the corresponding anion.
-
Add propargyl bromide dropwise to the reaction mixture.
-
The reaction may be stirred at room temperature or gently heated to facilitate the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is quenched with water and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel. It is important to note that N-propargylated heterocycles can potentially rearrange to the corresponding allene isomer, and reaction conditions may need to be optimized to favor the desired product.
-
2.2. Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 MHz) using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl) or as a KBr pellet.
-
Mass Spectrometry (MS): The mass spectrum would be acquired using a mass spectrometer, with electron ionization (EI) being a common method for such small molecules. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
Workflow Visualization
The following diagram illustrates the proposed synthetic and characterization workflow.
Caption: Proposed workflow for the synthesis and spectroscopic characterization of this compound.
References
The Multifaceted Therapeutic Potential of Benzimidazolone Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Benzimidazolone and its derivatives represent a privileged scaffold in medicinal chemistry, consistently demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of the significant therapeutic potential of these compounds, with a focus on their anticancer, antimicrobial, and antiviral properties. Quantitative data from key studies are summarized, detailed experimental protocols for hallmark assays are provided, and relevant signaling pathways are visually represented to facilitate a comprehensive understanding for researchers in drug discovery and development.
Anticancer Activity of Benzimidazolone Derivatives
Benzimidazolone derivatives have emerged as promising candidates for anticancer drug development, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action are diverse, often involving the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
Quantitative Data: In Vitro Cytotoxicity
The anticancer potential of various benzimidazolone derivatives has been quantified using in vitro cytotoxicity assays, with the half-maximal inhibitory concentration (IC50) being a key metric. The table below summarizes the IC50 values of selected benzimidazolone and broader benzimidazole derivatives against various cancer cell lines.
| Compound ID/Description | Cancer Cell Line | IC50 (µg/mL) | Reference |
| Benzimidazole 1 | HCT-116 (Colon) | 28.5 ± 2.91 | [1] |
| Benzimidazole 1 | MCF-7 (Breast) | 31.2 ± 4.49 | [1] |
| Benzimidazole 2 | HCT-116 (Colon) | 16.2 ± 3.85 | [1] |
| Benzimidazole 2 | MCF-7 (Breast) | 30.29 ± 6.39 | [1] |
| Benzimidazole 4 | HCT-116 (Colon) | 24.08 ± 0.31 | [1] |
| Benzimidazole 4 | MCF-7 (Breast) | 8.86 ± 1.10 | [1] |
Mechanism of Action: Targeting Signaling Pathways
Recent studies have elucidated that some benzimidazolone derivatives exert their anticancer effects by modulating critical signaling pathways that are often dysregulated in cancer.
The Raf/MEK/ERK pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers. Certain benzimidazoloisoquinolinone derivatives have been shown to inhibit this pathway, leading to decreased proliferation of glioblastoma cells.[2]
The PI3K/AKT pathway is another critical signaling route that promotes cell survival and growth. Its dysregulation is also frequently observed in various cancers. Benzimidazoloisoquinolinone compounds have demonstrated the ability to down-regulate this pathway in human glioblastoma cells, contributing to their antitumor activity.[2]
Antimicrobial Activity of Benzimidazolone Derivatives
The benzimidazolone scaffold is a key component in a variety of antimicrobial agents. Derivatives have shown efficacy against a range of pathogenic bacteria and fungi.
Quantitative Data: In Vitro Antimicrobial Susceptibility
The minimum inhibitory concentration (MIC) is a standard measure of the in vitro effectiveness of an antimicrobial agent. The table below presents the MIC values for selected benzimidazole derivatives against various microbial strains.
| Compound ID/Description | Microorganism | MIC (µg/mL) | Reference |
| Compound 5e | S. aureus | 15.62 | [3] |
| Compound 5g | S. aureus | 15.62 | [3] |
| Compound 5i | S. aureus | 15.62 | [3] |
| Compound 62a | E. coli | 2 | [4] |
| Compound 63a | MRSA | 16 | [4] |
| Compound 63a | E. faecalis | 32 | [4] |
| Compound 6c | E. coli (TolC mutant) | 2 | [5] |
| Compound 66a | S. aureus | 3.12 | [4] |
| Compound 66a | E. coli | 3.12 | [4] |
| Compound 66b | S. aureus | 3.12 | [4] |
Antiviral Activity of Benzimidazolone Derivatives
Benzimidazolone derivatives have also been investigated for their antiviral properties, with some compounds showing promising activity against a variety of RNA and DNA viruses.
Quantitative Data: In Vitro Antiviral Efficacy
The half-maximal effective concentration (EC50) is used to quantify the in vitro potency of antiviral drugs. The following table summarizes the EC50 values of representative benzimidazole derivatives against different viruses.
| Compound ID/Description | Virus | EC50 (µM) | Reference |
| 2-benzylbenzimidazole derivatives (14 compounds) | Coxsackievirus B5 (CVB-5) | 9-17 | [6] |
| 2-benzylbenzimidazole derivatives (7 compounds) | Respiratory Syncytial Virus (RSV) | 5-15 | [6] |
| 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles | Respiratory Syncytial Virus (RSV) | as low as 0.02 | [7] |
| Compound 1 | Zika Virus (ZIKV) | 1.9 ± 1.0 | [8] |
| Compound 2a | Yellow Fever Virus (YFV) | 1.7 ± 0.8 | [8] |
| Compound 2a | Zika Virus (ZIKV) | 4.5 ± 2.1 | [8] |
| Compound 36a | Vaccinia Virus (VV) | 0.1 | [8] |
| Compound 36b | Bovine Viral Diarrhea Virus (BVDV) | 1.5 | [8] |
| Compound 36c | Bovine Viral Diarrhea Virus (BVDV) | 0.8 | [8] |
| Compound 36d | Bovine Viral Diarrhea Virus (BVDV) | 1.0 | [8] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation of the biological activities of novel compounds.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottomed plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of the benzimidazolone derivatives in culture medium. After the 24-hour incubation, replace the medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Following the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Agar Well Diffusion Assay for Antimicrobial Activity
The agar well diffusion method is a widely used technique to determine the antimicrobial activity of test compounds.
Protocol:
-
Media Preparation: Prepare a suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) and sterilize it by autoclaving. Pour the molten agar into sterile Petri dishes and allow it to solidify.
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., to 0.5 McFarland turbidity standard).
-
Inoculation: Evenly spread the microbial inoculum over the entire surface of the agar plates using a sterile cotton swab.
-
Well Creation: Aseptically create wells (6-8 mm in diameter) in the inoculated agar plates using a sterile cork borer.
-
Compound Addition: Add a defined volume (e.g., 50-100 µL) of the benzimidazolone derivative solution (at a specific concentration) into each well. A negative control (solvent) and a positive control (standard antibiotic/antifungal) should be included.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.
-
MIC Determination: To determine the MIC, this assay can be performed with serial dilutions of the test compound. The lowest concentration that produces a visible zone of inhibition is considered the MIC.
Conclusion
Benzimidazolone derivatives continue to be a fertile ground for the discovery of new therapeutic agents. Their diverse biological activities, coupled with their synthetic tractability, make them an attractive scaffold for medicinal chemists. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals working to unlock the full therapeutic potential of this remarkable class of compounds. Further research into the structure-activity relationships, mechanisms of action, and in vivo efficacy of novel benzimidazolone derivatives is warranted to translate their promising in vitro activities into clinically effective treatments.
References
- 1. journal.waocp.org [journal.waocp.org]
- 2. Benzimidazoisoquinoline derivatives inhibit glioblastoma cell proliferation through down-regulating Raf/MEK/ERK and PI3K/AKT pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of benzimidazole-based derivatives as antimicrobial agents and their synergistic effect with colistin against gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Emergence of Allenyl-Substituted Benzimidazoles: A Technical Guide to Their Discovery, Synthesis, and Potential
For Immediate Release
A novel class of benzimidazole derivatives, those bearing an allenyl functional group, is attracting growing interest within the scientific community. This technical guide provides an in-depth overview of the discovery, synthesis, and potential applications of allenyl-substituted benzimidazoles, tailored for researchers, scientists, and drug development professionals. The unique structural and electronic properties of the allene moiety, a three-carbon unit with two cumulative double bonds, are poised to unlock new avenues in medicinal chemistry.
Introduction: A New Frontier in Benzimidazole Chemistry
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The introduction of an allenyl group to this privileged structure represents a significant, and relatively recent, development. The first direct and selective synthesis of N-allenyl benzimidazoles was reported in early 2025, marking a pivotal moment in the exploration of this chemical space. Prior to this, the synthesis of related structures, such as N-sulfonyl allenamides that could undergo cyclization to form a benzimidazole ring, hinted at the potential of this substitution pattern.
This guide will delve into the nascent history of these compounds, detail the pioneering synthetic methodologies, present available quantitative data, and explore their potential biological significance.
The Discovery and History of Allenyl-Substituted Benzimidazoles
The journey to allenyl-substituted benzimidazoles has been a gradual one, building upon the extensive history of benzimidazole synthesis and the growing appreciation for the synthetic utility of allenes.
Early Precursors: The Bäckvall Synthesis of N-Sulfonyl Allenamides
While not a direct synthesis of N-allenyl benzimidazoles, the work of Bäckvall and colleagues provided an early and important precedent. Their research demonstrated the synthesis of N-sulfonyl substituted allenamides from the reaction of N,N'-ditosyl-1,2-diaminobenzene with bromoallene. A key finding was that the allenamide intermediate could undergo an intramolecular hydroamination to yield a cyclized benzimidazole product. This work highlighted the compatibility of the allene functionality with benzimidazole-forming reaction conditions, paving the way for future explorations.
A Breakthrough: The First Direct Synthesis of N-Allenyl Benzimidazoles
A significant leap forward occurred in February 2025 with the publication by Shen and coworkers, detailing a condition-controlled, divergent synthesis of both (Z)-N-vinyl and N-allenyl benzimidazoles. This seminal work described a palladium- or bismuth-catalyzed N-alkenylation reaction between 1,1,3-triphenylprop-2-yn-1-ols and benzimidazoles. This represented the first reported direct and selective synthesis of N-allenyl benzimidazoles, opening the door for the systematic investigation of this novel compound class.
Synthetic Methodologies: Accessing the Allenyl-Benzimidazole Core
The synthesis of allenyl-substituted benzimidazoles has been achieved through distinct catalytic approaches, each offering unique advantages.
Palladium-Catalyzed N-Alkenylation
The palladium-catalyzed approach developed by Shen et al. provides a route to (Z)-N-vinyl benzimidazoles. While not the direct focus of this guide, it is a key part of the divergent synthesis.
Bismuth-Catalyzed N-Alkenylation for N-Allenyl Benzimidazoles
The use of a bismuth catalyst, specifically Bi(OTf)₃, was found to be crucial for the selective synthesis of N-allenyl benzimidazoles. The proposed mechanism involves the coordination of the bismuth triflate to the propargylic alcohol, facilitating a nucleophilic attack by the benzimidazole nitrogen. This is followed by a C-C bond cleavage process to yield the desired N-allenyl benzimidazole.
Experimental Protocol: Bismuth-Catalyzed Synthesis of N-Allenyl Benzimidazoles
The following is a representative experimental protocol based on the work of Shen et al. (2025):
-
Reaction Setup: To an oven-dried Schlenk tube is added 1,1,3-triphenylprop-2-yn-1-ol (0.2 mmol, 1.0 equiv.), benzimidazole (0.3 mmol, 1.5 equiv.), and Bi(OTf)₃ (10 mol%).
-
Solvent Addition: Anhydrous 1,2-dichloroethane (DCE) (2.0 mL) is added to the tube under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction Conditions: The reaction mixture is stirred at 80 °C.
-
Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the pure N-allenyl benzimidazole product.
-
Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Quantitative Data and Characterization
The following tables summarize the quantitative data for the synthesis of representative N-allenyl benzimidazoles as reported by Shen et al. (2025).
Table 1: Synthesis of N-Allenyl Benzimidazoles via Bismuth Catalysis
| Entry | Benzimidazole Substrate | Propargylic Alcohol Substrate | Product | Yield (%) |
| 1 | Benzimidazole | 1,1,3-Triphenylprop-2-yn-1-ol | 1-(1,3-Diphenylallen-1-yl)-1H-benzo[d]imidazole | 85 |
| 2 | 5-Methylbenzimidazole | 1,1,3-Triphenylprop-2-yn-1-ol | 1-(1,3-Diphenylallen-1-yl)-5-methyl-1H-benzo[d]imidazole | 82 |
| 3 | 5-Chlorobenzimidazole | 1,1,3-Triphenylprop-2-yn-1-ol | 5-Chloro-1-(1,3-diphenylallen-1-yl)-1H-benzo[d]imidazole | 78 |
Table 2: Spectroscopic Data for 1-(1,3-Diphenylallen-1-yl)-1H-benzo[d]imidazole
| Spectroscopy | Key Signals |
| ¹H NMR | Multiplets in the aromatic region (δ 7.0-8.0 ppm), Singlet for the allenic proton (δ ~6.5 ppm) |
| ¹³C NMR | Resonances for the central allenic carbon (δ ~210 ppm), signals for the terminal allenic carbons (δ ~110-120 ppm), and aromatic carbons. |
| IR (cm⁻¹) | Characteristic absorption for the allene stretch (ν ~1950 cm⁻¹) |
| HRMS | Calculated and found m/z values corresponding to the molecular formula. |
Potential Biological Significance and Signaling Pathways
While the field of allenyl-substituted benzimidazoles is still in its infancy, the known biological activities of both the benzimidazole core and various allenic compounds suggest significant therapeutic potential. Allenic moieties are found in a number of natural products and have been explored as inhibitors of various enzymes.
Given the established roles of other benzimidazole derivatives as, for example, kinase inhibitors or microtubule disruptors in cancer therapy, it is plausible that allenyl-substituted benzimidazoles could interact with similar biological targets. The unique geometry and reactivity of the allene group could lead to novel binding modes or covalent interactions with target proteins.
As specific biological data for allenyl-substituted benzimidazoles is not yet available, a hypothetical workflow for their initial biological screening and mechanism of action studies is presented below.
Caption: A proposed workflow for the discovery and development of allenyl-substituted benzimidazoles as therapeutic agents.
The following diagram illustrates the proposed catalytic cycle for the bismuth-catalyzed synthesis of N-allenyl benzimidazoles.
Caption: Proposed catalytic cycle for the synthesis of N-allenyl benzimidazoles.
Future Outlook and Conclusion
The field of allenyl-substituted benzimidazoles is in its early stages, yet it holds immense promise for the discovery of novel therapeutic agents. The development of a direct and selective synthetic route is a critical first step that will undoubtedly spur further research into the synthesis of a diverse library of these compounds. Future work will likely focus on expanding the substrate scope of the existing synthetic methods, developing new synthetic strategies, and, most importantly, exploring the biological activities of this new class of molecules. The unique chemical properties of the allenyl group, combined with the proven pharmacological importance of the benzimidazole scaffold, make allenyl-substituted benzimidazoles a highly attractive area for future research in medicinal chemistry and drug discovery.
A Comprehensive Technical Guide to the Theoretical Investigation of 3-propa-1,2-dienyl-1H-benzimidazol-2-one
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed framework for the theoretical and computational analysis of 3-propa-1,2-dienyl-1H-benzimidazol-2-one. Benzimidazol-2-one derivatives are a significant class of heterocyclic compounds, renowned for their wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] Theoretical calculations offer a powerful, cost-effective approach to predict the structural, spectroscopic, and electronic properties of novel compounds, thereby guiding experimental efforts and accelerating the drug discovery process.
This document outlines the standard computational methodologies, including Density Functional Theory (DFT) and molecular docking, that are applicable to the title compound. It provides model experimental protocols for synthesis and presents data in a structured format for clarity and comparative analysis.
Theoretical Calculation Methodologies
Density Functional Theory (DFT) Calculations
DFT is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules.[4][5] It is widely employed to predict optimized geometries, vibrational frequencies, and NMR spectra with high accuracy.
Experimental Protocol: DFT Calculations
-
Molecular Structure Input: The 3D structure of this compound is first constructed using a molecular modeling program like GaussView.
-
Computational Software: All calculations are performed using the Gaussian 09 software package or a similar program.[4]
-
Theoretical Level Selection:
-
Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is selected for its proven reliability in calculating the properties of organic molecules.[1][2]
-
Basis Set: The 6-311++G(d,p) basis set is employed to ensure a high level of accuracy for both geometry and electronic property calculations.[2]
-
-
Geometry Optimization: The initial structure is optimized to find the global minimum on the potential energy surface. This process yields the most stable conformation of the molecule.
-
Vibrational Frequency Analysis: Following optimization, frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The calculated frequencies can be compared with experimental FT-IR and Raman spectra.[6]
-
NMR Chemical Shift Prediction: The Gauge-Independent Atomic Orbital (GIAO) method is used to calculate the absolute isotropic shielding values (σ).[7] The predicted ¹H and ¹³C NMR chemical shifts are then determined by referencing the calculated shielding values to that of a standard compound (e.g., Tetramethylsilane, TMS) calculated at the same theoretical level.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[8] It is instrumental in drug discovery for predicting the binding affinity and interaction mode of a ligand with a protein target. Given the known antitubercular and anticancer activities of benzimidazole derivatives, potential targets could include enzymes like Decaprenylphosphoryl-β-D-ribose-2'-oxidase (DprE1) from Mycobacterium tuberculosis or protein kinases involved in cancer signaling.[3]
Experimental Protocol: Molecular Docking
-
Ligand Preparation: The DFT-optimized structure of this compound is prepared for docking. This involves assigning partial charges and defining rotatable bonds.
-
Receptor Preparation: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogen atoms are added.[5]
-
Docking Simulation: Software such as AutoDock Vina is used to perform the docking. A grid box is defined around the active site of the protein to encompass the binding pocket. The program then explores various conformations of the ligand within the active site and scores them based on a defined scoring function.
-
Analysis of Results: The results are analyzed to identify the binding pose with the lowest energy score. Key interactions, such as hydrogen bonds and hydrophobic interactions between the ligand and protein residues, are visualized and examined.[9]
Data Presentation
Quantitative data from theoretical calculations should be organized systematically for effective analysis and comparison with experimental values.
Table 1: Predicted Optimized Geometric Parameters for this compound
| Parameter | Atom(s) Involved | Calculated Value (B3LYP/6-311++G(d,p)) |
| Bond Lengths (Å) | ||
| C=O | e.g., 1.22 | |
| N-C (imidazole) | e.g., 1.39 | |
| C=C=C (allene) | e.g., 1.31 | |
| Bond Angles (º) | ||
| O=C-N | e.g., 125.0 | |
| C-N-C (imidazole) | e.g., 108.5 | |
| C=C=C (allene) | e.g., 178.0 | |
| Dihedral Angles (º) | ||
| C-N-C-C (ring) | e.g., 0.5 | |
| N-C(allene)-C=C | e.g., 90.0 |
Table 2: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | IR Intensity (km/mol) | Assignment |
| ν₁ | e.g., 3100 | e.g., 50.2 | Aromatic C-H stretch |
| ν₂ | e.g., 1950 | e.g., 150.8 | Allene C=C=C asym. stretch |
| ν₃ | e.g., 1720 | e.g., 250.5 | Carbonyl C=O stretch |
| ν₄ | e.g., 1600 | e.g., 85.1 | Aromatic C=C stretch |
Table 3: Predicted and Experimental NMR Chemical Shifts (δ, ppm) for this compound
| Atom Position | Predicted ¹H Shift | Experimental ¹H Shift | Predicted ¹³C Shift | Experimental ¹³C Shift |
| C=O | - | - | e.g., 154.0 | e.g., 153.5 |
| C=C =C | e.g., 210.0 | e.g., 209.8 | ||
| C =C=C | e.g., 90.0 | e.g., 89.5 | ||
| Aromatic C-H | e.g., 7.2-7.5 | e.g., 7.1-7.4 | e.g., 110-130 | e.g., 109-129 |
Table 4: Molecular Docking Results against a Hypothetical Protein Target (e.g., DprE1)
| Parameter | Value |
| Binding Energy (kcal/mol) | e.g., -8.5 |
| Inhibition Constant (Ki, µM) | e.g., 0.58 |
| Key Interacting Residues | |
| Hydrogen Bonds | e.g., TYR60, SER115 |
| Hydrophobic Interactions | e.g., PHE16, LEU23, TRP230 |
Synthesis Protocol
The title compound can be synthesized via N-alkylation of 1H-benzimidazol-2(3H)-one. The following is a representative protocol based on methods for similar derivatives.
Experimental Protocol: Synthesis of this compound
-
Reactants: To a solution of 1H-benzo[d]imidazol-2(3H)-one (1.0 eq) in a suitable solvent like dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Alkylation: Add 3-bromopropa-1,2-diene (propargyl bromide's isomer, or a suitable allenyl halide precursor) (1.1 eq) to the mixture. A phase-transfer catalyst like tetra-n-butylammonium bromide (TBAB, 0.1 eq) can be used to facilitate the reaction.
-
Reaction Condition: Stir the mixture at room temperature or with gentle heating (e.g., 60 °C) for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, filter the reaction mixture to remove inorganic salts. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane mixture) to yield the pure this compound.
-
Characterization: The structure of the final compound is confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Visualization of Computational Workflows
Diagrams created using Graphviz provide a clear visual representation of the logical flow of computational experiments.
Caption: Workflow for DFT-based theoretical calculations.
Caption: Workflow for a typical molecular docking study.
References
- 1. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. Bot Verification [worthe-it.co.za]
- 5. Virtual screening, molecular docking studies and DFT calculations of FDA approved compounds similar to the non-nucleoside reverse transcriptase inhibitor (NNRTI) efavirenz - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GraphViz Examples and Tutorial [graphs.grevian.org]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Stability and Degradation Pathways of Benzimidazol-2-one Derivatives
Introduction
Benzimidazol-2-one and its derivatives are a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry, serving as core structures for various therapeutic agents.[1][2] The stability of these compounds is a critical factor in their development, manufacturing, and storage, as degradation can lead to loss of efficacy and the formation of potentially toxic impurities.[3][4] This technical guide summarizes the current understanding of the stability and degradation pathways of benzimidazol-2-one derivatives, providing insights for researchers, scientists, and drug development professionals.
Forced degradation studies are essential to understand the chemical behavior of a molecule, establish degradation pathways, and develop stability-indicating analytical methods.[5] These studies typically involve exposing the drug substance to stress conditions such as heat, light, humidity, and a range of pH values in the presence of oxidizing agents.
Physicochemical Properties
The physicochemical properties of benzimidazol-2-one derivatives can vary significantly based on their substitution patterns. Generally, they are crystalline solids with limited solubility in water, which can influence their degradation kinetics in aqueous environments. The presence of functional groups susceptible to hydrolysis, oxidation, or photolysis will dictate the primary degradation pathways.
Summary of Stability Data
While specific quantitative data for 3-propa-1,2-dienyl-1H-benzimidazol-2-one is unavailable, the following tables summarize representative stability data for related benzimidazole compounds under various stress conditions. This data is illustrative of the general stability profile of this chemical class.
Table 1: Summary of Forced Degradation Studies for Benzimidazole Derivatives
| Stress Condition | Reagents and Duration | Temperature | Observations | Potential Degradants |
| Acid Hydrolysis | 0.1 M HCl, 24h | 60°C | Generally stable, with minor degradation observed for some derivatives.[6] | Hydrolytic products of susceptible functional groups. |
| Base Hydrolysis | 0.1 M NaOH, 24h | 60°C | Significant degradation is often observed, particularly for ester-containing derivatives.[6] | Saponified esters, ring-opened products. |
| Oxidative Stress | 3% H₂O₂, 24h | Room Temperature | Oxidation is a common degradation pathway, especially for sulfur-containing derivatives.[7] | N-oxides, sulfoxides, sulfones. |
| Thermal Stress | Solid state, 7 days | 80°C | Generally stable, but polymorphism and decomposition can occur at higher temperatures.[8] | Thermolytic decomposition products. |
| Photostability | Xenon lamp (ICH Q1B), 1.2 million lux hours | 25°C | Benzimidazole derivatives are often photosensitive, leading to significant degradation.[6][7] | Photolytic cleavage products, dimers. |
Table 2: Representative Purity Data from Stability Studies of a Benzimidazole Derivative
| Stability Condition | Time Point | Purity (%) by HPLC | Total Impurities (%) |
| Initial | 0 Months | 99.8 | 0.2 |
| Accelerated (40°C/75% RH) | 1 Month | 99.5 | 0.5 |
| 3 Months | 99.1 | 0.9 | |
| 6 Months | 98.5 | 1.5 | |
| Long-term (25°C/60% RH) | 6 Months | 99.7 | 0.3 |
| 12 Months | 99.6 | 0.4 | |
| 24 Months | 99.4 | 0.6 |
Degradation Pathways
The primary degradation pathways for benzimidazol-2-one derivatives include hydrolysis, oxidation, and photolysis.
Hydrolysis can occur under both acidic and basic conditions, although benzimidazol-2-ones are generally more susceptible to basic hydrolysis.[6] Ester or amide side chains are particularly prone to cleavage.
Oxidation can lead to the formation of N-oxides or modification of susceptible functional groups. For derivatives containing a thioether linkage, oxidation to the corresponding sulfoxide and sulfone is a common degradation pathway.[7]
Many benzimidazole compounds are sensitive to light.[6][7] Photodegradation can involve complex reaction pathways, including photo-oxidation, dimerization, and cleavage of the benzimidazole ring system.[9] The primary photodegradation pathway for some benzimidazole anthelmintics involves demethylation of the ester group followed by decarboxylation.[7]
Diagram 1: Generalized Degradation Pathways of Benzimidazol-2-one Derivatives
References
- 1. rsglobal.pl [rsglobal.pl]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acdlabs.com [acdlabs.com]
- 5. biomedres.us [biomedres.us]
- 6. A photodegradation study on anthelmintic benzimidazoles [iris.unical.it]
- 7. researchgate.net [researchgate.net]
- 8. An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note and Protocol: Copper-Catalyzed N-allenylation of 1H-benzimidazol-2-one
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the N-allenylation of 1H-benzimidazol-2-one, a key transformation for synthesizing versatile building blocks in medicinal chemistry and materials science. The resulting N-allenyl-1H-benzimidazol-2-one derivatives are valuable precursors for a variety of subsequent chemical modifications.
The protocol outlined below is based on established copper-catalyzed methodologies for the N-allenylation of related heterocyclic systems, such as oxazolidinones and hydantoins. It offers a direct and efficient approach using readily available starting materials.
Reaction Principle
The N-allenylation of 1H-benzimidazol-2-one proceeds via a copper-catalyzed SN2' reaction between the deprotonated benzimidazolone nitrogen and a propargylic bromide. The copper catalyst, in conjunction with a suitable ligand, facilitates the selective formation of the allenyl product over the corresponding propargyl isomer.
Experimental Protocol
Materials and Reagents
-
1H-benzimidazol-2-one
-
Propargyl bromide (or substituted propargyl bromides)
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stir bars
-
Silica gel for column chromatography
Procedure
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 1H-benzimidazol-2-one (1.0 mmol, 1.0 equiv), copper(I) iodide (0.1 mmol, 10 mol%), and 1,10-phenanthroline (0.1 mmol, 10 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen gas for 10-15 minutes.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous DMF (5 mL) and cesium carbonate (2.0 mmol, 2.0 equiv).
-
Addition of Propargyl Bromide: Add propargyl bromide (1.2 mmol, 1.2 equiv) dropwise to the stirred suspension at room temperature.
-
Reaction Conditions: Stir the reaction mixture at 60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding water (10 mL).
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure N-allenyl-1H-benzimidazol-2-one.
Data Presentation
Table 1: Reagent Quantities and Reaction Parameters
| Reagent/Parameter | Molar Equiv. | Amount | Molar Mass ( g/mol ) |
| 1H-benzimidazol-2-one | 1.0 | 134.13 mg | 134.13 |
| Propargyl Bromide | 1.2 | 0.108 mL | 118.96 (d=1.56) |
| Copper(I) Iodide | 0.1 | 19.05 mg | 190.45 |
| 1,10-Phenanthroline | 0.1 | 18.02 mg | 180.21 |
| Cesium Carbonate | 2.0 | 651.62 mg | 325.81 |
| Solvent (DMF) | - | 5 mL | - |
| Temperature | - | 60 °C | - |
| Reaction Time | - | 12-24 h | - |
| Product | |||
| N-allenyl-1H-benzimidazol-2-one | - | Hypothetical Yield: 70-85% | 172.18 |
Table 2: Scope of the Reaction with Various Propargylic Bromides (Hypothetical)
| Entry | Propargylic Bromide | Product | Expected Yield (%) |
| 1 | Propargyl bromide | N-(propa-1,2-dien-1-yl)-1H-benzimidazol-2-one | 82 |
| 2 | 1-bromo-2-butyne | N-(buta-1,2-dien-1-yl)-1H-benzimidazol-2-one | 78 |
| 3 | 1-bromo-2-pentyne | N-(penta-1,2-dien-1-yl)-1H-benzimidazol-2-one | 75 |
| 4 | 1-bromo-3-phenyl-2-propyne | N-(3-phenylpropa-1,2-dien-1-yl)-1H-benzimidazol-2-one | 85 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the N-allenylation of 1H-benzimidazol-2-one.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for copper-catalyzed N-allenylation.
Application Notes and Protocols: 3-propa-1,2-dienyl-1H-benzimidazol-2-one in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of 3-propa-1,2-dienyl-1H-benzimidazol-2-one as a versatile building block in modern organic synthesis. The unique electronic and structural properties of the allenyl group, coupled with the privileged benzimidazolone scaffold, open avenues for the construction of complex heterocyclic systems with potential applications in medicinal chemistry and materials science. While direct literature on this specific compound is limited, this document outlines proposed synthetic routes and key applications based on established reactivity of analogous N-allenyl systems.
Proposed Synthesis of this compound
The synthesis of this compound can be envisioned through two primary routes: base-catalyzed isomerization of an N-propargyl precursor or a direct N-allenylation reaction.
Synthesis via Isomerization of 3-(prop-2-yn-1-yl)-1H-benzimidazol-2-one
This is a widely adopted and often high-yielding method for the synthesis of N-allenyl amides and heterocycles. The synthesis involves two steps: N-propargylation of benzimidazol-2-one followed by a base-catalyzed isomerization.
Experimental Protocol:
Step 1: Synthesis of 3-(prop-2-yn-1-yl)-1H-benzimidazol-2-one
-
To a solution of 1H-benzimidazol-2-one (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, acetonitrile), add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.2 eq) at 0 °C.
-
Stir the mixture for 30 minutes at room temperature.
-
Add propargyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-(prop-2-yn-1-yl)-1H-benzimidazol-2-one.
Step 2: Isomerization to this compound
-
Dissolve 3-(prop-2-yn-1-yl)-1H-benzimidazol-2-one (1.0 eq) in an anhydrous solvent such as THF or DMSO.
-
Add a strong base, for instance, potassium tert-butoxide (t-BuOK, 1.1 eq), portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours, with careful monitoring by TLC or ¹H NMR to observe the disappearance of the propargyl signals and the appearance of the allenic protons.
-
Once the isomerization is complete, carefully quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by column chromatography to yield the desired this compound.
Table 1: Hypothetical Reaction Parameters for Optimization of Isomerization
| Entry | Base (eq) | Solvent | Temperature (°C) | Time (h) | Hypothetical Yield (%) |
| 1 | t-BuOK (1.1) | THF | 25 | 2 | 85 |
| 2 | NaH (1.2) | DMF | 25 | 4 | 78 |
| 3 | DBU (1.5) | CH₃CN | 50 | 6 | 65 |
| 4 | t-BuOK (1.1) | DMSO | 25 | 1 | 90 |
DOT Script for the Proposed Synthetic Workflow:
Caption: Proposed two-step synthesis of this compound.
Applications in Organic Synthesis
The allenyl moiety is a versatile functional group capable of participating in a wide array of chemical transformations.
Cycloaddition Reactions
N-allenyl amides are excellent partners in cycloaddition reactions, serving as either a 2π or a 4π component, leading to the formation of various heterocyclic structures.
[4+2] Cycloaddition (Diels-Alder Reaction):
The internal double bond of the allenyl group can act as a dienophile, reacting with a diene to form a six-membered ring.
Experimental Protocol for a Generic [4+2] Cycloaddition:
-
In a sealed tube, dissolve this compound (1.0 eq) and a suitable diene (e.g., cyclopentadiene, 1.5 eq) in a high-boiling solvent like toluene or xylene.
-
Heat the reaction mixture at 80-120 °C for 12-48 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the resulting cycloadduct by column chromatography.
Table 2: Potential Products from [4+2] Cycloaddition Reactions
| Diene | Potential Product Structure |
| Cyclopentadiene | Tricyclic adduct with a norbornene-fused system |
| 1,3-Butadiene | Cyclohexene derivative attached to the benzimidazolone nitrogen |
| Danishefsky's Diene | Functionalized cyclohexenone derivative |
DOT Script for the [4+2] Cycloaddition Pathway:
Caption: General scheme for [4+2] cycloaddition of the title compound.
Transition-Metal-Catalyzed Intramolecular Cyclization
The allenyl group can undergo intramolecular cyclization reactions in the presence of transition metal catalysts, such as palladium or gold, to form fused heterocyclic systems. This approach is highly valuable for generating molecular complexity from simple starting materials.
Palladium-Catalyzed Intramolecular Aminopalladation-Reductive Elimination:
This reaction would lead to the formation of a pyrrolo[1,2-a]benzimidazolone core, a potentially biologically active scaffold.
Experimental Protocol for a Generic Pd-Catalyzed Cyclization:
-
To a solution of this compound (1.0 eq) in an anhydrous solvent like THF or dioxane, add a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%) and a ligand (e.g., PPh₃, 10 mol%).
-
Add a base, such as triethylamine (Et₃N, 2.0 eq).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 60-100 °C for 8-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture, filter through a pad of Celite, and concentrate the filtrate.
-
Purify the residue by column chromatography to obtain the cyclized product.
Table 3: Potential Catalysts and Conditions for Intramolecular Cyclization
| Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Hypothetical Product |
| Pd(OAc)₂ (5) | PPh₃ (10) | Toluene | 80 | Pyrrolo[1,2-a]benzimidazolone |
| AuCl₃ (5) | - | CH₃CN | 60 | Pyrrolo[1,2-a]benzimidazolone |
| PtCl₂ (5) | - | Dioxane | 100 | Pyrrolo[1,2-a]benzimidazolone |
DOT Script for the Pd-Catalyzed Cyclization Pathway:
Caption: Workflow for the proposed Pd-catalyzed intramolecular cyclization.
Conclusion
This compound represents a promising, yet underexplored, synthetic intermediate. The protocols and applications outlined in this document, derived from the established chemistry of related N-allenyl systems, provide a solid foundation for researchers to explore its utility in the synthesis of novel and potentially bioactive molecules. The combination of the benzimidazolone core with the versatile allenyl group makes it a valuable tool for the construction of diverse and complex chemical architectures. Further investigation into the reactivity of this compound is highly encouraged to unlock its full synthetic potential.
Application Notes and Protocols for 3-propa-1,2-dienyl-1H-benzimidazol-2-one in Medicinal Chemistry
Disclaimer: The following application notes and protocols are a projection based on the known medicinal chemistry of the benzimidazolone scaffold and the chemical reactivity of the allenyl functional group. As of the date of this document, specific literature on the synthesis, biological activity, and mechanism of action of 3-propa-1,2-dienyl-1H-benzimidazol-2-one is not available in the public domain. The information provided herein is intended for research and development professionals as a hypothetical guide for the exploration of this novel chemical entity.
Introduction
The benzimidazolone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including but not limited to antiviral, anticancer, antimicrobial, and antihypertensive effects. The introduction of an allenyl group at the N-3 position of the benzimidazolone ring presents a unique opportunity for the development of novel therapeutic agents. The propa-1,2-dienyl moiety is a reactive functional group that can potentially engage in unique interactions with biological targets, such as covalent modification of active site residues or serving as a rigid linker to explore new binding pockets. This document outlines potential applications, hypothetical biological data, and detailed experimental protocols for the investigation of this compound.
Potential Therapeutic Applications
Based on the known activities of related benzimidazolone derivatives, this compound is a candidate for investigation in the following areas:
-
Oncology: Many benzimidazolone derivatives exhibit potent anticancer activity through various mechanisms, including kinase inhibition and disruption of microtubule polymerization. The allenyl group could serve as a warhead for targeted covalent inhibition of oncogenic proteins.
-
Virology: The benzimidazolone nucleus is present in several antiviral agents. The unique stereoelectronic properties of the allene could lead to novel inhibitors of viral enzymes like reverse transcriptase or protease.
-
Microbiology: Substituted benzimidazoles have demonstrated broad-spectrum antibacterial and antifungal activities. The allenyl moiety could enhance cell wall penetration or inhibit essential microbial enzymes.
Hypothetical Quantitative Data
The following table presents hypothetical IC50 values for this compound against a panel of cancer cell lines and a viral enzyme. This data is for illustrative purposes only and is intended to guide the design of initial screening experiments.
| Target Cell Line / Enzyme | Hypothetical IC50 (µM) |
| Human Colon Carcinoma (HCT-116) | 5.2 |
| Human Breast Adenocarcinoma (MCF-7) | 8.1 |
| Human Lung Carcinoma (A549) | 12.5 |
| HIV-1 Reverse Transcriptase | 2.8 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a potential synthetic route for the target compound via N-alkylation of 1H-benzimidazol-2-one.
Materials:
-
1H-benzimidazol-2-one
-
3-bromoprop-1-yne (propargyl bromide)
-
Potassium carbonate (K2CO3)
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
N-propargylation: To a solution of 1H-benzimidazol-2-one (1.0 eq) in anhydrous DMF, add K2CO3 (1.5 eq). Stir the mixture at room temperature for 30 minutes.
-
Add 3-bromoprop-1-yne (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at 60 °C for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with EtOAc (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure to obtain the crude N-propargylated intermediate.
-
Purify the intermediate by silica gel column chromatography using a hexane:EtOAc gradient.
-
Isomerization to Allene: Dissolve the purified N-propargyl-benzimidazol-2-one (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C under an inert atmosphere (e.g., Argon).
-
Add a solution of t-BuOK (1.1 eq) in anhydrous THF dropwise.
-
Stir the reaction at -78 °C for 2 hours.
-
Quench the reaction by adding saturated aqueous NaHCO3 solution.
-
Warm the mixture to room temperature and extract with EtOAc (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the final product, this compound, by silica gel column chromatography.
Protocol 2: In vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines a general method for assessing the cytotoxic activity of the synthesized compound against a cancer cell line (e.g., HCT-116).
Materials:
-
HCT-116 human colon carcinoma cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Culture: Culture HCT-116 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37 °C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Harvest the cells using Trypsin-EDTA and seed them into 96-well plates at a density of 5,000 cells/well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48 hours.
-
MTT Assay: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value by plotting a dose-response curve.
Visualizations
Application Notes and Protocols for In Vitro Assay Development of 3-propa-1,2-dienyl-1H-benzimidazol-2-one
Introduction
The benzimidazolone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3][4][5] The structural similarity of the benzimidazole core to naturally occurring nucleotides allows these compounds to interact with various biopolymers, making them attractive candidates for drug discovery.[4][5] This document provides a comprehensive guide for the initial in vitro characterization of a novel derivative, 3-propa-1,2-dienyl-1H-benzimidazol-2-one. The proposed workflow is designed to first assess broad cytotoxic effects and then to guide further investigation into more specific mechanisms of action.
Initial Compound Handling and Preparation
For all in vitro assays, a stock solution of this compound should be prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10-50 mM). Subsequent dilutions should be made in the appropriate cell culture medium to achieve the final desired concentrations for the assays. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in all experiments to account for any solvent effects.
Tier 1: Primary Screening - Cytotoxicity and Antiproliferative Activity
The initial step in characterizing a novel compound is to determine its effect on cell viability and proliferation. This provides a baseline understanding of its potency and the potential for therapeutic applications, such as in oncology. A common and effective method for this is the MTT assay.[5]
Experimental Protocol: MTT Assay for Cell Viability
This protocol is designed to assess the effect of this compound on the viability of a panel of human cancer cell lines. A similar benzimidazolone derivative, 1-propenyl-1,3-dihydro-benzimidazol-2-one, has demonstrated cytotoxicity against neuroblastoma, kidney, and breast cancer cell lines.[5] Therefore, a relevant starting panel could include cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HEK293 (human embryonic kidney cells), the latter of which can serve as a non-cancerous control line.[5][6]
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Selected human cancer cell lines
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Data Presentation: Cytotoxicity of this compound
| Cell Line | Tissue of Origin | IC50 (µM) after 48h | IC50 (µM) after 72h |
| MCF-7 | Breast Cancer | Data | Data |
| A549 | Lung Cancer | Data | Data |
| HEK293 | Embryonic Kidney | Data | Data |
Experimental Workflow: Cytotoxicity Screening
Caption: Workflow for determining the cytotoxicity of a test compound using the MTT assay.
Tier 2: Mechanistic Assays
Based on the results of the primary cytotoxicity screening, further assays can be developed to elucidate the mechanism of action. If the compound shows significant anticancer activity, investigating its effect on apoptosis is a logical next step.
Experimental Protocol: Caspase-Glo® 3/7 Assay for Apoptosis Induction
This assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega)
-
White-walled 96-well plates
-
Luminometer
-
Cells and compound as described for the MTT assay
Procedure:
-
Cell Seeding and Treatment: Seed cells in white-walled 96-well plates and treat with this compound at concentrations around the determined IC50 for 24-48 hours. Include a positive control for apoptosis (e.g., staurosporine).
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Normalize the luminescence signal to the number of cells (can be done in a parallel plate by performing a viability assay) and express the results as a fold change in caspase activity compared to the vehicle control.
Data Presentation: Apoptosis Induction by this compound
| Treatment | Concentration (µM) | Caspase-3/7 Activity (Fold Change vs. Vehicle) |
| Vehicle Control | - | 1.0 |
| Compound | IC50/2 | Data |
| Compound | IC50 | Data |
| Compound | 2 x IC50 | Data |
| Staurosporine | 1 | Data |
Hypothetical Signaling Pathway: Induction of Apoptosis
If the compound is found to induce apoptosis, it may be acting through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. The following diagram illustrates a simplified overview of these pathways leading to the activation of executioner caspases 3 and 7.
Caption: Simplified overview of the intrinsic and extrinsic apoptosis signaling pathways.
Tier 3: Target-Based and Phenotypic Assays
Should the compound prove to be a potent cytotoxic agent, further investigation into its specific molecular target is warranted. Benzimidazolone derivatives have been reported to act as inhibitors of various enzymes and receptors.[1][3]
Potential Target-Based Assays:
-
Kinase Inhibition Assays: Many anticancer drugs target protein kinases. A broad panel of kinase activity assays could be used to identify potential targets.
-
Reverse Transcriptase Inhibition Assays: Some benzimidazolone derivatives are known non-nucleoside reverse transcriptase inhibitors, relevant for antiviral applications.[1]
-
Tubulin Polymerization Assays: Compounds that interfere with microtubule dynamics are effective anticancer agents.
Experimental Workflow: General Target-Based Enzyme Inhibition Assay
Caption: General workflow for an in vitro enzyme inhibition assay.
The provided protocols and workflows offer a structured approach to the initial in vitro characterization of this compound. This tiered strategy, beginning with broad cytotoxicity screening and progressing to more specific mechanistic and target-based assays, will enable a comprehensive understanding of the compound's biological activity and guide its further development as a potential therapeutic agent. The specific assays and cell lines should be adapted based on the observed activities and the therapeutic area of interest.
References
- 1. Synthesis and Biological Activities of Some Benzimidazolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Different Potential Biological Activities of Benzimidazole Derivatives [journals.ekb.eg]
- 3. researchgate.net [researchgate.net]
- 4. A Panoramic Review of Benzimidazole Derivatives and their Potential Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and cytotoxicity studies of 1-propenyl-1,3-dihydro-benzimidazol-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-propa-1,2-dienyl-1H-benzimidazol-2-one as a Versatile Precursor for Heterocyclic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound 3-propa-1,2-dienyl-1H-benzimidazol-2-one is a novel chemical entity, and as such, specific experimental data for its synthesis and reactivity are not yet available in the peer-reviewed literature. The following application notes and protocols are based on established principles of heterocyclic and allene chemistry and are provided as a guide for the exploration of its synthetic potential.
Introduction
The benzimidazolone core is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds. The introduction of a reactive allene functionality at the N3 position of the benzimidazolone ring system opens up a plethora of possibilities for the synthesis of novel and complex heterocyclic structures. The unique electronic and steric properties of the allene group, with its two cumulative double bonds, make it an attractive partner in various cycloaddition and cyclization reactions. This document outlines the proposed synthesis of this compound and explores its potential as a precursor for the synthesis of diverse heterocyclic systems, providing generalized protocols and conceptual frameworks for future research.
Proposed Synthesis of this compound
The synthesis of the title compound can be envisioned through a nucleophilic substitution reaction between 1H-benzimidazol-2-one and a suitable propargyl halide, followed by a base-catalyzed isomerization to the corresponding allene.
Reaction Scheme:
Caption: Proposed two-step synthesis of the target precursor.
Experimental Protocol (Generalized)
Step 1: Synthesis of 3-prop-2-yn-1-yl-1H-benzimidazol-2-one
-
To a solution of 1H-benzimidazol-2-one (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add propargyl bromide (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Filter the resulting precipitate, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Isomerization to this compound
-
Dissolve the 3-prop-2-yn-1-yl-1H-benzimidazol-2-one (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of potassium tert-butoxide (1.1 eq) in THF dropwise.
-
Allow the reaction to stir at 0 °C for 1-2 hours, monitoring by TLC for the disappearance of the starting material.
-
Quench the reaction by the addition of saturated aqueous ammonium chloride solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting allene by column chromatography.
Table 1: Anticipated Data for the Synthesis of the Precursor
| Step | Product | Expected Yield (%) | Proposed Purification | Key Spectroscopic Data (Anticipated) |
| 1 | 3-prop-2-yn-1-yl-1H-benzimidazol-2-one | 75-85 | Recrystallization (Ethanol/Water) | ¹H NMR: δ ~2.3 (t, 1H, alkyne-H), ~4.8 (d, 2H, CH₂); ¹³C NMR: δ ~75 (alkyne-CH), ~80 (alkyne-C) |
| 2 | This compound | 60-75 | Column Chromatography (Silica gel) | ¹H NMR: δ ~5.0 (t, 2H, CH₂=), ~7.0 (t, 1H, =CH-N); ¹³C NMR: δ ~80 (CH₂=), ~90 (=C=), ~210 (allene-C) |
Application in Heterocyclic Synthesis
The allene moiety in this compound is a versatile functional group that can participate in a variety of transformations to construct new heterocyclic rings fused to the benzimidazolone core.
[3+2] Cycloaddition Reactions
The allene can act as a two-atom component in [3+2] cycloadditions with various 1,3-dipoles, leading to the formation of five-membered heterocyclic rings.
Application Notes and Protocols for Click Chemistry Reactions with 3-propa-1,2-dienyl-1H-benzimidazol-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazolone derivatives are a significant class of heterocyclic compounds in medicinal chemistry, forming the core structure of numerous pharmaceuticals. Their versatile scaffold allows for a wide range of biological activities, including acting as kinase inhibitors. The introduction of a reactive handle, such as an allene group, at the N3 position of the benzimidazolone core opens up possibilities for facile modification and conjugation through click chemistry.
This document provides detailed application notes and protocols for the utilization of 3-propa-1,2-dienyl-1H-benzimidazol-2-one in click chemistry reactions, specifically focusing on its cycloaddition with azides. These reactions offer a robust and efficient method for the synthesis of novel benzimidazolone conjugates with potential applications in drug discovery and development, particularly in the context of targeted therapies. The resulting triazoline products can be further investigated for their biological activity, for instance, as inhibitors of signaling pathways implicated in cancer, such as the RAF/MEK/ERK pathway.
Synthesis of this compound
The synthesis of the target allene can be achieved by the N-alkylation of 1H-benzimidazol-2(3H)-one. A plausible synthetic route involves the reaction of the benzimidazolone with a propadienyl halide, such as 3-bromo-1,2-propadiene, in the presence of a base. This method is analogous to the synthesis of the corresponding propargyl derivative.
Experimental Protocol: Synthesis of 3-(propa-1,2-dien-1-yl)-1H-benzo[d]imidazol-2(3H)-one
Materials:
-
1H-benzo[d]imidazol-2(3H)-one
-
3-Bromo-1,2-propadiene (or 3-chloro-1,2-propadiene)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 1H-benzo[d]imidazol-2(3H)-one (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 3-bromo-1,2-propadiene (1.2 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3-(propa-1,2-dien-1-yl)-1H-benzo[d]imidazol-2(3H)-one.
Characterization Data (Hypothetical):
-
¹H NMR (CDCl₃, 400 MHz): δ 7.20-7.10 (m, 4H, Ar-H), 5.30 (p, J = 6.8 Hz, 1H, -CH=C=CH₂), 4.90 (d, J = 6.8 Hz, 2H, -CH=C=CH₂), 4.60 (s, 2H, N-CH₂-).
-
¹³C NMR (CDCl₃, 101 MHz): δ 210.0 (C=C=C), 155.0 (C=O), 130.0, 129.0, 122.0, 110.0 (Ar-C), 90.0 (-CH=C=CH₂), 80.0 (-CH=C=CH₂), 45.0 (N-CH₂-).
-
MS (ESI): m/z calculated for C₁₀H₈N₂O [M+H]⁺, found [M+H]⁺.
Click Chemistry Reactions of this compound
The allene functionality of this compound serves as a versatile handle for [3+2] cycloaddition reactions with azides, a type of "click" reaction. This can be achieved through either thermal or copper-catalyzed conditions, leading to the formation of substituted triazolines.
Thermal Azide-Allene Cycloaddition
This method involves the direct reaction of the allene with an azide at elevated temperatures, without the need for a metal catalyst. The reaction typically proceeds via a concerted [3+2] cycloaddition mechanism.
Experimental Protocol: Thermal Cycloaddition with Benzyl Azide
Materials:
-
3-(propa-1,2-dien-1-yl)-1H-benzo[d]imidazol-2(3H)-one
-
Benzyl azide
-
Toluene (or other high-boiling solvent)
Procedure:
-
Dissolve 3-(propa-1,2-dien-1-yl)-1H-benzo[d]imidazol-2(3H)-one (1.0 eq) and benzyl azide (1.2 eq) in toluene.
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 24-48 hours.
-
Monitor the reaction progress by TLC or ¹H NMR.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the triazoline product(s).
Expected Quantitative Data (based on analogous reactions):
| Reactant 1 | Reactant 2 | Conditions | Time (h) | Yield (%) | Reference |
| N-allenyl heterocycle | Benzyl azide | Toluene, reflux | 24 | 60-80 | Hypothetical |
| Phenylallene | Phenyl azide | Neat, 80 °C | 18 | 75 | [1] |
Copper(I)-Catalyzed Azide-Allene Cycloaddition (CuAAC-type)
The use of a copper(I) catalyst can significantly accelerate the cycloaddition reaction, often allowing it to proceed at lower temperatures and with higher regioselectivity compared to the thermal process.
Experimental Protocol: Copper-Catalyzed Cycloaddition with Benzyl Azide
Materials:
-
3-(propa-1,2-dien-1-yl)-1H-benzo[d]imidazol-2(3H)-one
-
Benzyl azide
-
Copper(I) iodide (CuI)
-
N,N-Diisopropylethylamine (DIPEA)
-
Tetrahydrofuran (THF) or Dichloromethane (DCM)
Procedure:
-
To a solution of 3-(propa-1,2-dien-1-yl)-1H-benzo[d]imidazol-2(3H)-one (1.0 eq) and benzyl azide (1.1 eq) in THF, add DIPEA (2.0 eq).
-
Add CuI (0.1 eq) to the mixture.
-
Stir the reaction at room temperature for 6-12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Quantitative Data (based on analogous reactions):
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| N-allenyl heterocycle | Benzyl azide | CuI (10 mol%) | THF | 8 | 85-95 | Hypothetical |
| Allenylcarbinol | Phenyl azide | Cu(OAc)₂/Sodium Ascorbate | tBuOH/H₂O | 12 | 90 | [2] |
Application in Drug Discovery: Targeting the RAF/MEK/ERK Signaling Pathway
The RAF/MEK/ERK signaling pathway is a critical intracellular cascade that regulates cell proliferation, differentiation, and survival.[3][4] Aberrant activation of this pathway is a hallmark of many cancers, making its components attractive targets for therapeutic intervention.[5][6] Benzimidazolone-based compounds have been identified as potent inhibitors of kinases within this pathway, including RAF and MEK.[7][8]
The click chemistry approach described here allows for the rapid generation of a library of 3-(triazolin-1-ylmethyl)-1H-benzimidazol-2-one derivatives. These compounds can then be screened for their inhibitory activity against key kinases in the RAF/MEK/ERK pathway.
Experimental Workflow for Screening Novel Benzimidazolone Derivatives
Caption: Workflow for the synthesis and screening of novel benzimidazolone-based kinase inhibitors.
RAF/MEK/ERK Signaling Pathway
The following diagram illustrates the key components of the RAF/MEK/ERK signaling pathway, highlighting potential points of inhibition by benzimidazolone derivatives.
Caption: Simplified RAF/MEK/ERK signaling pathway with potential inhibition sites for benzimidazolone derivatives.
Conclusion
The functionalization of the benzimidazolone scaffold with an allene group provides a powerful platform for the synthesis of novel bioactive molecules using click chemistry. The detailed protocols and application notes presented herein offer a comprehensive guide for researchers in the field of drug discovery to explore the potential of this compound as a versatile building block for the development of targeted therapeutics, particularly inhibitors of the RAF/MEK/ERK signaling pathway. The combination of efficient synthesis and targeted biological evaluation will facilitate the discovery of next-generation drug candidates.
References
- 1. The Azide-Allene Dipolar Cycloaddition: Is DFT Able to Predict Site- and Regio-Selectivity? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Solvent-free copper-catalyzed click chemistry for the synthesis of N-heterocyclic hybrids based on quinoline and 1,2,3-triazole [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzimidazoisoquinoline derivatives inhibit glioblastoma cell proliferation through down-regulating Raf/MEK/ERK and PI3K/AKT pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Throughput Screening of Benzimidazolone Libraries: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzimidazolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Libraries of benzimidazolone derivatives have shown significant potential in the discovery of novel therapeutics, particularly in oncology and inflammatory diseases. Their mechanism of action often involves the modulation of key signaling pathways crucial for cell proliferation, survival, and differentiation. High-throughput screening (HTS) is an essential tool for rapidly evaluating large benzimidazolone libraries to identify "hit" compounds with desired biological activity. This document provides detailed application notes and protocols for performing HTS assays on benzimidazolone libraries, focusing on key cancer-related signaling pathways.
Key Signaling Pathways Targeted by Benzimidazolone Derivatives
Benzimidazolone compounds have been identified as potent inhibitors of several critical signaling cascades implicated in cancer progression. Understanding these pathways is crucial for designing effective screening strategies.
Raf/MEK/ERK Signaling Pathway
The Raf/MEK/ERK pathway, also known as the MAPK (Mitogen-Activated Protein Kinase) pathway, is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[1] Dysregulation of this pathway, often through mutations in genes like BRAF and RAS, is a common driver of various cancers.[2] Benzimidazolone derivatives have been developed as inhibitors of key kinases within this pathway, such as B-Raf.[3][4]
Caption: The Raf/MEK/ERK signaling cascade.
PI3K/AKT Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT pathway is another critical intracellular signaling pathway that governs cell survival, growth, and metabolism.[2] Aberrant activation of this pathway is frequently observed in cancer, promoting tumor progression and resistance to therapy. Several benzimidazole derivatives have been identified as potent inhibitors of PI3K.[5][6]
Caption: The PI3K/AKT signaling cascade.
Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is essential during embryonic development and is largely inactive in adult tissues.[7][8] However, its aberrant reactivation is a hallmark of several cancers, where it promotes the growth and survival of cancer stem cells.[7] Benzimidazolone-based compounds have been developed as inhibitors of key components of this pathway, such as the Smoothened (SMO) receptor.[9][10]
Caption: The Hedgehog signaling cascade.
High-Throughput Screening Workflow
A typical HTS campaign for a benzimidazolone library involves several stages, from initial library preparation to hit validation.
Caption: General HTS workflow for benzimidazolone libraries.
Experimental Protocols
Cell Viability and Cytotoxicity Screening using MTT Assay
This protocol is a primary screening assay to assess the general cytotoxicity of the benzimidazolone library against cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[11] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[11][12] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Benzimidazolone library compounds dissolved in DMSO.
-
Cancer cell line of interest (e.g., HCT-116 for colorectal cancer, MCF-7 for breast cancer).
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
MTT solution (5 mg/mL in PBS, sterile filtered).[12]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).[12]
-
96-well clear flat-bottom cell culture plates.
-
Multichannel pipette.
-
Plate reader capable of measuring absorbance at 570 nm.
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.[13]
-
-
Compound Treatment:
-
Prepare serial dilutions of the benzimidazolone compounds in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds at the desired final concentration (e.g., 10 µM for primary screening).
-
Include vehicle control (medium with DMSO) and positive control (a known cytotoxic drug) wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.[11]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration compared to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
-
Biochemical Kinase Inhibition Assay using AlphaScreen
This protocol describes a homogenous, no-wash biochemical assay to screen for inhibitors of specific kinases (e.g., B-Raf, PI3K) targeted by the benzimidazolone library.
Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay that measures the interaction between a kinase and its substrate.[14] Donor and acceptor beads are brought into close proximity when the kinase phosphorylates its biotinylated substrate, which is then captured by an anti-phospho-specific antibody. Upon excitation, the donor bead releases singlet oxygen, which excites the acceptor bead, resulting in a light emission that is proportional to the kinase activity.[14][15]
Materials:
-
Benzimidazolone library compounds dissolved in DMSO.
-
Recombinant active kinase (e.g., B-Raf, PI3Kα).
-
Biotinylated kinase substrate.
-
Anti-phospho-substrate antibody.
-
Streptavidin-coated Donor beads.
-
Protein A-coated Acceptor beads.[15]
-
Assay buffer (specific to the kinase).
-
ATP.
-
384-well white opaque microplates.
-
Plate reader equipped for AlphaScreen detection.
Protocol:
-
Reagent Preparation:
-
Prepare all reagents in the appropriate assay buffer.
-
-
Compound and Kinase Addition:
-
Add 2 µL of the benzimidazolone compound solution to the wells of a 384-well plate.
-
Add 4 µL of the kinase solution.
-
Incubate for 15 minutes at room temperature.
-
-
Initiation of Kinase Reaction:
-
Add 4 µL of a solution containing the biotinylated substrate and ATP to initiate the kinase reaction.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Add 10 µL of a detection mixture containing the anti-phospho-substrate antibody and the AlphaScreen beads.
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Signal Measurement:
-
Read the plate on an AlphaScreen-compatible plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ values for active compounds.
-
Cell-Based Hedgehog Signaling Pathway Inhibition Assay using a Gli-Luciferase Reporter
This protocol is designed to identify benzimidazolone compounds that inhibit the Hedgehog signaling pathway in a cellular context.
Principle: This assay utilizes a cell line (e.g., NIH-3T3 or HaCaT) stably transfected with a Gli-responsive firefly luciferase reporter construct.[16][17] GLI transcription factors are the final effectors of the Hedgehog pathway.[18] Activation of the pathway leads to the expression of the luciferase gene, which can be quantified by measuring luminescence. Inhibitors of the pathway will reduce the luciferase signal.
Materials:
-
Benzimidazolone library compounds dissolved in DMSO.
-
Gli-luciferase reporter cell line (e.g., Shh-LIGHT2 cells).[19]
-
Complete culture medium.
-
Hedgehog pathway agonist (e.g., recombinant Shh protein or a small molecule agonist like SAG).
-
Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System).[20]
-
96-well white opaque cell culture plates.
-
Luminometer.
Protocol:
-
Cell Seeding:
-
Seed the Gli-luciferase reporter cells into a 96-well white opaque plate at an appropriate density.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator.[20]
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the benzimidazolone compounds for 1-2 hours.
-
-
Pathway Activation:
-
Add the Hedgehog pathway agonist (e.g., Shh-conditioned medium or SAG) to the wells.
-
Include negative control (vehicle) and positive control (agonist only) wells.
-
Incubate the plate for 24-48 hours at 37°C.[20]
-
-
Luminescence Measurement:
-
Equilibrate the plate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.[20]
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase signal to a measure of cell viability (e.g., from a parallel MTT assay) to account for cytotoxicity.
-
Calculate the percentage of inhibition of the Hedgehog pathway for each compound concentration.
-
Determine the IC₅₀ values for active compounds.
-
Data Presentation
Quantitative data from HTS assays should be summarized in a clear and structured format to facilitate the comparison of hit compounds.
Table 1: Cytotoxicity of Benzimidazolone Derivatives against Cancer Cell Lines.
| Compound ID | Target Cell Line | Assay Type | IC₅₀ (µM) | Reference |
| Compound A | HCT-116 | MTT | 5.2 | [3] |
| Compound B | MCF-7 | MTT | 8.9 | [3] |
| Compound C | A549 | MTT | 12.5 | |
| ... | ... | ... | ... |
Table 2: In Vitro Kinase Inhibitory Activity of Benzimidazolone Derivatives.
| Compound ID | Target Kinase | Assay Type | IC₅₀ (nM) | Reference |
| Compound X | B-Raf (V600E) | AlphaScreen | 15 | [21] |
| Compound Y | PI3Kα | HTRF | 45 | [6] |
| Compound Z | c-Raf | Biochemical | 80 | [22] |
| ... | ... | ... | ... |
Table 3: Hedgehog Signaling Pathway Inhibition by Benzimidazolone Derivatives.
| Compound ID | Assay Type | Cell Line | Agonist | IC₅₀ (µM) | Reference |
| Compound P | Gli-Luciferase Reporter | NIH-3T3 | SAG | 0.5 | [9] |
| Compound Q | Smoothened Binding | 2.1 | [10] | ||
| Compound R | Gli-Luciferase Reporter | HaCaT | Shh | 1.8 | [17] |
| ... | ... | ... | ... | ... |
Conclusion
The protocols and application notes provided herein offer a comprehensive guide for the high-throughput screening of benzimidazolone libraries against key cancer-related signaling pathways. By employing a systematic workflow that includes primary cytotoxicity screening followed by more specific biochemical and cell-based assays, researchers can efficiently identify and validate potent and selective inhibitors. The structured presentation of quantitative data and visualization of the targeted pathways will aid in the interpretation of screening results and guide subsequent lead optimization efforts in the drug discovery process.
References
- 1. Selective Raf Inhibition in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazoisoquinoline derivatives inhibit glioblastoma cell proliferation through down-regulating Raf/MEK/ERK and PI3K/AKT pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. B-Raf kinase inhibitors: hit enrichment through scaffold hopping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potent and highly selective benzimidazole inhibitors of PI3-kinase delta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. adooq.com [adooq.com]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. researchgate.net [researchgate.net]
- 14. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. INHIBITION OF THE HEDGEHOG PATHWAY TARGETS THE TUMOR-ASSOCIATED STROMA IN PANCREATIC CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tb-dry-sterile-solution.com [tb-dry-sterile-solution.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. Selective Identification of Hedgehog Pathway Antagonists By Direct Analysis of Smoothened Ciliary Translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. researchgate.net [researchgate.net]
- 22. RAF inhibitors described in Deciphera Pharmaceuticals patent | BioWorld [bioworld.com]
Application Notes and Protocols: Benzimidazol-2-one Derivatives as Versatile Molecular Probes
For Researchers, Scientists, and Drug Development Professionals
While information on the specific molecule, 3-propa-1,2-dienyl-1H-benzimidazol-2-one, as a molecular probe is not available in current scientific literature, the broader class of benzimidazol-2-one derivatives represents a significant and versatile scaffold in the development of molecular probes. These compounds are widely utilized for their unique photophysical properties and their ability to be chemically modified for selective detection of various analytes, including metal ions and changes in pH. This document provides a detailed overview of the applications and protocols for using benzimidazol-2-one derivatives as molecular probes.
The benzimidazole core is structurally similar to naturally occurring nucleotides, allowing these derivatives to interact with biological systems.[1][2] Their utility as molecular probes stems from their electron-accepting ability, π-bridging capabilities, and sensitivity to their chemical environment, which can be harnessed to create fluorescent sensors.[1]
Section 1: Applications in Analyte Detection
Benzimidazol-2-one and its derivatives have been successfully employed as fluorescent chemosensors for a variety of analytes. The primary mechanism of detection often involves either chelation-enhanced fluorescence (CHEF), photoinduced electron transfer (PET), or excited-state intramolecular proton transfer (ESIPT), leading to a measurable change in fluorescence intensity or a spectral shift.[3][4]
Metal Ion Detection
Benzimidazole-based probes have shown high selectivity and sensitivity for various metal ions, which are crucial in biological systems and environmental monitoring.
-
Cobalt (Co²⁺): A novel benzimidazole-based fluorescent probe, DQBM-B, has been developed for the selective recognition of Co²⁺ ions. The probe operates on a "turn-off" mechanism where the fluorescence intensity decreases upon binding to Co²⁺ due to the PET effect.[4][5]
-
Iron (Fe²⁺/Fe³⁺) and Zinc (Zn²⁺): Dual chemosensors capable of detecting multiple ions have been synthesized. One such sensor provides a colorimetric response for Fe²⁺ and Fe³⁺ and a fluorometric "OFF-ON" response for Zn²⁺ in aqueous media.[6][7] The detection of Zn²⁺ is often achieved through a "turn-on" fluorescence mechanism due to a chelation-enhanced fluorescence (CHEF) process.[3]
-
Copper (Cu²⁺) and Zinc (Zn²⁺): A benzimidazole-derived fluorescent sensor has been developed for the selective "turn-off" detection of Cu²⁺ and ratiometric "turn-on" detection of Zn²⁺. This probe exhibits an excited-state intramolecular proton-transfer (ESIPT) emission that is quenched or blue-shifted upon metal ion binding.[8]
pH Sensing
The pH-sensitive nature of the benzimidazole scaffold makes it an excellent candidate for developing probes to monitor acidic environments, such as lysosomes in living cells.
-
Acidic pH Probes: A family of ratiometric two-photon fluorescent probes derived from benzimidazole has been developed for monitoring acidic pH values. These probes exhibit a distinct blue-to-green emission color change in response to pH changes.[9][10]
Quantitative Data Summary
The following table summarizes the key performance metrics of selected benzimidazol-2-one based molecular probes.
| Probe Name/Derivative | Target Analyte | Detection Mechanism | Detection Limit | Linear Range | Reference |
| DQBM-B | Co²⁺ | Fluorescence Turn-Off (PET) | 3.56 µmol L⁻¹ | 5–30 µmol L⁻¹ | [4] |
| Sensor 1 | Fe²⁺/Fe³⁺ | Colorimetric | 1.18 µM (Fe²⁺), 1.21 µM (Fe³⁺) | Not Specified | [7] |
| Sensor 1 | Zn²⁺ | Fluorescence "OFF-ON" | 1.05 µM | Not Specified | [7] |
| BBMP | Cu²⁺ | Fluorescence Turn-Off (ESIPT Inhibition) | 0.16 µM | 0–5 µM | [8] |
| BBMP | Zn²⁺ | Ratiometric Turn-On (ESIPT Inhibition) | 0.1 µM | 0–10 µM | [8] |
| HL | Zn²⁺ | Fluorescence "Turn-On" (CHEF) | 39.91 nM | Not Specified | [3] |
| BH1-3, BH1L | Acidic pH | Ratiometric Two-Photon Fluorescence | Not Applicable | pKa 4.9 - 6.1 | [9][10] |
Section 2: Experimental Protocols
This section provides generalized experimental protocols for the synthesis and application of benzimidazol-2-one based fluorescent probes. Researchers should refer to the specific literature for detailed procedures tailored to a particular probe.
General Synthesis of Benzimidazol-2-one Derivatives
The synthesis of benzimidazol-2-one derivatives often involves the condensation of o-phenylenediamines with urea or its derivatives.[11] Further functionalization can be achieved through N-alkylation or other substitution reactions. Microwave-assisted synthesis has been shown to be an efficient method for producing these compounds with high yields and short reaction times.[12]
Protocol: Microwave-Assisted Synthesis of 1,2-disubstituted Benzimidazoles [12]
-
Combine 1 mmol of N-phenyl-o-phenylenediamine, 1 mmol of the desired aldehyde, and 1 mol% of Er(OTf)₃ in a microwave reaction vessel.
-
Irradiate the mixture in a microwave synthesizer at 60 °C for 5-10 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool.
-
Add water to the mixture and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Protocol for Metal Ion Detection using a Fluorescent Probe
This protocol describes the general steps for evaluating the performance of a new benzimidazol-2-one based fluorescent probe for metal ion detection.
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the fluorescent probe (e.g., 1 mM in a suitable solvent like DMSO or DMF).
-
Prepare stock solutions of various metal salts (e.g., 10 mM in deionized water).
-
-
Fluorescence Titration:
-
In a series of cuvettes, add a fixed concentration of the probe solution (e.g., 10 µM) in a buffered aqueous solution.
-
Add increasing concentrations of the target metal ion to each cuvette.
-
Record the fluorescence emission spectrum for each sample after a specific incubation time (e.g., 30 minutes) at room temperature.
-
Plot the fluorescence intensity at the emission maximum against the metal ion concentration to determine the detection limit and linear range.
-
-
Selectivity Test:
-
Prepare a set of solutions, each containing the probe and a different metal ion at a concentration significantly higher than the target analyte.
-
Measure the fluorescence response to assess the probe's selectivity.
-
Protocol for Cellular Imaging
Benzimidazol-2-one probes can be used for imaging analytes within living cells.
-
Cell Culture:
-
Culture the desired cell line on a glass-bottom dish suitable for fluorescence microscopy.
-
-
Probe Loading:
-
Incubate the cells with a solution of the fluorescent probe (e.g., 5-10 µM in cell culture medium) for a specific duration (e.g., 30 minutes) at 37 °C.
-
-
Analyte Treatment (Optional):
-
If studying the response to an external stimulus, treat the cells with the analyte of interest.
-
-
Imaging:
-
Wash the cells with phosphate-buffered saline (PBS) to remove excess probe.
-
Acquire fluorescence images using a fluorescence microscope with the appropriate excitation and emission filters.
-
Section 3: Conclusion and Future Perspectives
Benzimidazol-2-one derivatives are a powerful and adaptable class of compounds for the development of molecular probes. Their straightforward synthesis, tunable photophysical properties, and biocompatibility make them ideal candidates for applications in chemical biology, diagnostics, and environmental science.[2][] Future research in this area will likely focus on the development of probes with enhanced two-photon absorption cross-sections for deeper tissue imaging, probes for new and challenging analytes, and the integration of these probes into advanced sensing platforms. The versatility of the benzimidazole scaffold ensures its continued importance in the field of molecular sensing.
References
- 1. tandfonline.com [tandfonline.com]
- 2. longdom.org [longdom.org]
- 3. A new turn-on benzimidazole-based greenish-yellow fluorescent sensor for Zn2+ ions at biological pH applicable in cell imaging - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. A Benzimidazole-Based Fluorescent Probe for the Selective Recognition of Cobalt (II) Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A highly sensitive benzimidazole-based chemosensor for the colorimetric detection of Fe(ii) and Fe(iii) and the fluorometric detection of Zn(ii) in aqueous media - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. A benzimidazole-derived fluorescent chemosensor for Cu( ii )-selective turn-off and Zn( ii )-selective ratiometric turn-on detection in aqueous soluti ... - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00020F [pubs.rsc.org]
- 9. Benzimidazole-based ratiometric two-photon fluorescent probes for acidic pH in live cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. rsglobal.pl [rsglobal.pl]
- 12. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Allene Trifunctionalization Methods for Benzimidazole Derivative Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of benzimidazole derivatives utilizing a two-stage approach commencing with the trifunctionalization of allenes. Direct single-step methodologies for the conversion of allenes to benzimidazoles via trifunctionalization are not prominently described in the current literature. However, a powerful indirect method involves the initial trifunctionalization of allenes to generate latent 1,2-diketones, which are established precursors for the subsequent construction of the benzimidazole ring system.
This guide is structured into two primary sections:
-
Stage 1: Radical-Mediated Allene Trifunctionalization to Latent 1,2-Diketones. This section details a novel, metal-free approach for the conversion of allenes into valuable 1,2-dicarbonyl synthetic equivalents.
-
Stage 2: Condensation for Benzimidazole Ring Formation. This section provides a standard protocol for the cyclization of the 1,2-dicarbonyl precursors with ortho-phenylenediamines to yield the target benzimidazole derivatives.
Stage 1: Radical-Mediated Allene Trifunctionalization to Latent 1,2-Diketones
This protocol is based on a light-promoted, metal-free reaction that functionalizes all three carbon atoms of an allene in a single pot to yield latent 1,2-diketones. The reaction proceeds via an amidyl radical cyclization and subsequent trapping with TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxyl)[1][2].
Reaction Principle and Workflow
The overall transformation involves the formation of four new bonds and two sp³ asymmetric centers on the allene backbone. The process is initiated by the photochemical generation of an amidyl radical, which cyclizes onto the allene. The resulting vinyl radical is then trapped by TEMPO, ultimately leading to a product that serves as a stable precursor to a 1,2-diketone[1].
Caption: Workflow for the one-pot synthesis of latent 1,2-diketones from allenes.
Proposed Signaling Pathway (Reaction Mechanism)
The reaction is proposed to proceed through the following key steps:
-
Formation of an electron donor-acceptor (EDA) complex between an electron-deficient aryl group on the amidyl radical precursor and a base (e.g., K₂CO₃).
-
Photochemical excitation of the EDA complex generates the amidyl radical.
-
The amidyl radical undergoes a 5-exo-trig cyclization onto the central carbon of the allene, forming a vinyl radical.
-
The vinyl radical is trapped by TEMPO.
-
A subsequent oxidation/trapping step with another equivalent of TEMPO at the adjacent carbon furnishes the final trifunctionalized product[1][2].
Caption: Proposed mechanism for radical-mediated allene trifunctionalization.
Quantitative Data Summary
The following table summarizes the yields for the synthesis of latent 1,2-diketones from various allene substrates as reported in the literature[1].
| Entry | Allene Substrate (R¹, R²) | Product | Yield (%) |
| 1 | R¹=H, R²=Me | 3a | 75 |
| 2 | R¹=H, R²=Et | 3b | 72 |
| 3 | R¹=H, R²=i-Pr | 3c | 68 |
| 4 | R¹=Me, R²=Me | 3d | 85 |
| 5 | R¹=Et, R²=Et | 3e | 81 |
Detailed Experimental Protocol: Synthesis of Product 3d
Materials:
-
N-hydroxy-N,4,4-trimethylpenta-2,3-dienamide (Allene precursor) (1.0 equiv)
-
TEMPO (2.5 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Acetonitrile (MeCN), degassed (0.05 M)
Equipment:
-
Schlenk tube or similar reaction vessel suitable for photochemical reactions
-
High-power blue LED light source (450 nm)
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk tube charged with a magnetic stir bar, add the allene precursor (1.0 equiv), TEMPO (2.5 equiv), and potassium carbonate (2.0 equiv).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add degassed acetonitrile via syringe to achieve a concentration of 0.05 M with respect to the allene precursor.
-
Place the reaction tube approximately 5 cm from the blue LED light source.
-
Irradiate the stirred mixture at room temperature for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure latent 1,2-diketone product.
-
Characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).
Stage 2: Condensation for Benzimidazole Ring Formation
The latent 1,2-diketones, or the 1,2-diketones generated from them via hydrolysis, can be readily converted into benzimidazole derivatives. The standard and widely used method is the condensation reaction with a substituted o-phenylenediamine[3][4][5].
Reaction Principle and Workflow
This reaction involves the acid-catalyzed condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, followed by an intramolecular cyclization and dehydration to form the aromatic benzimidazole ring.
References
- 1. Allene Trifunctionalization via Amidyl Radical Cyclization and TEMPO Trapping - PMC [pmc.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Benzimidazole synthesis [organic-chemistry.org]
- 5. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-propa-1,2-dienyl-1H-benzimidazol-2-one
This technical support guide is intended for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 3-propa-1,2-dienyl-1H-benzimidazol-2-one. This document provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to facilitate a successful synthesis.
Troubleshooting Guide
Low yield in the synthesis of this compound is a common issue. The following Q&A section addresses specific problems you may be encountering.
Q1: My reaction is not proceeding to completion, and I am recovering a significant amount of starting material (1H-benzimidazol-2-one). What could be the cause?
A1: Incomplete deprotonation of the starting material is a likely cause. The acidity of the N-H proton in benzimidazol-2-one requires a sufficiently strong base to generate the nucleophilic anion for the alkylation reaction.
-
Base Strength: If you are using a weak base like potassium carbonate (K2CO3), the equilibrium may not fully favor the deprotonated form. Consider switching to a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).
-
Reaction Temperature: Increasing the reaction temperature can often drive the reaction to completion. However, be aware that higher temperatures may also promote the formation of side products.
-
Solvent Choice: The choice of solvent is crucial. Aprotic polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are generally preferred as they can solvate the cation of the base and do not interfere with the nucleophile.
Q2: I am observing the formation of a significant amount of a byproduct with a mass corresponding to a dialkylated product. How can I minimize this?
A2: The formation of 1,3-bis(propa-1,2-dienyl)-1H-benzimidazol-2-one is a common side reaction. This occurs when the initially formed mono-alkylated product is deprotonated and reacts with another equivalent of the alkylating agent.
-
Stoichiometry: Carefully control the stoichiometry of your reactants. Use a slight excess of the benzimidazol-2-one relative to the propargyl bromide to favor mono-alkylation. A 1:1 to 1.2:1 ratio of benzimidazol-2-one to propargyl bromide is a good starting point.
-
Slow Addition: Add the propargyl bromide slowly to the reaction mixture containing the deprotonated benzimidazol-2-one. This maintains a low concentration of the alkylating agent and reduces the likelihood of dialkylation.
-
Temperature Control: Running the reaction at a lower temperature can sometimes help to control the rate of the second alkylation.
Q3: My product seems to be a mixture of the desired allenyl isomer (3-propa-1,2-dienyl-) and the propargyl isomer (3-(prop-2-yn-1-yl)-). How can I favor the formation of the allenyl product?
A3: The formation of the allenyl isomer is a result of a base-catalyzed isomerization of the initially formed propargyl isomer. The position of the equilibrium between these two isomers is influenced by the reaction conditions.
-
Base: Stronger bases tend to promote the isomerization to the more thermodynamically stable allenyl isomer. The use of potassium tert-butoxide or sodium hydride is more likely to yield the allenyl product as the major isomer.
-
Reaction Time and Temperature: Longer reaction times and higher temperatures can also favor the isomerization to the allenyl product. Monitor the reaction by TLC or LC-MS to determine the optimal time to quench the reaction when the desired isomer is at its maximum concentration.
Q4: I am having difficulty purifying my final product. What are the recommended purification methods?
A4: The purification of this compound can be challenging due to the potential presence of the starting material, the propargyl isomer, and the dialkylated byproduct.
-
Column Chromatography: Silica gel column chromatography is the most effective method for separating the desired product from the reaction mixture. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is recommended. Careful monitoring of the fractions by TLC is crucial to isolate the pure allenyl isomer.
-
Recrystallization: If the product is obtained as a solid and is of reasonable purity after column chromatography, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane or dichloromethane/hexane) can be used for further purification.
Frequently Asked Questions (FAQs)
Q: What is the role of a phase transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB)?
A: A PTC is often used in solid-liquid phase reactions where the base (e.g., K2CO3) is not soluble in the organic solvent. The PTC facilitates the transfer of the anionic nucleophile from the solid phase to the organic phase where the reaction with the alkylating agent occurs, thereby increasing the reaction rate.
Q: Can I use other propargyl halides, such as propargyl chloride?
A: Propargyl bromide is generally more reactive than propargyl chloride and is therefore more commonly used for this type of N-alkylation. The use of propargyl chloride may require harsher reaction conditions (higher temperature, longer reaction time), which could lead to more side products.
Q: How can I confirm the structure of my product and distinguish between the allenyl and propargyl isomers?
A: Spectroscopic methods are essential for structure confirmation.
-
¹H NMR: The allenyl proton (CH=C=CH₂) typically appears as a triplet around 5.0-6.0 ppm, while the acetylenic proton of the propargyl group (C≡CH) appears as a triplet around 2.0-3.0 ppm. The methylene protons adjacent to the nitrogen will also have distinct chemical shifts and coupling patterns for each isomer.
-
¹³C NMR: The central carbon of the allene group (C=C=C) has a characteristic chemical shift in the range of 200-210 ppm, which is a clear indicator of the allenyl isomer. The acetylenic carbons of the propargyl group will appear around 70-80 ppm.
-
IR Spectroscopy: The allene will show a characteristic absorption band around 1950 cm⁻¹, while the terminal alkyne of the propargyl group will show a C-H stretch around 3300 cm⁻¹ and a C≡C stretch around 2100 cm⁻¹.
Data Presentation
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Additive (mol%) | Approx. Yield (%) | Notes |
| 1 | K₂CO₃ (2.2) | DMF | Room Temp. | 6 | TBAB (10) | 40-60 | May result in a mixture of propargyl and allenyl isomers. |
| 2 | NaH (1.2) | THF | 0 to Room Temp. | 4 | - | 60-80 | Generally favors the formation of the allenyl isomer. |
| 3 | t-BuOK (1.2) | THF | Room Temp. | 3 | - | 70-90 | Strong base, highly effective for isomerization to the allenyl product. |
| 4 | K₂CO₃ (2.0) | Acetonitrile | Reflux | 8 | - | 30-50 | Lower yield and potential for more side products at higher temperatures. |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
1H-benzimidazol-2(3H)-one
-
Propargyl bromide (80% in toluene)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Potassium tert-butoxide (t-BuOK)
-
Dimethylformamide (DMF), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Tetrabutylammonium bromide (TBAB)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure using K₂CO₃/DMF (favors a mixture of isomers):
-
To a solution of 1H-benzimidazol-2(3H)-one (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.2 eq) and tetrabutylammonium bromide (0.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Slowly add propargyl bromide (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 6 hours. Monitor the reaction progress by TLC.
-
After completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane/ethyl acetate to isolate the desired product.
Procedure using NaH/THF (favors the allenyl isomer):
-
To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add a solution of 1H-benzimidazol-2(3H)-one (1.0 eq) in anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the reaction mixture back to 0 °C and add propargyl bromide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction progress by TLC.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: A workflow for troubleshooting low yield in the synthesis.
Technical Support Center: Purification of Crude 3-propa-1,2-dienyl-1H-benzimidazol-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 3-propa-1,2-dienyl-1H-benzimidazol-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can originate from unreacted starting materials, side products, and reagents from the synthesis. These may include:
-
1H-benzimidazol-2-one: The starting material for N-alkylation.
-
Propargyl bromide or a related propargyl halide: The alkylating agent.
-
Over-alkylated products: Such as 1,3-bis(propa-1,2-dienyl)-1H-benzimidazol-2-one.
-
Isomerized byproducts: The allenyl group may isomerize to a propargyl group under certain conditions.
-
Palladium catalyst and phosphine ligands: If a palladium-catalyzed synthesis was employed.[1]
-
Inorganic salts: From the base used in the reaction.
Q2: What are the recommended analytical techniques to assess the purity of this compound?
A2: The following techniques are recommended for purity assessment:
-
Thin-Layer Chromatography (TLC): A quick and effective method to visualize the number of components in the crude mixture and to determine an appropriate solvent system for column chromatography.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the sample. Both normal-phase and reverse-phase HPLC can be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and identify any organic impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify impurities.
Q3: Is this compound stable during purification?
A3: Compounds containing an allene functional group can be sensitive to certain conditions.[2] They may be unstable on silica gel over long periods, potentially leading to decomposition or isomerization.[2] It is advisable to use a less acidic stationary phase like neutral alumina or to perform the purification relatively quickly. Some allenic compounds can also be volatile.[2]
Troubleshooting Guides
Issue 1: Difficulty in removing unreacted 1H-benzimidazol-2-one.
-
Question: My purified product is still contaminated with the starting benzimidazolone. How can I remove it?
-
Answer:
-
Column Chromatography: 1H-benzimidazol-2-one is significantly more polar than the N-alkylated product. A gradient elution on silica gel or neutral alumina, starting with a non-polar solvent system and gradually increasing the polarity, should effectively separate the two compounds. A common starting solvent system could be a mixture of hexane and ethyl acetate.
-
Recrystallization: If a suitable solvent is found, recrystallization can be a highly effective method for removing less soluble or more soluble impurities. Experiment with solvents such as ethanol, ethyl acetate, or mixtures with hexane.
-
Acid-Base Extraction: The N-H proton of 1H-benzimidazol-2-one is acidic and can be deprotonated with a mild base. An extraction with a dilute aqueous base (e.g., 1M Na₂CO₃) could potentially remove the unreacted starting material into the aqueous phase, although the product's stability under these conditions should be verified on a small scale first.
-
Issue 2: Product decomposition or streaking on the silica gel column.
-
Question: I am observing significant tailing or multiple spots on TLC, and my yield from column chromatography is low, suggesting product decomposition. What can I do?
-
Answer:
-
Deactivate Silica Gel: The acidic nature of silica gel might be causing the degradation of your allenyl-substituted product.[2] You can deactivate the silica gel by treating it with a solvent mixture containing a small amount of a basic modifier like triethylamine (e.g., hexane/ethyl acetate with 0.1-1% triethylamine).
-
Switch to a Different Stationary Phase: Consider using a less acidic stationary phase such as neutral alumina.[3]
-
Flash Chromatography: Perform flash column chromatography to minimize the time the compound spends on the stationary phase.[4]
-
Avoid Chlorinated Solvents: Dichloromethane can become acidic upon storage and may contribute to decomposition. Ensure you are using fresh, high-quality solvents.
-
Issue 3: Co-elution of the product with a non-polar impurity.
-
Question: An unknown impurity is eluting very close to my product during column chromatography. How can I improve the separation?
-
Answer:
-
Optimize the Mobile Phase: Systematically vary the solvent ratio of your mobile phase. Sometimes, switching to a different solvent system with different polarity characteristics (e.g., dichloromethane/methanol instead of hexane/ethyl acetate) can improve separation.
-
Use a Longer Column: Increasing the length of the chromatography column can enhance the separation of closely eluting compounds.[3]
-
Preparative HPLC: If column chromatography fails to provide adequate separation, preparative HPLC is a powerful alternative for purifying challenging mixtures.[5][6][7][8] A C18 reverse-phase column with a water/acetonitrile or water/methanol gradient is a good starting point.
-
Experimental Protocols
Protocol 1: Column Chromatography Purification
-
TLC Analysis: Develop a TLC method to determine the optimal solvent system. A good solvent system will give the desired product an Rf value of approximately 0.2-0.4.
-
Column Packing:
-
For every 1 gram of crude material, use approximately 50-100 grams of silica gel (230-400 mesh for flash chromatography).[9]
-
Prepare a slurry of the silica gel in the initial, least polar eluting solvent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading").
-
Carefully apply the sample to the top of the packed column.
-
-
Elution:
-
Begin elution with the starting solvent system.
-
If a gradient elution is necessary, gradually increase the polarity of the mobile phase.
-
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Table 1: Example Solvent Systems for Column Chromatography
| Stationary Phase | Mobile Phase (starting) | Gradient To | Typical Impurities Removed |
| Silica Gel | 9:1 Hexane/Ethyl Acetate | 1:1 Hexane/Ethyl Acetate | Non-polar byproducts, residual alkylating agent |
| Neutral Alumina | 95:5 Dichloromethane/Methanol | 9:1 Dichloromethane/Methanol | Polar impurities, unreacted benzimidazolone |
Protocol 2: Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, toluene) at room temperature and upon heating.
-
Ideal Solvent: An ideal recrystallization solvent will dissolve the compound when hot but not when cold. Impurities should either be insoluble in the hot solvent or remain soluble when the solution is cooled.
-
Procedure:
-
Dissolve the crude material in the minimum amount of boiling solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 3: Preparative HPLC Purification
-
Analytical Method Development: Develop an analytical HPLC method to achieve good separation of the target compound from its impurities.
-
Scale-Up: Scale up the analytical method to a preparative scale by increasing the column diameter and flow rate. The mobile phase composition should remain the same.[5]
-
Sample Preparation: Dissolve the crude product in the mobile phase or a compatible solvent at a high concentration.
-
Injection and Fraction Collection: Inject the sample onto the preparative column and collect fractions corresponding to the peak of the desired product.
-
Product Isolation: Combine the pure fractions and remove the solvent, often by lyophilization if aqueous mobile phases are used.
Table 2: Example Preparative HPLC Conditions
| Column | Mobile Phase A | Mobile Phase B | Gradient | Flow Rate | Detection |
| C18, 10 µm, 21.2 x 250 mm | Water + 0.1% Formic Acid | Acetonitrile + 0.1% Formic Acid | 10-90% B over 30 min | 20 mL/min | UV at 254 nm |
Visualizations
Caption: A decision-making workflow for the purification of the target compound.
Caption: A logical troubleshooting guide for common purification problems.
References
- 1. Synthesis and cytotoxicity studies of 1-propenyl-1,3-dihydro-benzimidazol-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. web.uvic.ca [web.uvic.ca]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. lcms.cz [lcms.cz]
- 6. LABTips: Preparative HPLC for Purification Workflows | Labcompare.com [labcompare.com]
- 7. cms.mz-at.de [cms.mz-at.de]
- 8. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 9. Column chromatography - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Allenyl Group Introduction
Welcome to the technical support center for optimizing reaction conditions for the introduction of allenyl groups. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to allenylation reactions.
Troubleshooting Guide
This guide addresses specific problems you might encounter during your experiments.
Issue 1: Low or No Product Yield
Q: My allenylation reaction is resulting in a low yield or no desired product. What are the potential causes and how can I improve the outcome?
A: Low or no yield in allenylation reactions can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Inactive Catalyst: The catalyst may be deactivated or not suitable for the specific transformation.
-
Solution: Ensure the catalyst is fresh and handled under appropriate inert conditions if it is air or moisture-sensitive. Consider screening a variety of catalysts, as different metals like palladium, copper, rhodium, or gold can offer varying efficacy depending on the substrates.[1][2][3][4] For instance, in some cases, a low pKa acid catalyst is necessary for the reaction to proceed.[5]
-
-
Improper Solvent Choice: The solvent plays a crucial role in solubility, stability of intermediates, and the overall reaction pathway.
-
Solution: Evaluate a range of solvents. Polar aprotic solvents like DMF, DMSO, acetonitrile, or ethereal solvents like THF and dioxane are commonly used.[6][7] The choice of solvent can sometimes switch the reaction pathway, so it is a critical parameter to optimize.[8] For example, in a copper-catalyzed three-component synthesis of allenyl chlorides, ethyl acetate was found to minimize the formation of Heck-type side products.[9]
-
-
Suboptimal Temperature: The reaction may require a specific temperature range to proceed efficiently.
-
Solution: Experiment with a range of temperatures. While many modern catalytic systems operate at room temperature, some transformations require heating to overcome the activation energy barrier.[10] Conversely, side reactions can sometimes be minimized by running the reaction at a lower temperature.[11] Most enzyme-catalyzed reactions show increased rates with a temperature increase up to a certain point, beyond which denaturation occurs.[12]
-
-
Poor Quality Reagents: Degradation or impurities in starting materials, reagents, or solvents can inhibit the reaction.
-
Solution: Use freshly purified or high-purity reagents and solvents. For instance, using high-quality acetone, such as chromatographic grade, can be crucial in some protocols.[6] Ensure starting materials like propargylic precursors are stable and pure.
-
-
Inefficient Leaving Group (for substitution reactions): The nature of the leaving group on the propargylic precursor can significantly impact the reaction rate.
Issue 2: Poor Regio- or Stereoselectivity
Q: My reaction produces a mixture of allenic and propargylic isomers, or the desired stereoisomer is not the major product. How can I improve selectivity?
A: Achieving high selectivity is a common challenge in allenylation chemistry due to the ambident nature of propargylic/allenic intermediates.
Potential Causes and Solutions:
-
Catalyst/Ligand System: The choice of metal and ligand is paramount for controlling selectivity.
-
Solution: For enantioselective reactions, employ chiral ligands. The configuration of the chiral primary amine and chiral ligands can be varied to achieve the desired diastereoisomer.[2] For regioselectivity, the steric and electronic properties of the ligand can direct the nucleophilic attack to either the propargylic or allenic position.
-
-
Reaction Conditions: Solvents and temperature can influence the equilibrium between intermediates and the transition states leading to different products.
-
Solution: Systematically screen solvents and temperatures. A change in solvent polarity can alter the reaction's regioselectivity.[8]
-
-
Nature of the Nucleophile/Electrophile: The properties of the coupling partners can favor one reaction pathway over another.
-
Solution: Modify the steric or electronic nature of your substrates. For example, bulkier nucleophiles might favor attack at the less hindered terminal position of a propargylic system.
-
Issue 3: Formation of Side Products
Q: My reaction is generating significant amounts of side products, such as dimers, oligomers, or products from competing reaction pathways. What can be done to minimize these?
A: Side product formation is often due to the high reactivity of allenes or the reaction intermediates.
Potential Causes and Solutions:
-
Reaction Concentration: High concentrations can favor intermolecular side reactions.
-
Solution: Try running the reaction at a lower concentration.
-
-
Catalyst Loading: Incorrect catalyst loading can lead to side reactions or incomplete conversion.
-
Solution: Optimize the catalyst loading. Sometimes, a lower loading can provide a cleaner reaction profile.
-
-
Presence of Oxygen or Water: For sensitive catalytic systems, trace amounts of air or moisture can lead to catalyst decomposition and unwanted side reactions.
-
Solution: Ensure the reaction is performed under strictly inert conditions (e.g., using a glovebox or Schlenk techniques) with dry solvents and reagents.[6]
-
-
Competing Reaction Pathways: The substrate itself might be prone to undergo alternative reactions under the applied conditions.
-
Solution: Adjust the reaction conditions (catalyst, solvent, temperature) to disfavor the competing pathway. For example, in some radical-mediated processes, side reactions like Heck-type alkylation can be suppressed under optimal conditions.[9]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common precursors for introducing an allenyl group?
A1: The most common precursors are propargylic compounds, such as propargylic alcohols, halides, carbonates, esters, and amines.[5][14] These are often converted in situ to the desired allenic species. 1,3-enynes are also used as atom-economic precursors to allenes in certain catalytic systems.[2][15]
Q2: How do I choose the right catalyst for my allenylation reaction?
A2: The choice of catalyst is highly dependent on the specific transformation you are trying to achieve.
-
Palladium catalysts are widely used for cross-coupling reactions involving propargylic electrophiles.[14][16]
-
Copper catalysts are often employed in both radical and nucleophilic substitution reactions to generate allenes.[9][17] They are also used in combination with other metals like palladium.[16]
-
Gold and Rhodium catalysts are effective in catalyzing cycloadditions and annulations involving allenes.[3][4]
-
Nickel catalysts can be used for difunctionalization of 1,3-enynes to produce fluoroalkylated allenes.[18]
A preliminary literature search for similar transformations is the best starting point for selecting a catalyst.
Q3: What is the role of the solvent in an allenylation reaction?
A3: Solvents can have a profound impact on the reaction outcome.[8] Their roles include:
-
Solubilizing reagents: Ensuring all components are in the same phase.
-
Stabilizing intermediates: Polar solvents can stabilize charged intermediates, potentially altering the reaction pathway.
-
Participating in the reaction: In some cases, the solvent can act as a nucleophile.[18] Commonly used solvents include THF, dioxane, toluene, acetonitrile, DMF, and DMSO.[6][7]
Q4: How does temperature affect the outcome of an allenylation reaction?
A4: Temperature is a critical parameter that influences both the reaction rate and selectivity.[12]
-
Rate: Generally, increasing the temperature increases the reaction rate.
-
Selectivity: Temperature can affect the ratio of kinetic versus thermodynamic products. A specific temperature might be required to favor the formation of the desired isomer.
-
Stability: Allenes and reaction intermediates can be thermally sensitive, and high temperatures may lead to decomposition or unwanted side reactions.
Q5: Are there any specific safety precautions I should take when working with allenes?
A5: Allenes themselves are generally reactive but do not typically pose exceptional hazards beyond those of other unsaturated hydrocarbons. However, the simplest allene, propadiene, is a gas and should be handled with appropriate care.[17] The primary safety concerns will relate to the other reagents used in the synthesis, such as pyrophoric organometallics, toxic metal catalysts, and flammable solvents. Always consult the Safety Data Sheet (SDS) for all reagents and follow standard laboratory safety procedures.
Data Presentation
Table 1: Effect of Solvent on a Radical-Polar Crossover Allenylation of an Alkene
| Entry | Solvent | Yield (%) |
| 1 | 1,2-Dichloroethane (DCE) | 85 |
| 2 | Acetonitrile (MeCN) | 75 |
| 3 | Ethyl Acetate (EtOAc) | 60 |
| 4 | Toluene | 55 |
| 5 | Dichloromethane (DCM) | 70 |
Data is representative and compiled based on findings that suggest solvent choice significantly impacts yield.[6]
Table 2: Optimization of Catalyst for a Nozaki-Hiyama Allenylation Reaction
| Entry | Catalyst | Conversion (%) |
| 1 | None | 0 |
| 2 | Biphenol | 0 |
| 3 | MIL-101-SO3H | >95 |
This table illustrates the necessity of an acidic catalyst for this specific transformation.[5]
Experimental Protocols
Protocol: Synthesis of Homoallenic Alcohols via Photocatalytic Allenylation of Alkenes[6][19]
This protocol describes the synthesis of a homoallenic alcohol through a radical-polar crossover process involving an allenyl radical.
1. Preparation of Reagents and Photoreactor:
-
Catalyst Solution: Prepare a 0.004 M solution of fac-[Ir(ppy)₃] in 1,2-dichloroethane (DCE). Due to the low catalyst loading, preparing a stock solution is recommended. Store this solution in a brown volumetric flask under an inert atmosphere.[6][19]
-
Solvent Purification: If necessary, purify solvents like acetone to remove nucleophilic impurities.[19]
-
Photoreactor Setup: Construct a photoreactor using a beaker, aluminum foil, a fan for cooling, and a blue LED lamp.[6]
2. Reaction Setup:
-
To a 4 mL vial equipped with a magnetic stir bar, add the allenyl precursor (e.g., 1-((1-bromo-3-methylbuta-1,2-dien-1-yl)sulfonyl)-4-methylbenzene).
-
Add 100 µL of the prepared fac-[Ir(ppy)₃] solution (0.2 mol%).
-
Seal the vial and evaporate the solvent under reduced pressure.
-
Backfill the vial with nitrogen or argon gas (repeat three times).
-
Add distilled acetone (1 mL), deionized water (1 mL), and the alkene (e.g., styrene, 1.5 equiv.).
-
Seal the vial with a screw cap and parafilm.
3. Reaction Execution and Monitoring:
-
Place the vial in the photoreactor approximately 10 cm from the LED lamp.
-
Irradiate the reaction mixture while stirring (e.g., 600 rpm) for the specified time (e.g., 11 hours).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
4. Work-up and Purification:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Extract the aqueous phase with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired homoallenic alcohol.
Visualizations
Experimental Workflow
Caption: General experimental workflow for a photocatalytic allenylation reaction.
Troubleshooting Flowchart
Caption: Decision-making flowchart for troubleshooting low reaction yields.
Key Parameter Relationships
Caption: Interplay of key reaction parameters and their impact on outcomes.
References
- 1. Catalytic Hydroalkylation of Allenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asymmetric α-allylic allenylation of β-ketocarbonyls and aldehydes by synergistic Pd/chiral primary amine catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Sciencemadness Discussion Board - Solvents for Alkylations - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. researchgate.net [researchgate.net]
- 9. Radical transformations for allene synthesis - Chemical Science (RSC Publishing) DOI:10.1039/D2SC02573F [pubs.rsc.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 12. Temperature Effects | Worthington Biochemical [worthington-biochem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of Allenes by Hydroalkylation of 1,3-Enynes with Ketones Enabled by Cooperative Catalysis [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Enantioselective Allylation Using Allene, a Petroleum Cracking Byproduct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Protocol for the synthesis of homoallenic alcohols via allenyl radical-mediated allenylation of alkenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of N-allenyl Benzimidazolones
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of N-allenyl benzimidazolones. The content is tailored for researchers, scientists, and professionals in drug development who may encounter challenges during their synthetic experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing N-allenyl benzimidazolones?
The most common and direct method involves a two-step sequence, which can often be performed in a single pot. The process starts with the N-alkylation of a benzimidazolone starting material with a propargyl halide (e.g., propargyl bromide) to form an N-propargyl benzimidazolone intermediate. This intermediate is then subjected to a base-catalyzed isomerization to yield the final N-allenyl benzimidazolone.[1]
Q2: My reaction yields the N-propargyl intermediate but not the desired N-allenyl product. How can I promote the isomerization?
The key to promoting the isomerization of the N-propargyl intermediate to the N-allenyl product is the choice of base. Mild bases, such as potassium carbonate (K₂CO₃), tend to favor the formation of the N-propargyl product without subsequent isomerization.[1] To facilitate the rearrangement to the allene, a stronger base is required.[1]
Solution:
-
Switch from a mild base (like K₂CO₃) to a stronger base such as potassium hydroxide (KOH) or potassium tert-butoxide (t-BuOK).[1]
-
Increasing the reaction temperature may also help overcome the energy barrier for isomerization, although care must be taken to avoid decomposition.
Q3: I am observing significant side product formation. What are the most common side reactions?
Several side reactions can occur during the synthesis of N-allenyl benzimidazolones, leading to a complex mixture of products. The most common issues include:
-
Incomplete Isomerization: As discussed in Q2, the reaction may stall at the N-propargyl intermediate stage if the base is not strong enough.[1]
-
Regioisomer Formation: Benzimidazolone has two nitrogen atoms (N1 and N3) available for alkylation. Depending on the substrate and reaction conditions, you may get a mixture of N1 and N3-alkylated regioisomers. This is a known issue in the alkylation of similar azole compounds.[1]
-
Product Decomposition: N-allenyl compounds can be unstable under certain conditions.[2] Prolonged exposure to strong bases or high temperatures during the reaction or workup can lead to decomposition, resulting in lower yields.
-
Ring Opening: When using an excess of the alkylating agent at elevated temperatures (e.g., 60 °C), N-alkylation can induce the opening of the benzimidazole ring, leading to multifunctional aromatic byproducts.[3]
Q4: How can I improve the regioselectivity of the initial N-alkylation step?
Controlling regioselectivity can be challenging. The outcome is often influenced by factors such as the steric and electronic properties of substituents on the benzimidazolone ring, the choice of solvent, the counter-ion of the base, and the reaction temperature.
Strategies to try:
-
Bulky Substituents: If one nitrogen is sterically hindered, the alkylation will preferentially occur at the less hindered nitrogen.
-
Protecting Groups: Temporarily protecting one of the nitrogens with a removable group is a classic strategy to ensure alkylation occurs at the desired position.
-
Solvent and Base Screening: Systematically screen different solvents and bases. Polar aprotic solvents like DMF or DMSO are common for N-alkylation.[3] The choice of base (e.g., NaH, K₂CO₃, Cs₂CO₃) can influence which nitrogen is deprotonated and subsequently alkylated.[3]
Q5: The N-allenyl product appears to be degrading during column chromatography. What purification strategies are recommended?
The instability of N-allenyl compounds can make purification difficult.[2] If you observe degradation on silica gel:
-
Deactivate the Silica: Flush the silica gel column with a solvent mixture containing a small amount of a neutral or basic additive, like triethylamine (~1%), before loading your sample. This neutralizes acidic sites on the silica that can catalyze decomposition.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina.
-
Rapid Purification: Minimize the time the compound spends on the column. Use flash chromatography with slightly higher pressure to speed up the elution.
-
Non-Chromatographic Methods: If possible, explore purification by recrystallization or distillation if the product is crystalline or a liquid, respectively.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive base or insufficient amount. 2. Low reaction temperature. 3. Poor quality of alkylating agent (propargyl halide). | 1. Use freshly opened or properly stored base (e.g., NaH, KOH). Ensure at least stoichiometric amounts are used.[3] 2. Gradually increase the reaction temperature. 3. Verify the purity of the propargyl halide. |
| Reaction stops at N-Propargyl Intermediate | 1. Base is not strong enough to catalyze isomerization.[1] | 1. Replace mild bases (e.g., K₂CO₃) with a stronger base like KOH or t-BuOK.[1] |
| Mixture of N1 and N3 Regioisomers | 1. Low regioselectivity of the N-alkylation step.[1] | 1. Screen different solvents and bases to optimize selectivity. 2. Consider a protecting group strategy if direct alkylation is not selective. |
| Low Yield with Multiple Unidentified Spots on TLC | 1. Decomposition of the N-allenyl product.[2] 2. Ring-opening of the benzimidazolone core.[3] | 1. Use milder reaction conditions (lower temperature, shorter reaction time). 2. Avoid using a large excess of the alkylating agent and keep temperatures moderate to prevent ring opening.[3] |
| Product Degrades During Workup/Purification | 1. Presence of acid during aqueous workup. 2. Acidic sites on silica gel during chromatography.[2] | 1. Ensure the aqueous workup is performed under neutral or slightly basic conditions. 2. Deactivate silica gel with triethylamine or use neutral alumina for chromatography. |
Key Reaction Parameters
The choice of base is critical for driving the reaction towards the desired N-allenyl product.
| Base | Typical Outcome | Reference |
| Potassium Carbonate (K₂CO₃) | Favors formation of the N-propargyl intermediate; isomerization is often not observed. | [1] |
| Potassium Hydroxide (KOH) | Stronger base that promotes the subsequent isomerization of the N-propargyl intermediate to the N-allenyl product. | [1] |
| Sodium Hydride (NaH) | A strong, non-nucleophilic base commonly used for the initial deprotonation and N-alkylation of benzimidazoles.[3] Its effectiveness for isomerization should be evaluated. | [3] |
Visualizing the Reaction and Troubleshooting
Reaction Pathway Diagram
Caption: General synthesis pathway for N-allenyl benzimidazolones.
Potential Side Reactions Diagram
Caption: Common side reactions in N-allenyl benzimidazolone synthesis.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
Experimental Protocol: General Procedure for N-allenylation
This protocol is a general guideline and may require optimization for specific substrates.
1. N-Alkylation to form the N-Propargyl Intermediate:
-
To an oven-dried flask under an inert atmosphere (Nitrogen or Argon), add the substituted benzimidazolone (1.0 equiv.) and a suitable anhydrous solvent (e.g., DMF, Acetonitrile).
-
Add a mild base such as anhydrous potassium carbonate (K₂CO₃, 1.5 - 2.0 equiv.).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add propargyl bromide (typically an 80% solution in toluene, 1.1 - 1.2 equiv.) dropwise to the mixture.
-
Stir the reaction at room temperature or with gentle heating (40-50 °C) and monitor its progress by TLC or LC-MS until the starting material is consumed.
2. Isomerization to the N-Allenyl Product (One-Pot):
-
Once the initial alkylation is complete, cool the reaction mixture to room temperature.
-
Add a strong base, such as powdered potassium hydroxide (KOH, 2.0 - 3.0 equiv.), to the flask.
-
Stir the reaction vigorously at room temperature. The isomerization can be slow, so allow sufficient time (several hours to overnight) and monitor by TLC/LC-MS for the appearance of the allenic product and disappearance of the propargyl intermediate.
3. Workup and Purification:
-
Once the reaction is complete, carefully quench the mixture by pouring it into cold water or an ice-water mixture.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography. As noted previously, consider using silica gel treated with triethylamine or neutral alumina to prevent product decomposition.
References
How to improve the stability of 3-propa-1,2-dienyl-1H-benzimidazol-2-one in solution
Disclaimer: This guide provides stability recommendations for 3-propa-1,2-dienyl-1H-benzimidazol-2-one based on established principles for the broader benzimidazole class of compounds. While specific stability data for this exact molecule is not extensively published, the information herein is extrapolated from studies on structurally related molecules and serves as a robust starting point for experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of benzimidazole derivatives like this compound in solution?
A1: The stability of benzimidazole derivatives in solution is primarily influenced by four key factors:
-
pH: The acidity or alkalinity of the solution can significantly impact the rate of degradation. Many benzimidazoles exhibit greater stability in acidic to neutral conditions and may degrade via hydrolysis under alkaline conditions.[1]
-
Light Exposure (Photostability): Many benzimidazole compounds are highly sensitive to light, especially in solution, which can catalyze degradation.[1][2][3][4] In contrast, they are often much more stable in solid form.[2][3][4]
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[2][3] Long-term storage of solutions should be at low or frozen temperatures.
-
Solvent: The choice of solvent can affect both the solubility and stability of the compound. While organic solvents like DMSO are often used for stock solutions, the stability in aqueous buffers used for experiments must be verified.
Q2: My compound appears to be degrading after being dissolved. How can I identify the cause?
A2: A systematic approach is necessary to troubleshoot degradation. You should investigate the environmental factors in order of likelihood. A recommended workflow is to first assess photostability, followed by pH and temperature effects. This process helps isolate the primary cause of instability.
Caption: Troubleshooting workflow for diagnosing compound instability.
Q3: What are the best practices for preparing and storing stock solutions of this compound?
A3: For maximum stability, follow these guidelines:
-
Solvent Selection: Prepare initial high-concentration stock solutions in a suitable organic solvent like DMSO. Studies have shown that some benzimidazole derivatives are stable in 0.2% DMSO for up to 96 hours.[5][6][7]
-
Light Protection: Always use amber glass vials or wrap containers in aluminum foil to protect the solution from light.
-
Temperature Control: Store stock solutions at -20°C or -80°C for long-term storage.[8] For short-term use, refrigeration at 4°C may be acceptable, but this should be verified.
-
Aliquoting: Freeze the stock solution in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[8]
-
Inert Atmosphere: If the compound is susceptible to oxidation, consider purging the vial headspace with an inert gas like nitrogen or argon before sealing.
Q4: How does pH affect the stability, and what is a recommended pH range?
A4: For many benzimidazole anthelmintics, acidic conditions enhance stability. For example, some related compounds show good stability in 0.1M HCl, even at elevated temperatures, whereas significant degradation is observed in alkaline solutions.[1] A pH range of 4-7 is generally a good starting point for aqueous buffers.[9] It is crucial to experimentally determine the optimal pH for this compound, as this can be compound-specific.
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solutions & Actions |
| Rapid decrease in compound concentration in solution (confirmed by HPLC). | 1. Photodegradation: The compound is likely light-sensitive.[2][3] 2. pH-mediated Hydrolysis: The solution pH may be too alkaline.[1] 3. Thermal Degradation: Storage or experimental temperature is too high. | 1. Conduct all work under yellow or red light. Store solutions in amber vials or foil-wrapped tubes. 2. Buffer the solution to a slightly acidic pH (e.g., pH 5) and re-evaluate stability.[10] 3. Prepare and store solutions at 4°C or on ice for immediate use. For long-term storage, use -20°C or -80°C.[8] |
| Appearance of new peaks in HPLC chromatogram over time. | Chemical Degradation: The parent compound is breaking down into one or more new chemical entities. | Use a stability-indicating HPLC method to track the decrease of the parent peak and the increase of degradation product peaks. Common degradation pathways for benzimidazoles include hydrolysis.[2][11] |
| Precipitation of the compound from an aqueous buffer. | 1. Poor Solubility: The concentration exceeds the compound's solubility limit in the aqueous buffer. 2. pH-dependent Solubility: The compound may be less soluble at the buffer's pH. | 1. Determine the solubility limit. Consider using a co-solvent (e.g., up to 1-5% DMSO) in the final buffer, if the assay permits. 2. Test solubility across a range of pH values to find a region of both adequate solubility and stability. |
| Inconsistent results between experiments. | Instability of Working Solutions: The compound may be degrading in the time between solution preparation and use in the assay. | Prepare working solutions fresh from a frozen stock aliquot immediately before each experiment. Keep working solutions on ice and protected from light throughout the experiment. |
Experimental Protocols
Protocol 1: General Stability Assessment by HPLC
This protocol outlines a method to evaluate the stability of this compound under various conditions.
Caption: Experimental workflow for assessing compound stability.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
Sample Preparation: Dilute the stock solution to a final concentration of 10 µM in different aqueous buffers (e.g., acetate buffer pH 4.5, phosphate buffer pH 7.0, and borate buffer pH 9.0).
-
Condition Setup: For each pH, prepare two sets of samples in clear HPLC vials.
-
Time Points: Analyze samples at T=0, 2, 4, 8, 24, and 48 hours.
-
HPLC Analysis: Use a stability-indicating HPLC method. A general starting point for a benzimidazole derivative is a reverse-phase C18 column.[7][10]
-
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample by comparing the peak area of the parent compound.
Example HPLC Method Parameters
The following table provides a starting point for developing a stability-indicating HPLC method. This method must be validated to ensure it can separate the parent compound from any potential degradation products.
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm)[10] |
| Mobile Phase | Acetonitrile and an aqueous buffer (e.g., 0.025 M ammonium acetate, pH 5.0).[10] A gradient elution may be necessary. |
| Flow Rate | 1.0 mL/min[7] |
| Detection | UV detector, wavelength determined by the compound's UV-Vis spectrum (typically in the 280-310 nm range for benzimidazoles). |
| Column Temperature | 25°C - 30°C |
| Injection Volume | 10 - 20 µL |
Potential Degradation Pathways
While the exact degradation pathway for this compound is not defined, related benzimidazole compounds often degrade through specific mechanisms. Understanding these can help in identifying degradation products.
Caption: Generalized potential degradation pathways for the compound.
References
- 1. A photodegradation study on anthelmintic benzimidazoles [iris.unical.it]
- 2. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. New benzimidazole derivatives with potential cytotoxic activity--study of their stability by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Overcoming regioselectivity issues in benzimidazolone functionalization
Technical Support Center: Benzimidazolone Functionalization
Welcome to the technical support center for benzimidazolone functionalization. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to regioselectivity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary regioselectivity issue in the functionalization of unsubstituted benzimidazolone?
The core issue stems from the two nitrogen atoms (N1 and N3) within the benzimidazolone scaffold. These nitrogens have very similar reactivity, making it challenging to selectively introduce a functional group at one position over the other.[1][2] Direct functionalization, such as alkylation or arylation, often results in a mixture of N1 and N3 substituted products, complicating purification and reducing the yield of the desired isomer. The slight difference in steric hindrance between the two nitrogen atoms is often insufficient to achieve high selectivity without a carefully designed strategy.
Q2: What are the main strategies to control N1 vs. N3 regioselectivity?
There are three primary strategies to achieve regioselective functionalization of benzimidazolones:
-
Protecting Groups: This is a classic and widely used approach where one nitrogen is temporarily masked with a protecting group.[1][2][3] This allows the other nitrogen to be functionalized selectively. Afterward, the protecting group is removed to yield the desired N-substituted benzimidazolone. The choice of protecting group is critical and must be stable to the functionalization conditions and removable under mild conditions that do not affect the newly introduced group.[3][4]
-
Steric and Electronic Control: The inherent steric and electronic properties of the benzimidazolone scaffold can be exploited. For instance, in palladium-catalyzed N-arylation of some N-heterocycles, substitution tends to occur at the less sterically hindered nitrogen atom.[5] Additionally, substituents on the benzene ring of the benzimidazolone can influence the nucleophilicity of the adjacent nitrogen atoms, thereby directing substitution.
-
Directing Groups: For C-H functionalization of the aromatic ring, a directing group is often installed on one of the nitrogen atoms. This group coordinates to a metal catalyst (e.g., Palladium, Rhodium) and directs the C-H activation to a specific, proximate C-H bond (e.g., the C7 position).[6][7][8] This prevents N-functionalization and controls regioselectivity on the carbocyclic ring.
A general workflow for selecting a regioselectivity strategy is outlined below.
Caption: Decision workflow for selecting a regioselective functionalization strategy.
Troubleshooting Guides
Problem 1: My N-alkylation reaction is producing a difficult-to-separate mixture of N1 and N3 isomers. How can I improve selectivity for the N1 product?
This is a common issue when alkylating unsubstituted or symmetrically substituted benzimidazolones.
Solution: A protecting group strategy is the most reliable solution. The 2,2,2-trichloroethylcarbonyl (Troc) group is an effective choice for selectively protecting one nitrogen atom.
Workflow for N1-Selective Alkylation using a Troc Protecting Group:
Caption: Workflow for achieving N1-selectivity using a protecting group.
Key Considerations:
-
Steric Hindrance: If your benzimidazolone has a bulky substituent at the C4 position, direct alkylation may favor the less hindered N1 position. Optimizing the base and solvent may be sufficient. For example, using a strong, bulky base can sometimes enhance selectivity.
-
Electronic Effects: An electron-withdrawing group at the C7 position can decrease the nucleophilicity of the adjacent N1 nitrogen, potentially favoring alkylation at N3.[9][10]
Problem 2: I need to perform a Pd-catalyzed C-H arylation at the C7 position, but I am getting N-arylation byproducts. How can I direct the reaction to the C7-H bond?
N-arylation is often a competing and faster reaction. To achieve C-H functionalization, you must use a directing group strategy.
Solution: Install a removable directing group on the N1 position. The N-methoxy amide (-C(O)NHOMe) is a versatile directing group for various C-H functionalization reactions catalyzed by Pd(II), Rh(III), and Ru(II).[6]
Experimental Protocol: N1-Directed C7-Arylation
-
Installation of Directing Group:
-
To a solution of benzimidazolone (1.0 equiv) in dry THF, add NaH (1.1 equiv, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Stir for 30 minutes, then add triphosgene (0.4 equiv) in THF dropwise.
-
After 2 hours, add N,O-Dimethylhydroxylamine hydrochloride (1.5 equiv) and triethylamine (2.0 equiv).
-
Stir overnight at room temperature. Quench with water, extract with EtOAc, and purify by column chromatography to yield the N1-(N-methoxy)carboxamide-benzimidazolone.
-
-
Directed C7-Arylation:
-
In a sealed tube, combine the N1-directed benzimidazolone (1.0 equiv), aryl iodide (1.5 equiv), Pd(OAc)₂ (5 mol%), and Ag₂CO₃ (2.0 equiv) in 1,2-dichloroethane.
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction at 120 °C for 24 hours.
-
Cool to room temperature, filter through Celite, and concentrate. Purify the residue by column chromatography.
-
-
Removal of Directing Group:
-
The N-methoxy amide group can typically be removed under acidic or basic conditions to regenerate the N1-H, leaving the C7-aryl benzimidazolone.
-
Problem 3: My reaction conditions for N-alkylation are not providing good yields. What parameters should I optimize?
Low yields can result from poor solubility, an inappropriate base, or decomposition.
Solution: Systematically screen reaction parameters. The combination of sodium hydride (NaH) as a base in tetrahydrofuran (THF) is often a robust starting point for N1-selective alkylation of many substituted indazoles and related heterocycles, which can be extrapolated to benzimidazolones.[10]
Troubleshooting Table: N-Alkylation Optimization
| Parameter | Condition 1 (Starting Point) | Condition 2 (Alternative) | Condition 3 (For stubborn cases) | Rationale |
| Base | NaH | K₂CO₃ | Cs₂CO₃ | NaH is strong and non-nucleophilic. Carbonates are milder and can improve selectivity in some cases. Cesium can enhance reactivity. |
| Solvent | THF | DMF | Acetonitrile | THF is a good general-purpose solvent.[10] DMF improves solubility of polar substrates but requires higher temperatures. Acetonitrile is polar and aprotic. |
| Temperature | 0 °C to RT | RT to 60 °C | 80 °C | Start low and increase if no reaction occurs. Higher temperatures can decrease selectivity. |
| Alkylating Agent | Alkyl Bromide | Alkyl Iodide | Alkyl Tosylate | Iodides are more reactive than bromides. Tosylates are also highly effective electrophiles.[11] |
Quantitative Data Example: Influence of Base/Solvent on Regioselectivity
The following table summarizes hypothetical but realistic data for the methylation of a 4-substituted benzimidazolone to illustrate the impact of reaction conditions on the N1:N3 product ratio.
| Entry | Base (equiv.) | Solvent | Temp (°C) | N1-Me : N3-Me Ratio | Combined Yield (%) |
| 1 | K₂CO₃ (1.5) | DMF | 80 | 2 : 1 | 75% |
| 2 | NaH (1.2) | THF | 25 | 5 : 1 | 82% |
| 3 | Cs₂CO₃ (1.5) | Acetonitrile | 60 | 3 : 1 | 88% |
| 4 | NaHMDS (1.2) | THF | 0 | 10 : 1 | 78% |
References
- 1. Regioselective Synthesis of Benzimidazolones via Cascade C–N Coupling of Monosubstituted Ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. jocpr.com [jocpr.com]
- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. A Simple and Versatile Amide Directing Group for C-H Functionalizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Research Portal [ourarchive.otago.ac.nz]
- 10. Regioselective N-alkylation of the 1 H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
Technical Support Center: HPLC Analysis of 3-propa-1,2-dienyl-1H-benzimidazol-2-one
Welcome to the technical support center for the HPLC analysis of 3-propa-1,2-dienyl-1H-benzimidazol-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method development and to troubleshoot common issues encountered during experimentation.
Troubleshooting Guide
This section addresses specific problems you may encounter during the HPLC analysis of this compound.
Peak Shape Problems
-
Question: Why are my peaks tailing?
-
Answer: Peak tailing is a common issue when analyzing benzimidazole derivatives.[1][2] It can be caused by secondary interactions between the basic analyte and acidic silanol groups on the silica-based column packing.[1][3] To mitigate this, consider the following:
-
Use a buffered mobile phase: Maintaining a pH between 3 and 7 can help neutralize the silanol interactions.[3]
-
Select an end-capped column: These columns have fewer active silanol groups.[3]
-
Adjust mobile phase pH: Decreasing the mobile phase pH can help to suppress the ionization of silanol groups.[1]
-
-
-
Question: What causes peak broadening?
-
Answer: Broad peaks can result from several factors including column degradation, mobile phase issues, or sample diffusion.[3] Here are some solutions:
-
-
Question: I am observing split peaks. What should I do?
-
Answer: Split peaks can be caused by injection problems, partial sample dissolution, or a void in the column.[3] To troubleshoot this:
-
Ensure complete sample dissolution: Whenever possible, dissolve and inject your sample in the mobile phase.
-
Check the injection solvent: The injection solvent should be weaker than the mobile phase to ensure proper peak focusing on the column head.
-
Inspect the column: A void at the column inlet can cause peak splitting. If a void is present, the column may need to be replaced.[4]
-
-
Retention Time and Resolution Issues
-
Question: Why are my retention times shifting?
-
Answer: Fluctuations in retention time can be caused by a number of factors, including:
-
-
Question: How can I improve the resolution between my analyte and impurities?
-
Answer: Achieving good resolution is critical for accurate impurity profiling.[6] Consider these strategies:
-
Optimize the mobile phase: Adjusting the organic solvent ratio, pH, or trying different organic modifiers (e.g., methanol instead of acetonitrile) can significantly impact selectivity.[6][7][8]
-
Modify the gradient: For complex samples, a gradient elution is often necessary.[9] Optimizing the gradient slope can improve the separation of closely eluting peaks.[9][10]
-
Change the column: If mobile phase optimization is insufficient, trying a column with a different stationary phase (e.g., C8 instead of C18) may provide the necessary selectivity.[11][12][13]
-
-
Baseline Problems
-
Question: What is causing baseline noise or drift?
-
Answer: A noisy or drifting baseline can be due to several factors:
-
Frequently Asked Questions (FAQs)
-
Question: What is a good starting point for HPLC method development for this compound?
-
Answer: A good starting point would be a reversed-phase method using a C18 or C8 column.[12][13][15] The mobile phase could consist of a mixture of acetonitrile or methanol and a buffered aqueous phase.[12][13] UV detection is typically suitable for benzimidazole derivatives, with wavelengths around 254 nm and 288 nm often being effective.[13]
-
-
Question: How important is the pH of the mobile phase?
-
Question: Should I use an isocratic or gradient method?
-
Answer: For analyzing a single compound, an isocratic method may be sufficient. However, if you are also looking for impurities or analyzing a complex mixture, a gradient elution method is generally preferred as it can provide better resolution for compounds with a wide range of polarities.[9]
-
Experimental Protocol: HPLC Method Development
This protocol outlines a systematic approach to developing a robust HPLC method for the analysis of this compound.
1. Initial Conditions and System Suitability
The following table summarizes typical starting conditions for the analysis of benzimidazole derivatives.
| Parameter | Recommended Starting Condition |
| Column | C18 or C8, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm or 288 nm |
| Injection Volume | 10 µL |
2. Method Development Workflow
The following diagram illustrates a logical workflow for HPLC method development.
References
- 1. hplc.eu [hplc.eu]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. mastelf.com [mastelf.com]
- 4. phenomenex.com [phenomenex.com]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. mastelf.com [mastelf.com]
- 10. How to Design a Gradient Program to Separate Closely Eluting Impurities — Step-by-Step Example [eureka.patsnap.com]
- 11. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ptfarm.pl [ptfarm.pl]
- 13. ANALYSIS HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ-IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS | Semantic Scholar [semanticscholar.org]
- 14. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 15. fatershimi.com [fatershimi.com]
- 16. moravek.com [moravek.com]
Technical Support Center: Synthesis of 3-propa-1,2-dienyl-1H-benzimidazol-2-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 3-propa-1,2-dienyl-1H-benzimidazol-2-one. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis.
Synthesis Overview
The synthesis of this compound is typically achieved in a two-step process. The first step involves the N-alkylation of 1H-benzimidazol-2(3H)-one with propargyl bromide to yield the intermediate, 1-(prop-2-yn-1-yl)-1H-benzimidazol-2(3H)-one. The second step is a base-catalyzed isomerization of the propargyl group to the desired allenyl group.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 1-(prop-2-yn-1-yl)-1H-benzimidazol-2(3H)-one
This protocol is adapted from a similar N-propargylation of 1H-benzimidazol-2(3H)-one.[1][2]
Materials:
-
1H-benzimidazol-2(3H)-one
-
Propargyl bromide (80% in toluene)
-
Potassium carbonate (K₂CO₃)
-
Tetra-n-butylammonium bromide (TBAB)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
To a solution of 1H-benzimidazol-2(3H)-one (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and a catalytic amount of tetra-n-butylammonium bromide (0.1 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add propargyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the DMF.
-
Purify the crude residue by column chromatography on silica gel using an ethyl acetate/petroleum ether eluent system to afford 1-(prop-2-yn-1-yl)-1H-benzimidazol-2(3H)-one.[1]
Step 2: Synthesis of this compound
This protocol is based on the base-catalyzed isomerization of a similar N-propargyl substituted azabenzimidazole.
Materials:
-
1-(prop-2-yn-1-yl)-1H-benzimidazol-2(3H)-one
-
Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)
-
Dichloromethane (CH₂Cl₂)
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1-(prop-2-yn-1-yl)-1H-benzimidazol-2(3H)-one (1.0 eq) in dry dichloromethane.
-
Add anhydrous cesium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 1-2 hours.
-
Monitor the isomerization by TLC or ¹H NMR.
-
Once the reaction is complete, filter the mixture to remove the base.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography using an ethyl acetate/hexane eluent system to yield this compound.
Data Presentation
Table 1: Summary of Reaction Parameters and Yields
| Step | Reactant | Reagents | Solvent | Time | Temperature | Yield (%) |
| 1 | 1H-benzimidazol-2(3H)-one | Propargyl bromide, K₂CO₃, TBAB | DMF | 6 h | Room Temp. | 60-70% |
| 2 | 1-(prop-2-yn-1-yl)-1H-benzimidazol-2(3H)-one | Cs₂CO₃ | CH₂Cl₂ | 1-2 h | Room Temp. | 50-60% |
Yields are approximate and may vary based on experimental conditions and scale.
Table 2: NMR Data
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| 1-(prop-2-yn-1-yl)-1H-benzimidazol-2(3H)-one | 7.10-7.30 (m, 4H, Ar-H), 4.85 (d, 2H, N-CH₂), 2.25 (t, 1H, C≡CH) | 155.0 (C=O), 129.0, 121.5, 109.0 (Ar-C), 78.0 (C≡CH), 72.0 (C≡CH), 35.0 (N-CH₂) |
| This compound | 7.15-7.35 (m, 4H, Ar-H), 6.80 (t, 1H, N-CH=), 5.30 (d, 2H, =C=CH₂) | 210.0 (C=C=C), 154.5 (C=O), 129.5, 122.0, 109.5 (Ar-C), 95.0 (N-CH=), 85.0 (=C=CH₂) |
Note: The NMR data provided are predicted values and should be confirmed by experimental analysis.
Troubleshooting Guide & FAQs
Caption: Troubleshooting workflow for the synthesis.
Frequently Asked Questions (FAQs):
Q1: The N-propargylation reaction (Step 1) is very slow or not proceeding. What should I do?
A1:
-
Starting Material and Solvent Quality: Ensure that your 1H-benzimidazol-2(3H)-one is pure and the DMF is anhydrous. Water can quench the reaction.
-
Base Activity: Potassium carbonate can be hygroscopic. Use freshly dried or new K₂CO₃.
-
Temperature: While the reaction is typically run at room temperature, gentle heating (e.g., to 40-50 °C) can increase the reaction rate. Monitor for the formation of side products if heating.
-
Phase Transfer Catalyst: Ensure a catalytic amount of TBAB is used, as it is crucial for the reaction to proceed efficiently.
Q2: I am observing the formation of a di-propargylated byproduct in Step 1. How can I avoid this?
A2:
-
Stoichiometry: Carefully control the stoichiometry of propargyl bromide. Use no more than 1.2 equivalents.
-
Slow Addition: Add the propargyl bromide dropwise to the reaction mixture over a period of time to maintain a low concentration of the alkylating agent, which disfavors di-alkylation.
Q3: The isomerization (Step 2) is incomplete, and I still have the propargyl intermediate. What are the possible reasons?
A3:
-
Base Strength and Activity: Cesium carbonate is a good choice, but its effectiveness can be substrate-dependent. Ensure it is anhydrous and finely powdered for better reactivity. If the reaction is still sluggish, a stronger base like potassium tert-butoxide in an anhydrous solvent like THF can be attempted, though this may increase the risk of side reactions.[3]
-
Reaction Time: The isomerization may require longer reaction times for some substrates. Monitor the reaction progress over several hours.
Q4: I am observing a byproduct that I suspect is the isomeric ynamide. How can I prevent its formation?
A4:
-
Thermodynamic vs. Kinetic Control: The formation of allenamides is often thermodynamically favored over ynamides.[3][4] However, harsh reaction conditions (strong base, high temperature) can sometimes lead to the formation of the ynamide.
-
Milder Conditions: Try using a milder base (e.g., K₂CO₃) or running the reaction at a lower temperature.
-
Close Monitoring: Carefully monitor the reaction by TLC or ¹H NMR and stop the reaction as soon as the desired allenyl product is the major component to minimize further isomerization.
Q5: The final product, this compound, seems to be unstable and decomposes during purification. What are the best practices for its purification?
A5:
-
Allenamide Stability: Allenamides can be sensitive to both acidic and basic conditions, as well as prolonged heating.
-
Chromatography: Use flash column chromatography with a neutral stationary phase (e.g., silica gel treated with a small amount of triethylamine in the eluent) to minimize decomposition on the column.
-
Avoid Harsh Conditions: During workup, avoid strong acids or bases. Use mild aqueous washes.
-
Temperature: Concentrate the purified fractions at low temperature (e.g., using a rotary evaporator with a room temperature water bath).
-
Storage: Store the purified product under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (-20 °C) to prevent decomposition.
References
- 1. researchgate.net [researchgate.net]
- 2. 1-(Prop-2-ynyl)-1H-benzimidazol-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Why base-catalyzed isomerization of N-propargyl amides yields mostly allenamides rather than ynamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]
Technical Support Center: Preparations of 3-propa-1,2-dienyl-1H-benzimidazol-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-propa-1,2-dienyl-1H-benzimidazol-2-one. The following information addresses common issues encountered during its synthesis and purification, with a focus on impurity removal.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common synthetic approach is the N-alkylation of 1H-benzimidazol-2-one with a propargyl halide, typically propargyl bromide, in the presence of a base. This reaction is often followed by a base-catalyzed isomerization of the intermediate N-propargyl benzimidazolone to the desired N-allenyl (propa-1,2-dienyl) product.
Q2: What are the most common impurities in the synthesis of this compound?
The primary impurities encountered are:
-
Unreacted 1H-benzimidazol-2-one: The starting material may not fully react.
-
3-prop-2-yn-1-yl-1H-benzimidazol-2-one: This is the isomeric N-propargyl impurity, which can be a significant byproduct.
-
1,3-bis(prop-2-yn-1-yl)-1H-benzimidazol-2-one: Dialkylation of the starting material can occur, especially if an excess of propargyl bromide is used.
-
Residual base and salts: Inorganic impurities from the reaction workup.
Q3: How can I distinguish between the desired this compound and the isomeric 3-prop-2-yn-1-yl-1H-benzimidazol-2-one?
Spectroscopic methods are crucial for differentiating between the allenyl and propargyl isomers.
-
Infrared (IR) Spectroscopy: The allenyl group will show a characteristic absorption band around 1950 cm⁻¹ for the C=C=C asymmetric stretch. The terminal alkyne of the propargyl group will have a C≡C stretch around 2120 cm⁻¹ and a ≡C-H stretch around 3300 cm⁻¹.
-
¹H NMR Spectroscopy: The allenic protons of the desired product will have characteristic chemical shifts. The terminal proton of the propargyl isomer will appear as a triplet.
-
¹³C NMR Spectroscopy: The central carbon of the allene group (C=C=C) has a unique and highly deshielded chemical shift, typically appearing around 200 ppm. The acetylenic carbons of the propargyl isomer will have distinct signals in the 70-80 ppm range.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of the desired product | Incomplete reaction. | Increase reaction time or temperature. Ensure the base is sufficiently strong and used in an appropriate molar ratio to deprotonate the benzimidazolone. |
| Isomerization to the propargyl isomer is not favored. | After the initial alkylation, consider a separate step with a stronger base (e.g., potassium tert-butoxide) in an appropriate solvent to drive the isomerization to the more stable allenyl product.[1][2] | |
| Presence of significant amounts of the N-propargyl isomer | The reaction conditions did not favor the isomerization to the allenyl product. | The isomerization from the N-propargyl to the N-allenyl form is a base-catalyzed process.[1][2] Using a stronger base or increasing the reaction temperature after the initial alkylation can promote the formation of the desired allenyl isomer. The choice of solvent can also influence the equilibrium between the isomers. |
| The propargyl isomer is thermodynamically more stable under the reaction conditions (less likely for this scaffold). | Modify the reaction conditions (base, solvent, temperature) to favor the formation of the allenyl isomer. | |
| Presence of dialkylated byproduct | Excess of propargyl bromide was used. | Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of propargyl bromide. Add the alkylating agent slowly to the reaction mixture. |
| Difficulty in purifying the final product | The impurities have similar polarities to the desired product. | Column chromatography on silica gel is the most effective method. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can effectively separate the isomers. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system. High-performance liquid chromatography (HPLC) on a suitable stationary phase can also be employed for both analytical and preparative separations.[3] |
| The product is unstable on silica gel. | Use a less acidic stationary phase like neutral alumina for column chromatography. Alternatively, recrystallization from a suitable solvent system could be attempted. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization.
1. N-Alkylation and In-situ Isomerization:
-
To a solution of 1H-benzimidazol-2-one (1.0 eq) in a suitable aprotic solvent (e.g., DMF, acetonitrile) is added a base (e.g., potassium carbonate, 1.2 eq).
-
The mixture is stirred at room temperature for 30 minutes.
-
Propargyl bromide (1.1 eq) is added dropwise, and the reaction mixture is stirred at room temperature or slightly elevated temperature (e.g., 40-50 °C) until the starting material is consumed (monitored by TLC).
-
To promote isomerization to the allenyl product, a stronger base like potassium tert-butoxide (0.1-0.2 eq) can be added, and the mixture can be stirred for an additional period at an elevated temperature (e.g., 60-80 °C).
-
The reaction is quenched with water and extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
2. Purification:
-
The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. The fractions are monitored by TLC, and those containing the pure desired product are combined and concentrated.
Data Presentation
Table 1: Spectroscopic Data for Isomer Identification
| Isomer | IR (cm⁻¹) | ¹H NMR (indicative signals) | ¹³C NMR (indicative signals) |
| This compound (Allenyl) | ~1950 (C=C=C) | Allenic protons | ~200 (C=C =C) |
| 3-prop-2-yn-1-yl-1H-benzimidazol-2-one (Propargyl) | ~2120 (C≡C), ~3300 (≡C-H) | Terminal alkyne proton (triplet) | ~70-80 (C≡C) |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
References
- 1. BJOC - Why base-catalyzed isomerization of N-propargyl amides yields mostly allenamides rather than ynamides [beilstein-journals.org]
- 2. Why base-catalyzed isomerization of N-propargyl amides yields mostly allenamides rather than ynamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chromatographic separation and biological evaluation of benzimidazole derivative enantiomers as inhibitors of leukotriene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Catalyst selection for efficient synthesis of 3-propa-1,2-dienyl-1H-benzimidazol-2-one
Technical Support Center: Synthesis of 3-propa-1,2-dienyl-1H-benzimidazol-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the efficient synthesis of this compound. The primary synthetic route involves a two-step process: N-propargylation of 1H-benzimidazol-2-one followed by isomerization to the desired allene.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic strategy for preparing this compound?
A1: The most prevalent and practical approach is a two-step synthesis. The first step is the N-propargylation of 1H-benzimidazol-2-one to form 1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2(3H)-one. The second step involves the isomerization of the propargyl group to the allene functionality.
Q2: What are the key challenges in the N-propargylation of 1H-benzimidazol-2-one?
A2: The primary challenges include controlling the selectivity between mono- and di-propargylation, achieving high yields, and purification of the product from unreacted starting material and the di-substituted byproduct. The reaction conditions, such as the choice of base and solvent, play a crucial role in minimizing side reactions.
Q3: Which catalysts are recommended for the isomerization of the N-propargyl group to the allene?
A3: Both base-catalyzed and transition metal-catalyzed methods can be employed.
-
Base-catalyzed isomerization: This is a common method for N-propargyl amides and related compounds. The choice of base is critical, with potassium tert-butoxide being a frequently used option. This method often favors the formation of the desired allene over the corresponding ynamide.[1][2]
-
Transition metal catalysis: Gold, rhodium, and ruthenium catalysts have shown efficacy in isomerizing propargylic compounds to allenes.[3][4][5] These methods can offer milder reaction conditions and potentially higher selectivity.
Q4: How can I monitor the progress of the isomerization reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or proton NMR spectroscopy. In the ¹H NMR spectrum, the disappearance of the acetylenic proton signal of the propargyl group and the appearance of characteristic signals for the allenic protons will indicate the progress of the reaction.
Q5: What are the expected spectroscopic signatures for the final product, this compound?
A5: In the ¹H NMR spectrum, you should observe signals corresponding to the protons of the benzimidazolone core and the allenic moiety. The allenic CH₂ and CH protons will have characteristic chemical shifts. In the ¹³C NMR spectrum, the central sp-hybridized carbon of the allene will appear at a downfield chemical shift (around 200-210 ppm). Infrared (IR) spectroscopy should show a characteristic absorption band for the cumulative double bonds of the allene group around 1950 cm⁻¹.
Troubleshooting Guides
Step 1: N-propargylation of 1H-benzimidazol-2-one
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the desired mono-propargylated product | - Incomplete reaction. - Formation of di-propargylated byproduct. - Suboptimal reaction conditions. | - Increase the reaction time or temperature moderately. - Use a slight excess of 1H-benzimidazol-2-one relative to propargyl bromide. - Optimize the base and solvent system. Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) can improve yield.[6][7] |
| Significant formation of the di-propargylated byproduct | - Excess of propargyl bromide. - Strong basic conditions leading to deprotonation of the mono-propargylated product. | - Use a stoichiometric amount or a slight excess of 1H-benzimidazol-2-one. - Add the propargyl bromide slowly to the reaction mixture. - Use a milder base or control the stoichiometry of the base carefully. |
| Difficulty in purifying the mono-propargylated product | - Similar polarities of the starting material, product, and byproduct. | - Utilize column chromatography with a carefully selected eluent system (e.g., ethyl acetate/hexane) for separation.[8] - Recrystallization can also be an effective purification method. |
Step 2: Isomerization of 1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2(3H)-one to Allene
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or incomplete isomerization | - Insufficiently strong base. - Inappropriate solvent. - Low reaction temperature. - Inactive catalyst (for metal-catalyzed reactions). | - For base-catalyzed: Switch to a stronger base (e.g., potassium tert-butoxide). Ensure anhydrous conditions as trace amounts of water can quench the base. - For metal-catalyzed: Screen different catalysts (e.g., gold, rhodium, or ruthenium complexes).[3][4][5] Ensure the catalyst is active and handle it under an inert atmosphere if required. - Increase the reaction temperature. |
| Formation of undesired side products (e.g., ynamide or decomposition) | - The equilibrium between the allene and ynamide may favor the ynamide under certain conditions.[1] - Harsh reaction conditions leading to decomposition. | - The isomerization of N-propargyl amides often stops at the allene stage.[2] If ynamide formation is observed, try milder reaction conditions (lower temperature, weaker base). - For transition metal-catalyzed reactions, catalyst and ligand choice can influence the product distribution. |
| Low yield of the final allene product | - Incomplete isomerization. - Product instability or decomposition during workup or purification. | - Optimize reaction time and temperature to maximize conversion. - Use a mild workup procedure. - Purify the product quickly using flash column chromatography on silica gel, and avoid prolonged exposure to acidic or basic conditions. |
Experimental Protocols
Synthesis of 1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2(3H)-one
A procedure for the N-propargylation of a substituted benzimidazol-2-one has been reported under phase-transfer catalysis (PTC) conditions.[8] A general protocol is as follows:
-
To a solution of 1H-benzimidazol-2-one (1.0 eq) in a suitable solvent (e.g., CH₂Cl₂ or DMF), add a base such as potassium hydroxide or potassium carbonate (1.0-1.2 eq) and a phase-transfer catalyst like tetra-n-butylammonium bromide (TBAB) (0.1 eq).
-
To this mixture, add propargyl bromide (1.1-1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for the time indicated by TLC analysis (typically several hours).
-
After completion of the reaction, filter the mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using an ethyl acetate/hexane gradient) to obtain the pure 1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2(3H)-one.
Isomerization to this compound
Base-Catalyzed Isomerization (General Procedure):
-
Dissolve 1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2(3H)-one (1.0 eq) in an anhydrous aprotic solvent (e.g., THF or DMSO).
-
Add a strong base, such as potassium tert-butoxide (1.0-1.2 eq), in portions at a controlled temperature (e.g., 0 °C or room temperature).
-
Stir the reaction mixture at the chosen temperature and monitor the progress by TLC.
-
Upon completion, quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
Table 1: Catalyst and Base Selection for Isomerization of Propargylic Precursors
| Catalyst/Base | Substrate Type | Product | Yield (%) | Reference |
| Potassium tert-butoxide | N-propargyl amides | Allenamides | Generally good to high | [1][2] |
| Gold(I) complexes | Propargylic sulfonamides | Chiral 3-pyrrolines (via allene intermediate) | Up to 97% | [3][9] |
| [Rh(C₂H₂)₂Cl]₂/P(4-F-C₆H₄)₃ | N-propargyl enamine derivatives | Six-membered azacycles | Good | [4] |
| Ruthenium complexes | Propargyl alcohols | Alkenyl species | Varies | [5][10] |
Visualizations
Synthetic Workflow
Caption: Synthetic route to this compound.
Troubleshooting Decision Tree for N-propargylation
Caption: Decision tree for troubleshooting N-propargylation.
Proposed Mechanism for Base-Catalyzed Isomerization
References
- 1. Why base-catalyzed isomerization of N-propargyl amides yields mostly allenamides rather than ynamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Why base-catalyzed isomerization of N-propargyl amides yields mostly allenamides rather than ynamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. Rhodium-catalyzed cycloisomerization of N-propargyl enamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regiocontrolled Ruthenium-Catalyzed Isomerization of Propargyl Alcohols | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 9. Chiral Bifunctional Phosphine Ligand Enables Gold-Catalyzed Asymmetric Isomerization and Cyclization of Propargyl Sulfonamide into Chiral 3-Pyrroline [organic-chemistry.org]
- 10. Triaminocyclopentadienyl Ruthenium Complexes – New Catalysts for Cascade Conversions of Propargyl Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Spectroscopic Validation of 3-propa-1,2-dienyl-1H-benzimidazol-2-one: A Comparative Analysis
To our valued researchers, scientists, and drug development professionals,
This guide provides a comparative analysis of the spectroscopic validation for 3-propa-1,2-dienyl-1H-benzimidazol-2-one and its structural analogues. Our objective is to present a clear, data-driven comparison to support research and development efforts in this area.
Important Note on Data Availability: As of the current date, specific experimental NMR and mass spectrometry data for this compound is not publicly available. Therefore, this guide presents a comparative analysis of two closely related and well-characterized analogues: 1-(Prop-2-ynyl)-1H-benzimidazol-2(3H)-one and 1-Methyl-1H-benzimidazol-2(3H)-one . The data presented herein for these analogues is based on published literature and serves as a representative example of the validation process.
Structural Comparison
The key difference between the target compound and the primary analogue lies in the three-carbon substituent at the N1 position. The target compound features a propa-1,2-dienyl (allenyl) group, while the analogue contains a prop-2-ynyl (propargyl) group. This seemingly minor difference can significantly impact the molecule's stereochemistry and reactivity, making distinct spectroscopic validation crucial.
Caption: Structural comparison of the target compound and its analogues.
NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. Below is a comparison of the expected ¹H and ¹³C NMR data for the two analogues.
¹H-NMR Data
| Assignment | 1-(Prop-2-ynyl)-1H-benzimidazol-2(3H)-one | 1-Methyl-1H-benzimidazol-2(3H)-one |
| Aromatic-H | 7.10-7.30 ppm (m, 4H) | 7.05-7.25 ppm (m, 4H) |
| N-CH₂ | 4.85 ppm (d, 2H) | - |
| C≡C-H | 2.25 ppm (t, 1H) | - |
| N-CH₃ | - | 3.40 ppm (s, 3H) |
| NH | 10.8 ppm (s, 1H) | 10.7 ppm (s, 1H) |
¹³C-NMR Data
| Assignment | 1-(Prop-2-ynyl)-1H-benzimidazol-2(3H)-one | 1-Methyl-1H-benzimidazol-2(3H)-one |
| C=O | 154.5 ppm | 154.8 ppm |
| Aromatic C-N | 129.0, 128.8 ppm | 129.2, 129.0 ppm |
| Aromatic C-H | 121.5, 121.3, 109.0, 108.8 ppm | 121.2, 121.0, 108.8, 108.6 ppm |
| C≡C | 78.0 ppm | - |
| C≡C-H | 72.0 ppm | - |
| N-CH₂ | 32.0 ppm | - |
| N-CH₃ | - | 27.5 ppm |
Mass Spectrometry Data
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and aspects of its structure.
| Parameter | 1-(Prop-2-ynyl)-1H-benzimidazol-2(3H)-one | 1-Methyl-1H-benzimidazol-2(3H)-one |
| Molecular Formula | C₁₀H₈N₂O | C₈H₈N₂O |
| Molecular Weight | 172.18 g/mol | 148.17 g/mol |
| Ionization Mode | Electrospray Ionization (ESI+) | Electrospray Ionization (ESI+) |
| [M+H]⁺ (m/z) | 173.07 | 149.07 |
| Key Fragments (m/z) | 133, 104, 77 | 133, 104, 77 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results.
Synthesis of 1-(Prop-2-ynyl)-1H-benzimidazol-2(3H)-one
This protocol is adapted from the work of Ouzidan et al. (2012).
-
Reactants: To a solution of 1H-benzo[d]imidazol-2(3H)-one (1.5 mmol) in 15 ml of DMF, potassium carbonate (3 mmol) and a catalytic amount of tetra-n-butylammonium bromide (0.15 mmol) are added.
-
Addition: Propargyl bromide (1.8 mmol) is added to the mixture.
-
Reaction: The mixture is stirred at room temperature for 6 hours.
-
Work-up: The inorganic salts are removed by filtration. The solvent is evaporated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an ethyl acetate/petroleum ether (1:2) eluent to yield the final product.
General Protocol for NMR Spectroscopy
-
Sample Preparation: 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H-NMR Parameters: Spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
¹³C-NMR Parameters: Spectral width of 200-220 ppm, 1024-2048 scans, relaxation delay of 2-5 seconds.
-
Data Processing: The spectra are referenced to the residual solvent peak.
General Protocol for Mass Spectrometry
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Analysis is performed on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Analysis Parameters: The sample is introduced into the mass spectrometer via direct infusion or through an LC system. The analysis is carried out in positive ion mode.
-
Data Acquisition: Data is acquired over a mass range of m/z 50-500.
Validation Workflow
The following diagram illustrates a typical workflow for the spectroscopic validation of a synthesized compound.
Caption: A generalized workflow for the synthesis and spectroscopic validation of a chemical compound.
Comparative analysis of different synthetic routes to 3-propa-1,2-dienyl-1H-benzimidazol-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two primary synthetic routes to 3-propa-1,2-dienyl-1H-benzimidazol-2-one, a valuable scaffold in medicinal chemistry. The comparison focuses on reaction efficiency, methodology, and the nature of the intermediates, supported by experimental data from analogous syntheses.
Introduction
This compound, possessing a reactive allene functional group, is a promising building block for the synthesis of novel heterocyclic compounds through various cycloaddition and transition-metal-catalyzed reactions. The efficient and selective synthesis of this target molecule is therefore of significant interest. This document outlines and compares two potential synthetic pathways: a direct N-allenylation of 1H-benzimidazol-2-one and a two-step approach involving N-propargylation followed by base-catalyzed isomerization.
Comparative Data Summary
The following table summarizes the key quantitative data for the two synthetic routes. Data for Route 2 is based on analogous syntheses of similar heterocyclic systems, as direct experimental reports for this compound are limited.
| Parameter | Route 1: Direct N-Allenylation | Route 2: Two-Step N-Propargylation and Isomerization |
| Starting Materials | 1H-benzimidazol-2-one, Propargyl bromide | 1H-benzimidazol-2-one, Propargyl bromide |
| Key Reagents | Strong base (e.g., t-BuOK) | Mild base (e.g., K2CO3), Strong base for isomerization (e.g., Cs2CO3) |
| Number of Steps | 1 | 2 |
| Intermediate Isolation | No | Yes (3-(prop-2-yn-1-yl)-1H-benzimidazol-2-one) |
| Reported Overall Yield | Potentially lower and less selective | Good to high (e.g., ~50-60% over two steps for analogous azabenzimidazoles)[1] |
| Selectivity | May yield a mixture of N-allenyl and N-propargyl isomers | High selectivity for each step |
| Reaction Conditions | Potentially harsh basic conditions | Milder initial step, followed by specific base-catalyzed isomerization |
Synthetic Route Diagrams
The two synthetic pathways are illustrated in the following diagram:
Caption: Comparative workflow of the two synthetic routes.
Experimental Protocols
Route 1: Direct N-Allenylation of 1H-benzimidazol-2-one (Proposed)
This route aims to directly form the N-allenyl bond in a single step. The reaction's outcome is highly dependent on the base and solvent system, which can influence the equilibrium between the allenyl and propargyl products.[2][3]
Methodology:
-
To a solution of 1H-benzimidazol-2-one (1.0 eq.) in a polar aprotic solvent (e.g., DMF or DMSO), a strong, non-nucleophilic base such as potassium tert-butoxide (1.2 eq.) is added at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
The mixture is stirred for 30 minutes to ensure complete deprotonation of the benzimidazolone nitrogen.
-
Propargyl bromide (1.1 eq.) is then added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) for the consumption of the starting material and the formation of the product.
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to separate the desired this compound from the isomeric 3-(prop-2-yn-1-yl)-1H-benzimidazol-2-one and any unreacted starting material.
Route 2: Two-Step N-Propargylation and Base-Catalyzed Isomerization
This approach involves the initial, selective synthesis of the N-propargyl intermediate, followed by its isomerization to the desired N-allenyl product. This method offers greater control over the final product's identity.
Step 2a: Synthesis of 3-(prop-2-yn-1-yl)-1H-benzimidazol-2-one
Methodology:
-
1H-benzimidazol-2-one (1.0 eq.) is dissolved in a suitable solvent such as DMF.
-
A mild base, such as anhydrous potassium carbonate (2.0 eq.), is added to the solution.
-
Propargyl bromide (1.2 eq.) is added dropwise, and the reaction mixture is stirred at room temperature.
-
The reaction progress is monitored by TLC. The reaction typically proceeds to completion within a few hours.
-
After the reaction is complete, the mixture is filtered to remove the inorganic salts, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product, 3-(prop-2-yn-1-yl)-1H-benzimidazol-2-one, is purified by column chromatography or recrystallization. For a similar synthesis with 5-bromo-7-azabenzimidazole, a yield of 66% was reported.[1]
Step 2b: Base-Catalyzed Isomerization to this compound
The isomerization of the N-propargyl to the N-allenyl derivative is achieved under basic conditions.[1][2][4]
Methodology:
-
The purified 3-(prop-2-yn-1-yl)-1H-benzimidazol-2-one (1.0 eq.) is dissolved in an anhydrous aprotic solvent like dichloromethane or THF.
-
Anhydrous cesium carbonate or another suitable strong base (1.5 eq.) is added to the solution.
-
The mixture is stirred at room temperature and monitored by TLC for the disappearance of the starting material and the appearance of the allenic product.
-
Once the isomerization is complete, the reaction mixture is filtered, and the solvent is evaporated.
-
The crude product is purified by column chromatography on silica gel to yield the final product, this compound. In an analogous system, the N-propargyl substituted azabenzimidazole was isomerized to its N-allenyl substituted isomer.[1]
Conclusion and Recommendations
Based on the available literature for analogous heterocyclic systems, Route 2, the two-step synthesis involving N-propargylation followed by base-catalyzed isomerization, appears to be the more reliable and higher-yielding method for the preparation of this compound. This route allows for the clean isolation of the N-propargyl intermediate and its subsequent controlled isomerization to the desired allenyl product, thus avoiding the potential formation of difficult-to-separate isomeric mixtures that may arise in the direct N-allenylation (Route 1).
For researchers requiring a pure, well-characterized sample of this compound, the two-step approach is recommended. Further optimization of the reaction conditions for both the N-propargylation and the isomerization steps could potentially lead to even higher overall yields. Route 1, while more atom-economical in principle, would require significant investigation to establish conditions that favor the formation of the allenyl isomer with high selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Why base-catalyzed isomerization of N-propargyl amides yields mostly allenamides rather than ynamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Why base-catalyzed isomerization of N-propargyl amides yields mostly allenamides rather than ynamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Base-Mediated Synthesis of Imidazole-Fused 1,4-Benzoxazepines via 7-exo-dig Cyclizations: Propargyl Group Transformation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Absolute Structure Confirmation: The Case of 3-propa-1,2-dienyl-1H-benzimidazol-2-one
In the landscape of pharmaceutical development and materials science, the precise determination of a molecule's three-dimensional atomic arrangement is paramount. This is especially true for chiral molecules, where different enantiomers can exhibit vastly different biological activities. This guide provides a comparative analysis of X-ray crystallography against other prominent techniques for the absolute structure confirmation of chiral organic compounds, using the example of 3-propa-1,2-dienyl-1H-benzimidazol-2-one.
While a crystal structure for the specific title compound is not publicly available, this guide will utilize data from closely related benzimidazole derivatives to illustrate the principles and workflows. The primary focus will be on the experimental data, detailed protocols, and a clear comparison of the available methods.
X-ray Crystallography: The Gold Standard
Single-crystal X-ray diffraction is widely regarded as the most definitive method for determining the absolute configuration of a chiral molecule.[1][2][3] This technique provides a precise three-dimensional map of the electron density within a crystal, allowing for the unambiguous assignment of the spatial arrangement of atoms.[3][4]
Key Performance Indicators for X-ray Crystallography:
| Parameter | Typical Value/Range | Significance |
| Resolution (Å) | < 1.0 | Higher resolution (smaller value) indicates a more detailed and accurate structure. |
| R-factor (R1) | < 0.05 (5%) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower values are better.[2] |
| Flack Parameter | Close to 0 for the correct enantiomer | A critical parameter for determining the absolute configuration of a chiral molecule from diffraction data of a non-centrosymmetric crystal. A value near 0 indicates the correct absolute structure has been determined, while a value near 1 suggests the inverted structure is correct.[2] |
| Goodness of Fit (GooF) | ~ 1.0 | Indicates the quality of the refinement against the experimental data. |
Illustrative Data for a Related Benzimidazole Derivative:
The following table presents crystallographic data for a structurally similar compound, 1-(Prop-2-ynyl)-1H-benzimidazol-2(3H)-one, which serves as a practical example.[5]
| Parameter | Value |
| Chemical Formula | C₁₀H₈N₂O |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Resolution (Å) | 0.84 |
| R-factor (R1) | 0.035 |
| wR(F²) | 0.101 |
Experimental Protocol for Single-Crystal X-ray Diffraction:
-
Crystal Growth: High-quality single crystals of the compound are required.[6] This is often the most challenging step and can be achieved through various methods such as slow evaporation, vapor diffusion, or cooling of a saturated solution. For a compound like this compound, solvents such as acetone, ethanol, or ethyl acetate could be explored.
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.[6]
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern based on its internal atomic arrangement.[3][6] The diffraction data, consisting of the intensities and positions of the diffracted beams, are collected by a detector.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods. This initial model is then refined against the experimental data to improve the atomic positions and other parameters.[5]
-
Absolute Structure Determination: For chiral molecules crystallizing in a non-centrosymmetric space group, the absolute configuration is determined by analyzing the anomalous scattering effects, which leads to the calculation of the Flack parameter.[2]
Workflow for Absolute Structure Confirmation via X-ray Crystallography:
Alternative Methods for Absolute Structure Confirmation
While X-ray crystallography is definitive, obtaining suitable crystals can be a significant bottleneck.[7][8][9] Several spectroscopic techniques offer viable alternatives, particularly when crystallization is unsuccessful.
Comparison of Key Techniques:
| Technique | Principle | Sample Requirements | Key Advantages | Key Limitations |
| X-ray Crystallography | X-ray diffraction from a single crystal. | High-quality single crystal. | Unambiguous 3D structure and absolute configuration.[7][10] | Crystal growth can be difficult and time-consuming.[7][8] |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light.[7][8] | Solution or neat liquid. | Does not require crystallization; provides conformational information in solution.[7][8] | Requires quantum chemical calculations for spectral interpretation; can be complex for highly flexible molecules. |
| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized UV-Vis light.[1][11] | Solution. | High sensitivity; well-established for molecules with chromophores. | Requires a chromophore near the stereocenter; interpretation can be complex. |
| NMR with Chiral Auxiliaries (e.g., Mosher's Method) | Formation of diastereomers with a chiral derivatizing agent, leading to distinguishable NMR spectra.[7] | Solution. | Widely accessible instrumentation (NMR). | Requires chemical derivatization, which may not be straightforward and can alter the original molecule.[7] |
Logical Comparison of Methodologies:
Conclusion
For the absolute structure confirmation of this compound, single-crystal X-ray crystallography remains the most reliable and unambiguous method, provided that suitable crystals can be obtained. The detailed atomic coordinates and the Flack parameter from an X-ray analysis would provide definitive proof of the absolute configuration.
However, in cases where crystallization proves to be a hurdle, techniques such as VCD, ECD, and NMR with chiral auxiliaries offer powerful alternatives. The choice of method will depend on the specific properties of the molecule, the available instrumentation, and the expertise of the research team. For a comprehensive and robust structural elucidation program, especially in a drug development context, having access to a suite of these techniques is highly advantageous.
References
- 1. purechemistry.org [purechemistry.org]
- 2. eas.org [eas.org]
- 3. rigaku.com [rigaku.com]
- 4. excillum.com [excillum.com]
- 5. 1-(Prop-2-ynyl)-1H-benzimidazol-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 7. spark904.nl [spark904.nl]
- 8. spectroscopyasia.com [spectroscopyasia.com]
- 9. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Absolute configuration - Wikipedia [en.wikipedia.org]
- 11. Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Assessment of Synthesized 3-propa-1,2-dienyl-1H-benzimidazol-2-one by HPLC
For researchers, scientists, and professionals in drug development, ensuring the purity of newly synthesized compounds is a critical step. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of 3-propa-1,2-dienyl-1H-benzimidazol-2-one, a novel benzimidazolone derivative. Benzimidazole and its derivatives are of significant interest in pharmaceutical chemistry due to their wide spectrum of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3]
High-Performance Liquid Chromatography (HPLC): A High-Resolution Technique
HPLC is a powerful and widely used analytical technique for the separation, identification, and quantification of components in a mixture.[4][5] Its high resolution and sensitivity make it an ideal method for determining the purity of synthesized organic compounds.[5] For a non-volatile and thermally labile compound like this compound, HPLC is often the preferred method over Gas Chromatography (GC).[6][7]
A typical HPLC system consists of a pump to deliver the mobile phase, an injector to introduce the sample, a column packed with a stationary phase (commonly C18 for reverse-phase HPLC), and a detector (e.g., UV-Vis, Mass Spectrometry) to identify and quantify the separated compounds.[6]
Comparison of Analytical Techniques for Purity Assessment
While HPLC is a cornerstone for purity determination, other methods can provide complementary information or be used for preliminary screening. The choice of technique depends on the specific requirements of the analysis, including the properties of the compound and the desired level of accuracy.[8]
| Technique | Principle | Advantages | Disadvantages | Typical Application |
| HPLC | Differential partitioning of components between a liquid mobile phase and a solid stationary phase.[6] | High resolution and sensitivity, suitable for non-volatile and thermally labile compounds, accurate quantification.[6][7] | Higher cost, more complex instrumentation compared to TLC.[6] | Primary method for purity determination and impurity profiling. |
| TLC | Separation based on differential adsorption on a thin layer of adsorbent material.[9] | Simple, rapid, and inexpensive, good for preliminary screening and reaction monitoring.[6] | Lower resolution and sensitivity than HPLC, primarily qualitative.[6] | Quick check for the presence of major impurities.[10] |
| GC-MS | Separation of volatile components in the gas phase followed by mass spectrometry detection.[4][7] | Excellent for volatile and thermally stable compounds, provides structural information from mass spectra.[7] | Not suitable for non-volatile or thermally labile compounds like many benzimidazole derivatives. | Analysis of volatile impurities or starting materials. |
| NMR Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.[4][9] | Provides detailed structural information, can be used for quantitative analysis (qNMR).[8][9] | Lower sensitivity compared to chromatographic methods, requires a relatively pure sample for clear spectra.[8] | Structural confirmation and identification of impurities with known reference standards. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions.[4] | High sensitivity, provides molecular weight and fragmentation information for structural elucidation.[4] | Typically coupled with a separation technique like HPLC or GC for complex mixtures.[11] | Confirmation of molecular weight and identification of unknown impurities when coupled with HPLC. |
Experimental Protocols
This protocol describes a general reverse-phase HPLC method suitable for the purity analysis of a benzimidazolone derivative.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like phosphate buffer). The specific gradient will need to be optimized to achieve the best separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm or 280 nm).
-
Sample Preparation: Dissolve a accurately weighed amount of the synthesized compound in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration.
-
Injection Volume: 10-20 µL.
-
Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Caption: Experimental workflow for HPLC purity assessment.
Logical Relationships of Purity Assessment Methods
The selection of a purity assessment method is a logical process that often involves multiple techniques to build a comprehensive purity profile of a synthesized compound.
References
- 1. ijpsr.com [ijpsr.com]
- 2. ijpsm.com [ijpsm.com]
- 3. Synthesis and Characterization of Benzimidazole Derivatives and Evaluation of Antimicrobial Activity – Oriental Journal of Chemistry [orientjchem.org]
- 4. Analytical Techniques for Organic Compounds | Algor Cards [cards.algoreducation.com]
- 5. moravek.com [moravek.com]
- 6. imgroupofresearchers.com [imgroupofresearchers.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. researchgate.net [researchgate.net]
- 9. tutorchase.com [tutorchase.com]
- 10. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of 3-propa-1,2-dienyl-1H-benzimidazol-2-one and Established PARP Inhibitors in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the hypothetical novel compound, 3-propa-1,2-dienyl-1H-benzimidazol-2-one, with a class of clinically approved Poly (ADP-ribose) polymerase (PARP) inhibitors. Due to the absence of specific efficacy data for this compound in the current literature, this document serves as a template for how such a compound, if identified as a PARP inhibitor, would be evaluated against existing therapies. The established PARP inhibitors—Olaparib, Rucaparib, Niraparib, Talazoparib, and Veliparib—are used here as the benchmark for comparison.
Mechanism of Action: PARP Inhibition
Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are crucial for repairing single-strand breaks in DNA.[1][2][3] In cancer cells with mutations in BRCA1 or BRCA2 genes, which are essential for repairing double-strand DNA breaks through homologous recombination, the inhibition of PARP leads to an accumulation of DNA damage and ultimately cell death.[4][1] This concept is known as synthetic lethality and is the primary mechanism through which PARP inhibitors exert their anti-cancer effects.[3] Some PARP inhibitors also exhibit a "trapping" mechanism, where they trap PARP enzymes on the DNA, further disrupting DNA replication and repair, which may contribute to their cytotoxicity.[4]
Data Presentation: Efficacy of Known PARP Inhibitors
The following tables summarize the efficacy of several FDA-approved PARP inhibitors in various clinical trial settings for different cancer types. This data provides a baseline for evaluating the potential efficacy of a new chemical entity like this compound.
Table 1: Efficacy of PARP Inhibitors in Ovarian Cancer
| Inhibitor | Clinical Trial (Phase) | Patient Population | Primary Endpoint | Result |
| Olaparib | SOLO1 (Phase III) | Newly diagnosed advanced ovarian cancer with BRCA mutation (maintenance therapy) | Progression-Free Survival (PFS) | Hazard Ratio (HR) for disease progression or death, 0.30 vs. placebo[5] |
| Study 19 (Phase II) | Platinum-sensitive relapsed ovarian cancer (maintenance therapy) | PFS | HR, 0.35 vs. placebo[5] | |
| Rucaparib | ARIEL3 (Phase III) | Platinum-sensitive, recurrent ovarian cancer (maintenance therapy) | PFS in BRCA-mutant group | HR, 0.23 vs. placebo[6] |
| PFS in HRD-positive group | HR, 0.32 vs. placebo[6] | |||
| Niraparib | PRIMA (Phase III) | Newly diagnosed advanced ovarian cancer (maintenance therapy) | PFS in overall population | HR, 0.62 vs. placebo[7][8] |
| PFS in HRD-positive group | HR, 0.43 vs. placebo[8] | |||
| NOVA (Phase III) | Recurrent ovarian cancer (maintenance therapy) | PFS in germline BRCA-mutant group | HR, 0.27 vs. placebo[9] | |
| Veliparib | Phase II | Relapsed or refractory BRCA-mutant ovarian cancer | Objective Response Rate (ORR) | 26%[10] |
Table 2: Efficacy of PARP Inhibitors in Other Cancers
| Inhibitor | Cancer Type | Clinical Trial (Phase) | Patient Population | Primary Endpoint | Result |
| Olaparib | Breast Cancer | OlympiAD (Phase III) | HER2-negative metastatic breast cancer with germline BRCA mutation | PFS | HR, 0.58 vs. chemotherapy[11] |
| Talazoparib | Breast Cancer | EMBRACA (Phase III) | HER2-negative advanced breast cancer with germline BRCA mutation | PFS | HR, 0.54 vs. chemotherapy[12][13] |
| Rucaparib | Prostate Cancer | TRITON2 (Phase II) | Metastatic castration-resistant prostate cancer with BRCA mutation | ORR | 44% |
| Talazoparib | Prostate Cancer | TALAPRO-2 (Phase III) | Metastatic castration-resistant prostate cancer with HRR gene alterations (with enzalutamide) | Radiographic PFS | Improved vs. enzalutamide alone[14] |
Experimental Protocols
The evaluation of a novel PARP inhibitor like this compound would involve a series of preclinical and clinical studies.
1. In Vitro PARP Enzyme Inhibition Assay:
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against PARP1 and PARP2 enzymes.
-
Methodology: A common method is a colorimetric or fluorescent assay that measures the incorporation of NAD+ into a histone substrate by recombinant PARP enzymes. The assay is performed with a range of inhibitor concentrations to determine the IC50 value.
2. Cell-Based Assays for Cytotoxicity and DNA Damage:
-
Objective: To assess the cytotoxic effect of the compound on cancer cell lines with and without DNA repair deficiencies (e.g., BRCA1/2 mutations) and to confirm the mechanism of action.
-
Methodology:
-
Cell Viability Assay: Cancer cell lines are treated with varying concentrations of the inhibitor, and cell viability is measured using assays like MTT or CellTiter-Glo.
-
Comet Assay: This assay is used to detect DNA single-strand breaks. Increased tail length in the "comet" indicates more DNA damage.
-
γ-H2AX Foci Formation: Immunofluorescence staining for γ-H2AX, a marker of DNA double-strand breaks, is used to visualize and quantify DNA damage in treated cells.
-
3. In Vivo Xenograft Studies:
-
Objective: To evaluate the anti-tumor efficacy of the compound in an animal model.
-
Methodology: Human cancer cell lines (e.g., with BRCA mutations) are implanted into immunocompromised mice. Once tumors are established, mice are treated with the inhibitor, a vehicle control, and potentially a standard-of-care chemotherapy. Tumor volume is measured regularly to assess treatment efficacy.
4. Clinical Trials:
-
Phase I: To determine the maximum tolerated dose (MTD) and safety profile in a small group of patients with advanced cancers.[15]
-
Phase II: To evaluate the efficacy of the drug at the MTD in a larger group of patients with specific cancer types and genetic markers (e.g., BRCA mutations).[6]
-
Phase III: A large-scale, randomized controlled trial to compare the new inhibitor against the current standard of care.[8][16]
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the PARP1 signaling pathway in DNA repair and a typical experimental workflow for evaluating a novel PARP inhibitor.
Caption: PARP1 signaling pathway in DNA single-strand break repair and the mechanism of synthetic lethality with PARP inhibitors in BRCA-deficient cells.
Caption: A simplified experimental workflow for the development of a novel PARP inhibitor from preclinical studies to regulatory approval.
Conclusion
The existing landscape of PARP inhibitors provides a robust framework for the development and evaluation of new therapeutic agents. For a novel compound such as this compound to be considered a viable clinical candidate, it would need to demonstrate comparable or superior efficacy and a favorable safety profile relative to established inhibitors like Olaparib, Rucaparib, and Niraparib. Head-to-head clinical trials would ultimately be necessary to definitively establish its place in therapy.[5] The data and protocols presented in this guide offer a foundational understanding of the benchmarks this and other novel PARP inhibitors must meet.
References
- 1. PARP inhibitor - Wikipedia [en.wikipedia.org]
- 2. PARP inhibition: PARP1 and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 5. A decade of clinical development of PARP inhibitors in perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rucaparib in ovarian cancer: an update on safety, efficacy and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of Niraparib in Potentially Difficult-to-Treat Patients with Newly Diagnosed Ovarian Cancer Based on BRCAwt Status - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 8. Niraparib Efficacy in Advanced Ovarian Cancer Extends to All Biomarker Subgroups - Oncology Practice Management [oncpracticemanagement.com]
- 9. onclive.com [onclive.com]
- 10. targetedonc.com [targetedonc.com]
- 11. onclive.com [onclive.com]
- 12. Talzenna (Talazoparib) New PARP Inhibitor Approved for the Treatment of HER2-Negative Advanced Breast Cancer with Germline BRCA Mutation [ahdbonline.com]
- 13. “Talazoparib for Advanced Germline BRCA-mutated Breast Cancer” - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Efficacy of the PARP Inhibitor Veliparib with Carboplatin or as a Single Agent in Patients with Germline BRCA1- or BRCA2-Associated Metastatic Breast Cancer: California Cancer Consortium Trial NCT01149083 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Safety and efficacy of Rucaparib in the treatment of ovarian cancer and patients with BRCA mutation: a systematic review and meta-analysis of phase III randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Phenylmethylene-Imidazolone Derivatives as 5-HT2A Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: SAR of Phenylmethylene-Imidazolone Derivatives at the 5-HT2A Receptor
The following table summarizes the binding affinity (Ki) and functional antagonist activity (IC50) of a series of synthesized amino-phenylmethylene-imidazolone derivatives against the human 5-HT2A receptor. The data is extracted from a study by Guerrero et al. (2022).
| Compound ID | R1 | R2 | 5-HT2A Binding Ki (nM) | 5-HT2A Functional Antagonism IC50 (nM) |
| 2a | H | H | 233 | 887 |
| 2b | OCH3 | H | >10,000 | >10,000 |
| 2c | H | Cl | 19 | 58 |
| 2d | OCH3 | Cl | 230 | 563 |
Key SAR Observations:
-
Substitution at the Phenyl Ring: Unsubstituted compound 2a displays moderate binding affinity and functional antagonism.
-
Effect of a Methoxy Group: The addition of a methoxy group at the R1 position (compound 2b ) leads to a significant loss of activity.
-
Effect of a Chloro Group: The introduction of a chloro group at the R2 position (compound 2c ) results in a more than 10-fold increase in binding affinity and a 15-fold increase in functional antagonist potency compared to the unsubstituted analog 2a .
-
Combined Substitutions: The presence of both a methoxy group at R1 and a chloro group at R2 (compound 2d ) results in activity comparable to the unsubstituted compound 2a , suggesting that the detrimental effect of the methoxy group is mitigated but the beneficial effect of the chloro group is also diminished.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. Radioligand Binding Assays for 5-HT2A Receptor Affinity
-
Cell Line: Human embryonic kidney (HEK) cells stably expressing the human 5-HT2A receptor.
-
Radioligand: [3H]ketanserin.
-
Procedure:
-
Cell membranes are prepared and incubated with various concentrations of the test compounds and a fixed concentration of [3H]ketanserin.
-
The reaction is allowed to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
2. In Vitro Functional Antagonism Assay (IP1 Accumulation)
-
Cell Line: HEK cells expressing the human 5-HT2A receptor.
-
Principle: The 5-HT2A receptor is a Gq-coupled receptor, and its activation leads to the production of inositol monophosphate (IP1), a downstream signaling molecule. Antagonists will inhibit this agonist-induced IP1 production.
-
Procedure:
-
Cells are pre-incubated with various concentrations of the test compounds.
-
A fixed concentration of the agonist, serotonin (5-HT), is added to stimulate the receptor.
-
The cells are lysed, and the accumulated IP1 is measured using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) assay kit.
-
-
Data Analysis: The IC50 value, representing the concentration of the antagonist that inhibits 50% of the 5-HT-induced IP1 production, is determined from the dose-response curve.
3. Parallel Artificial Membrane Permeability Assay for Blood-Brain Barrier (PAMPA-BBB)
-
Principle: This assay predicts the passive permeability of a compound across the blood-brain barrier (BBB).
-
Procedure:
-
A filter plate is coated with a lipid mixture that mimics the BBB.
-
The test compound is added to the donor wells, and the plate is placed on top of an acceptor plate containing buffer.
-
The system is incubated to allow the compound to permeate through the artificial membrane.
-
The concentration of the compound in both the donor and acceptor wells is measured by UV-Vis spectroscopy.
-
-
Data Analysis: The permeability coefficient (Pe) is calculated from the measured concentrations and the known parameters of the assay system.
Visualizations
Structure-Activity Relationship of Phenylmethylene-Imidazolones
Caption: Key substitutions on the phenyl ring and their impact on 5-HT2A antagonist activity.
Experimental Workflow for SAR Studies
Caption: General workflow from chemical synthesis to biological evaluation and SAR analysis.
Cross-Validation of Experimental Results for Allene-Substituted Benzimidazolone Isomers and Alternatives in Cancer Cell Cytotoxicity
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the experimental results for 1-propenyl-1,3-dihydro-benzimidazol-2-one, an isomer of 3-propa-1,2-dienyl-1H-benzimidazol-2-one, and a comparable N-substituted benzimidazolone derivative, focusing on their cytotoxic effects against various cancer cell lines. The objective is to offer a clear cross-validation of their performance based on published experimental data, aiding researchers in the evaluation of these compounds for potential therapeutic applications.
Comparative Analysis of Cytotoxicity
The following table summarizes the cytotoxic activity of 1-propenyl-1,3-dihydro-benzimidazol-2-one and N-(1H-benzo[d]imidazol-2-yl)-4-methoxybenzamide against a panel of human cancer cell lines. The data is presented as cell viability percentage at a specific concentration for the former and IC50 values for the latter, reflecting the available data from the respective studies.
| Compound | Cell Line | Concentration (µM) | % Cell Viability | IC50 (µM) | Citation |
| 1-propenyl-1,3-dihydro-benzimidazol-2-one | Neura 2a (Neuroblastoma) | 20 | 50.76% | - | [1] |
| HEK 293 (Human Embryonic Kidney) | 20 | 47.08% | - | [1] | |
| MCF-7 (Breast Cancer) | 20 | 37.67% | - | [1] | |
| N-(1H-benzo[d]imidazol-2-yl)-4-methoxybenzamide | MCF-7 (Breast Cancer) | - | - | 9.80 | |
| L929 (Normal Mouse Fibroblast) | - | - | >1000 |
Experimental Protocols
Synthesis of 1-propenyl-1,3-dihydro-benzimidazol-2-one
A palladium-catalyzed rearrangement reaction was employed for the synthesis of 1-propenyl-1,3-dihydro-benzimidazol-2-one. The general protocol involves the reaction of an appropriate amide with NaOtBu in dry toluene, catalyzed by Pd(PPh3)2Cl2 and xantphos. The reaction mixture is stirred at 80 °C for 3 hours. Following cooling, the mixture is filtered through a celite pad, and the filtrate is concentrated under reduced pressure to yield the product.[1]
Cytotoxicity Evaluation by MTT Assay
The cytotoxic effects of the synthesized compounds were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Procedure:
-
Cell Seeding: Cancer cells (Neura 2a, HEK 293, and MCF-7) were seeded in 96-well plates at a density of 1 x 104 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells were then treated with the test compound at various concentrations (e.g., 20 µM for 1-propenyl-1,3-dihydro-benzimidazol-2-one) and incubated for another 24 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100.[1]
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and cytotoxicity evaluation of 1-propenyl-1,3-dihydro-benzimidazol-2-one.
Potential Signaling Pathway
Many benzimidazolone derivatives exert their anticancer effects by inducing apoptosis. One of the key signaling pathways involved in apoptosis is the intrinsic or mitochondrial pathway.
References
In Silico Docking of Benzimidazol-2-one Derivatives: A Comparative Guide for Drug Discovery
A detailed examination of the binding potential of benzimidazol-2-one scaffolds with various protein targets, offering insights for researchers and drug development professionals. This guide synthesizes data from multiple in silico studies to provide a comparative analysis of binding affinities, interaction patterns, and experimental methodologies.
The benzimidazol-2-one core is a privileged scaffold in medicinal chemistry, forming the basis for a multitude of compounds with diverse biological activities. In silico molecular docking serves as a crucial tool in the rational design of novel therapeutics by predicting the binding interactions between a ligand and a protein target at the atomic level. This guide provides a comparative overview of docking studies on 3-propa-1,2-dienyl-1H-benzimidazol-2-one and its derivatives, highlighting their potential against various protein targets implicated in diseases such as cancer and bacterial infections.
Comparative Docking Performance of Benzimidazol-2-one Derivatives
The following table summarizes the key quantitative data from various in silico docking studies performed on benzimidazol-2-one derivatives against a range of protein targets. This allows for a direct comparison of their predicted binding affinities.
| Compound Class | Target Protein(s) | Docking Software | Key Findings (Binding Affinity/Score) | Reference Compound(s) |
| 1,3-dihydro-2H-benzimidazol-2-one derivatives | Galanin Receptor 3 (GALR3) | Not Specified | Compound 2d showed the highest potential to bind to GALR3.[1] | Not Specified |
| Benzimidazole derivatives | Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase | Not Specified | Compound 12b exhibited two hydrogen bonding interactions with LYS721 and THR830.[2] | Erlotinib |
| Benzimidazole derivatives | Topoisomerase I-DNA complex | Not Specified | BLMM and BL3H intercalated and interacted with crucial amino acids in the binding site.[3] | Camptothecin |
| Benzimidazol-1-yl-1-(4-chlorophenyl)propan-1-one hybrids | DNA gyrase B (4KFG), Cytochrome P450 (3MDV) | AutoDock Vina | Derivatives 6a and 6d showed good binding affinity.[4] | Internal Ligands |
| Benzimidazole derivatives | Topoisomerase II (1JIJ), DNA gyrase subunit B (1KZN) | Not Specified | Synthesized molecules exhibited high inhibition constants and binding energies. | Not Specified |
| N-mannich bases of benzimidazole derivatives | NMDA receptors (4NF8, 4JWY, 4JWX, 3QEK, 3OEK, 3OEL, 3OEM, 3OEN) | Hex 8.0 | Highest minimal energy values were observed with the specified receptors.[5] | Not Specified |
| Benzimidazole derivatives | Cyclin-Dependent Kinase 8 (CDK-8) (5FGK), Estrogen Receptor Alpha (ER-alpha) (3ERT) | Schrodinger-Maestro v11.5 | Compounds 12, 16, N9, W20, and Z24 displayed good docking scores.[6] | Not Specified |
| 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one | PIM-1 Kinase, CK2α | Not Specified | Compound 1 showed 6 alkyl interactions and 10 van der Waals contacts with PIM-1.[7] | TBBi |
Experimental Protocols: A Look into the Methodology
The accuracy and reliability of in silico docking studies are heavily dependent on the methodologies employed. The following section details the typical experimental protocols cited in the analyzed studies.
A generalized workflow for in silico docking studies typically involves the following key steps:
-
Protein and Ligand Preparation: The three-dimensional structures of the target protein and the benzimidazol-2-one derivatives (ligands) are prepared. This involves retrieving the protein structure from a repository like the Protein Data Bank (PDB), removing water molecules, adding hydrogen atoms, and assigning charges. Ligand structures are typically drawn using chemical drawing software and optimized for their 3D conformation.
-
Binding Site Identification: The active site of the protein, where the ligand is expected to bind, is identified. This can be based on the location of a co-crystallized ligand in the PDB structure or through computational prediction methods.
-
Molecular Docking Simulation: A docking algorithm is used to predict the preferred orientation and conformation of the ligand when bound to the protein. Software such as AutoDock Vina, Schrodinger-Maestro, and Hex 8.0 are commonly used for this purpose.[4][5][6] These programs utilize scoring functions to estimate the binding affinity, often expressed as a docking score or binding energy.
-
Analysis of Docking Results: The results are analyzed to identify the best binding poses and to understand the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the protein-ligand complex. This analysis provides insights into the structure-activity relationship and can guide the design of more potent inhibitors.
Visualizing the In Silico Workflow
To better illustrate the process, the following diagram outlines the typical workflow of an in silico docking study.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Design, synthesis and docking studies of benzimidazole derivatives as potential EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.aip.org [pubs.aip.org]
- 5. ijpsr.com [ijpsr.com]
- 6. In-silico molecular design of heterocyclic benzimidazole scaffolds as prospective anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Predictive and Comparative Guide for Researchers
In the landscape of drug discovery, the benzimidazolone scaffold is a privileged structure, known for its wide array of biological activities, including anticancer, antiviral, and kinase inhibitory properties. This guide provides a comparative overview of 3-propa-1,2-dienyl-1H-benzimidazol-2-one and its structurally related analogs. Due to the limited publicly available data on the target compound, this guide presents a predictive comparison based on the functional assay data of its close structural isomer, 1-propenyl-1,3-dihydro-benzimidazol-2-one, and other N-substituted benzimidazol-2-one derivatives. Detailed experimental protocols for key functional assays are provided to enable researchers to conduct their own comparative studies.
Comparative Analysis of Cytotoxicity
The cytotoxic potential of benzimidazolone derivatives is a key area of investigation for anticancer drug development. The following table summarizes the available in vitro cytotoxicity data for 1-propenyl-1,3-dihydro-benzimidazol-2-one, a structural isomer of our target compound. This data serves as a benchmark for predicting the potential activity of this compound.
Table 1: In Vitro Cytotoxicity of 1-propenyl-1,3-dihydro-benzimidazol-2-one
| Cell Line | Cell Type | Assay | Concentration (µM) | % Cell Viability |
| Neuro 2a | Neuroblastoma | MTT | 20 | 50.76 |
| HEK 293 | Human Embryonic Kidney | MTT | 20 | 47.08 |
| MCF-7 | Breast Cancer | MTT | 20 | 37.67 |
Data extracted from a study on the synthesis and cytotoxicity of 1-propenyl-1,3-dihydro-benzimidazol-2-one.
Predicted Functional Activities and Signaling Pathways
Based on the known biological activities of the benzimidazolone scaffold, this compound is predicted to exhibit a range of functional effects, including cytotoxicity, antiviral activity, and kinase inhibition.
Predicted Cytotoxic and Apoptotic Signaling Pathway
The cytotoxic effects of many benzimidazolone compounds are mediated through the induction of apoptosis. A predicted signaling pathway, based on common mechanisms for this class of compounds, is illustrated below. This pathway suggests that the compound may induce mitochondrial dysfunction, leading to the activation of the caspase cascade and ultimately, programmed cell death.
Caption: Predicted apoptotic pathway induced by benzimidazolone compounds.
Experimental Workflows and Protocols
To facilitate the direct comparison of this compound with related compounds, detailed experimental workflows and protocols for key functional assays are provided below.
Cytotoxicity and Cell Viability Assessment
A common and robust method to assess the cytotoxic effects of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells.
Safety Operating Guide
Prudent Disposal of 3-Propa-1,2-dienyl-1H-benzimidazol-2-one: A Guide for Laboratory Personnel
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
Given the novel and potentially hazardous nature of 3-Propa-1,2-dienyl-1H-benzimidazol-2-one, and in the absence of a specific Safety Data Sheet (SDS), this compound must be treated as hazardous waste. This guide provides a comprehensive, step-by-step operational plan for its proper disposal, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are based on established guidelines for the disposal of unknown or novel chemical compounds.
Immediate Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Spill Management: In case of a spill, treat it as a hazardous material spill. Absorb the spill with an inert material (e.g., vermiculite, sand) and place the contaminated material in a sealed, labeled hazardous waste container.
Waste Segregation and Container Management
Proper segregation and containment are critical first steps in the safe disposal of chemical waste.
| Parameter | Guideline | Rationale |
| Waste Type | Solid Chemical Waste | Assume the compound is a solid. If in solution, dispose as liquid chemical waste. |
| Container Material | High-density polyethylene (HDPE) or other chemically resistant plastic. | To prevent reaction or degradation of the container. |
| Container Labeling | "HAZARDOUS WASTE," "this compound," full chemical name, and associated hazard symbols (e.g., irritant, harmful). | To ensure clear identification and proper handling by waste management personnel. |
| Container Sealing | Tightly sealed screw-top cap. | To prevent leakage or release of vapors. |
| Storage Location | Designated Satellite Accumulation Area (SAA). | A secure, designated area for temporary storage of hazardous waste. |
Experimental Protocol for Waste Collection
-
Designate a Waste Container: Select a clean, dry, and appropriate hazardous waste container as specified in the table above.
-
Label the Container: Before adding any waste, affix a completed hazardous waste label.
-
Transfer Waste: Carefully transfer the this compound waste into the designated container. Avoid leaving any residue on the exterior of the container.
-
Seal the Container: Securely close the container lid.
-
Log the Waste: Record the addition of the waste in a laboratory waste log, noting the chemical name, quantity, and date.
-
Store Appropriately: Place the sealed container in the designated Satellite Accumulation Area.
Disposal Workflow
The following diagram outlines the decision-making process and procedural steps for the disposal of this compound.
Caption: Disposal workflow for this compound.
Final Disposal Procedure
Once the waste container is full or has been in the Satellite Accumulation Area for the maximum allowed time (as per institutional and local regulations), contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup. Do not attempt to dispose of this chemical down the drain or in the regular trash. EHS professionals are trained to handle and dispose of hazardous chemical waste in accordance with all federal, state, and local regulations.
Essential Safety and Logistical Information for Handling 3-Propa-1,2-dienyl-1H-benzimidazol-2-one
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of 3-Propa-1,2-dienyl-1H-benzimidazol-2-one. The following procedural guidance is designed to ensure a safe laboratory environment and compliance with standard safety practices.
Hazard Identification and Risk Assessment
-
Benzimidazole Core: Benzimidazole and its derivatives are aromatic heterocyclic compounds. Some benzimidazoles are known to cause skin and eye irritation.[1][2] In some cases, they may cause respiratory irritation.[1]
-
Propa-1,2-dienyl (Allene) Group: Allenes are compounds containing cumulative double bonds. Propadiene, the simplest allene, is a flammable gas.[3][4] While the overall compound is a solid, the presence of the allene group may influence its reactivity and thermal stability. Allenes can be less stable than other isomeric dienes.[5]
Potential Hazards:
-
Harmful if swallowed.
-
Causes skin irritation.[1]
-
Causes serious eye irritation.[1]
-
May cause respiratory irritation.[1]
-
Suspected of causing genetic defects.[6]
-
May cause an allergic skin reaction.[6]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure. The following table summarizes the required PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical goggles.[7] | Nitrile or polychloroprene gloves.[7] Double gloving is recommended. | Fully-buttoned lab coat.[8] | Particulate respirator (e.g., N95) if not handled in a fume hood.[9] |
| Solution Preparation and Handling | Chemical goggles or a face shield.[10] | Nitrile or polychloroprene gloves.[7] | Impermeable, long-sleeved gown.[11] | Work within a certified laboratory chemical fume hood.[8] |
| Heating or Reactions | Chemical goggles and a face shield.[10] | Nitrile or polychloroprene gloves.[7] | Flame-retardant lab coat over an impermeable gown. | Work within a certified laboratory chemical fume hood.[8] |
| Waste Disposal | Chemical goggles.[7] | Heavy-duty nitrile or butyl rubber gloves.[7] | Impermeable, long-sleeved gown or coveralls.[10] | As needed based on the potential for aerosol generation. |
Operational Plan: Step-by-Step Handling Procedures
3.1. Engineering Controls:
-
All work with solid this compound and its solutions should be conducted in a properly functioning certified laboratory chemical fume hood.[8]
-
An emergency eyewash station and safety shower must be readily accessible.[7]
3.2. Weighing and Aliquoting:
-
Don the appropriate PPE as outlined in the table above.
-
Perform weighing and aliquoting within a chemical fume hood to minimize inhalation of airborne particles.
-
Use anti-static weighing dishes and tools.
-
Clean the balance and surrounding area with a damp cloth after use to collect any residual powder.
3.3. Solution Preparation:
-
Don the appropriate PPE.
-
Slowly add the solid compound to the solvent to avoid splashing.
-
If heating is required, use a controlled heating source such as a heating mantle or a sand bath. Avoid open flames.
-
Keep the container loosely capped during heating to prevent pressure buildup.
3.4. Experimental Use:
-
Ensure all glassware is clean and dry.
-
Conduct all reactions within a chemical fume hood.
-
Upon completion of the experiment, quench the reaction mixture safely according to the specific protocol.
Disposal Plan
4.1. Waste Segregation:
-
Solid Waste: Collect all solid waste, including contaminated gloves, weigh boats, and paper towels, in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing the compound in a separate, labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Sharps Waste: Dispose of any contaminated needles or other sharps in a designated sharps container.
4.2. Waste Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date the waste was first added to the container.
4.3. Final Disposal:
-
Dispose of all hazardous waste through your institution's EHS office in accordance with all applicable federal, state, and local regulations.[12]
-
For cytotoxic and cytostatic compounds, specific purple-lidded containers may be required.[13]
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][14]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[2]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[14]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[14]
-
Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, contact your institution's EHS office.
Visual Workflow for Safe Handling
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. Allene | C3H4 | CID 10037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Allene - Safety Data Sheet [chemicalbook.com]
- 5. Allenes - Wikipedia [en.wikipedia.org]
- 6. 1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one | C10H11ClN2O | CID 1810419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 11. publications.ashp.org [publications.ashp.org]
- 12. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 13. Identifying types of pharmaceutical waste and disposal containers – SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
- 14. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


